2-Amino-6-chloro-3-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-methylquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-4-7-5-8(11)2-3-9(7)13-10(6)12/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUGVEXJEVUWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Cl)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577122 | |
| Record name | 6-Chloro-3-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137110-42-0 | |
| Record name | 6-Chloro-3-methyl-2-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137110-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-methylquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60577122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 137110-42-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-6-chloro-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and scientifically supported synthesis pathway for 2-Amino-6-chloro-3-methylquinoline, a heterocyclic compound of interest in medicinal chemistry. The guide details the necessary starting materials, key chemical transformations, and relevant experimental protocols. All quantitative data is presented in structured tables for clarity, and the synthesis pathway is visualized using the DOT language for Graphviz.
Core Synthesis Strategy
The synthesis of this compound can be envisioned as a three-step process, commencing with the construction of the quinoline core, followed by functional group manipulations to install the desired methyl and amino moieties. The key stages of this synthetic route are:
-
Vilsmeier-Haack Cyclization: Formation of the 2-chloro-6-methylquinoline-3-carbaldehyde intermediate from a substituted acetanilide.
-
Wolff-Kishner Reduction: Conversion of the 3-formyl group to a 3-methyl group.
-
Nucleophilic Aromatic Substitution: Amination at the C2 position to yield the final product.
Data Presentation: Reaction Parameters and Yields
The following tables summarize the key quantitative data for each step of the synthesis pathway.
| Step 1: Vilsmeier-Haack Cyclization | |
| Starting Material | N-(4-methylphenyl)acetamide |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Reaction Time | 15 hours[1] |
| Temperature | 80 °C[1] |
| Yield | ~86% |
| Product | 2-Chloro-6-methylquinoline-3-carbaldehyde |
| Step 2: Wolff-Kishner Reduction | |
| Starting Material | 2-Chloro-6-methylquinoline-3-carbaldehyde |
| Reagents | Hydrazine hydrate, Potassium hydroxide (KOH) |
| Solvent | Diethylene glycol |
| Temperature | ~200 °C |
| Yield | High (specific data for this substrate requires experimental validation) |
| Product | 2-Chloro-3,6-dimethylquinoline |
| Step 3: Amination | |
| Starting Material | 2-Chloro-3,6-dimethylquinoline |
| Reagents | Ammonia (or an ammonia surrogate) |
| Reaction Type | Nucleophilic Aromatic Substitution |
| Conditions | Elevated temperature and pressure (typical for this type of reaction) |
| Yield | Moderate to good (specific data for this substrate requires experimental validation) |
| Product | This compound |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)
This procedure is based on established protocols for the Vilsmeier-Haack formylation of substituted acetanilides.[1]
Materials:
-
N-(4-methylphenyl)acetamide (p-acetotoluidide)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A Vilsmeier-Haack adduct is prepared by adding phosphorus oxychloride (70 mmol) to N,N-dimethylformamide (30 mmol) at 0 °C.
-
To this adduct, N-(4-methylphenyl)acetamide (10 mmol) is added.
-
The reaction mixture is heated to 80 °C for 15 hours.
-
After the reaction is complete, the mixture is cooled and poured onto crushed ice.
-
The resulting white precipitate (2-Chloro-6-methylquinoline-3-carbaldehyde) is collected by filtration and dried.
-
The crude product can be purified by recrystallization from a petroleum ether/ethyl acetate mixture.
Step 2: Synthesis of 2-Chloro-3,6-dimethylquinoline (Wolff-Kishner Reduction)
The Wolff-Kishner reduction is a standard method for the deoxygenation of aldehydes and ketones. The following is a general procedure that would be adapted for the specific substrate.
Materials:
-
2-Chloro-6-methylquinoline-3-carbaldehyde
-
Hydrazine hydrate (NH₂NH₂)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
Procedure:
-
To a flask containing diethylene glycol, add 2-Chloro-6-methylquinoline-3-carbaldehyde and an excess of hydrazine hydrate.
-
Add potassium hydroxide pellets and heat the mixture to facilitate the formation of the hydrazone.
-
After hydrazone formation, increase the temperature to approximately 200 °C to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.
-
The reaction is continued until the evolution of gas ceases.
-
The reaction mixture is then cooled, diluted with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield 2-Chloro-3,6-dimethylquinoline.
Step 3: Synthesis of this compound (Amination)
This final step involves a nucleophilic aromatic substitution of the chloro group at the 2-position of the quinoline ring.
Materials:
-
2-Chloro-3,6-dimethylquinoline
-
Ammonia (aqueous or in a sealed tube) or an appropriate ammonia surrogate.
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
2-Chloro-3,6-dimethylquinoline is dissolved in a suitable solvent in a pressure vessel.
-
An excess of the aminating agent (e.g., concentrated aqueous ammonia) is added.
-
The vessel is sealed and heated to a temperature typically ranging from 150-200 °C.
-
The reaction is monitored for the disappearance of the starting material.
-
Upon completion, the vessel is cooled, and the reaction mixture is worked up by removing the solvent and partitioning the residue between water and an organic solvent.
-
The product, this compound, is isolated from the organic phase and can be purified by recrystallization or chromatography.
Visualizations
Synthesis Pathway of this compound
Caption: A three-step synthesis pathway for this compound.
Potential Biological Activity Workflow
The 2-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[2][3][4] The mechanism of action for many anticancer quinoline derivatives involves the inhibition of key signaling pathways that regulate cell growth and proliferation.
Caption: A potential mechanism of anticancer action for 2-aminoquinoline derivatives.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-chloro-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Amino-6-chloro-3-methylquinoline, a substituted quinoline of interest in chemical and pharmaceutical research. Due to the limited availability of experimental data for this specific compound, this document also includes data for structurally related compounds to provide a comparative context. Furthermore, detailed, plausible experimental protocols for its synthesis and analysis are presented, derived from established methodologies for similar quinoline derivatives. This guide also outlines a general workflow for the preliminary assessment of its biological activity.
Physicochemical Properties
Quantitative experimental data for this compound are not extensively reported in publicly available literature. The following tables summarize the available information for the target compound, alongside experimental data for the closely related compounds, 2-Chloro-3-methylquinoline and 6-Methylquinoline, to provide a basis for estimation and comparison.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Chloro-3-methylquinoline | 6-Methylquinoline |
| Molecular Formula | C₁₀H₉ClN₂ | C₁₀H₈ClN[1] | C₁₀H₉N[2] |
| Molecular Weight | 192.65 g/mol | 177.63 g/mol [1] | 143.18 g/mol [2] |
| CAS Number | 137110-42-0 | 57876-69-4[1] | 91-62-3[2] |
| Physical Form | Solid | Crystalline Needles or Crystals | Clear pale yellow liquid or oil[2] |
| Melting Point | Data not available | 83-84 °C | -22 °C[2] |
| Boiling Point | Data not available | 286.6 °C at 760 mmHg | 259-261 °C at 760 mmHg[2] |
| Solubility | Data not available | Insoluble in water | Slightly soluble in water; Soluble in benzene and ether[2] |
| pKa (Predicted) | Data not available | 0.50 ± 0.50 | Data not available |
| LogP (Predicted) | Data not available | 3.5[1] | 2.6[2] |
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the available literature, the following sections provide robust, generalized methodologies for its synthesis and analysis based on established procedures for structurally similar quinoline derivatives.[3][4][5][6][7][8][9]
Synthesis Protocol: A Plausible Multi-step Approach
The synthesis of this compound can be envisioned through a multi-step process, likely commencing with a Vilsmeier-Haack reaction to construct the quinoline core, followed by functional group transformations.
Step 1: Synthesis of 2-Chloro-6-chloro-3-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of activated aromatic compounds and for the synthesis of chloro-aldehydes from acetanilides.[5][10]
-
Reactants: 4-chloro-N-methylacetanilide, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of N,N-Dimethylformamide (3.0 eq.) at 0-5 °C, slowly add Phosphorus oxychloride (5.0 eq.).
-
Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Add 4-chloro-N-methylacetanilide (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat at 80-90 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-6-chloro-3-methylquinoline-3-carbaldehyde.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
-
Step 2: Conversion to this compound
The conversion of the 2-chloro group to an amino group can be achieved through nucleophilic aromatic substitution.
-
Reactants: 2-Chloro-6-chloro-3-methylquinoline-3-carbaldehyde, Ammonia source (e.g., aqueous ammonia, ammonia in a sealed tube), Solvent (e.g., ethanol, DMSO).
-
Procedure:
-
In a pressure vessel, dissolve 2-chloro-6-chloro-3-methylquinoline-3-carbaldehyde (1.0 eq.) in a suitable solvent.
-
Add an excess of the ammonia source.
-
Seal the vessel and heat the mixture at a temperature typically ranging from 120-180 °C for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, and remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel to afford this compound.
-
The following diagram illustrates the proposed synthetic workflow.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of organic compounds.[2][11][12][13][14]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting condition could be 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a general starting point for quinolines is around 254 nm and 320 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[15][16][17]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
The following diagram outlines the general workflow for the analysis of the synthesized compound.
References
- 1. 2-Chloro-3-methylquinoline | C10H8ClN | CID 339082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemijournal.com [chemijournal.com]
- 6. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. Three-Component Synthesis of 2-Substituted Quinolines and Benzo[ f]quinolines Using Tertiary Amines as the Vinyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemijournal.com [chemijournal.com]
- 11. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lcms.cz [lcms.cz]
- 14. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
Technical Guide: Structure Elucidation of 2-Amino-6-chloro-3-methylquinoline (CAS 137110-42-0)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The unequivocal determination of a chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive overview of the analytical techniques and methodologies that would be employed to elucidate the structure of 2-Amino-6-chloro-3-methylquinoline. This compound, with the molecular formula C₁₀H₉ClN₂, belongs to the quinoline class of heterocyclic compounds, which are of significant interest in medicinal chemistry.
Compound Identification:
-
CAS Number: 137110-42-0
-
Chemical Name: this compound
-
Molecular Formula: C₁₀H₉ClN₂
-
Molecular Weight: 192.64 g/mol
The proposed structure for this compound is presented below. The subsequent sections will detail the experimental workflows and data analysis required to confirm this structure.
Experimental Workflow for Structure Elucidation
The process of structure elucidation is a systematic approach that integrates multiple analytical techniques to piece together the molecular puzzle. A typical workflow is illustrated in the diagram below.
Caption: A generalized workflow for the structure elucidation of a novel chemical compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Expected Data for this compound:
| Parameter | Expected Value | Significance |
| Molecular Ion (M⁺) | m/z 192 and 194 | Confirms the molecular weight. The presence of a peak at M+2 with a relative intensity of approximately one-third of the M+ peak is a characteristic isotopic pattern for a compound containing one chlorine atom.[1][2] |
| High-Resolution MS (HRMS) | Calculated for C₁₀H₉³⁵ClN₂: [M+H]⁺ 193.0532 | Provides the exact mass, which can be used to confirm the elemental composition with high confidence. |
| Fragmentation Pattern | Loss of CH₃, NH₂, Cl, HCN | Provides clues about the structural fragments present in the molecule. For instance, fragmentation patterns can help differentiate between isomers.[3] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Instrumentation: An electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is typically used.
-
Data Acquisition: The sample is infused into the ESI source. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer is calibrated to ensure high mass accuracy.
-
Data Analysis: The measured mass of the molecular ion is compared to the theoretical mass calculated for the proposed formula (C₁₀H₉ClN₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Data (in CDCl₃, ~400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |
| ~7.8 - 8.2 | d | 1H | H5 | Aromatic proton, likely deshielded by the ring nitrogen and influenced by the chloro substituent. |
| ~7.5 - 7.7 | dd | 1H | H7 | Aromatic proton, showing coupling to both H5 and H8. |
| ~7.3 - 7.5 | d | 1H | H8 | Aromatic proton, ortho to the chloro group. |
| ~7.2 - 7.4 | s | 1H | H4 | Aromatic proton on the pyridine ring. |
| ~4.5 - 5.5 | br s | 2H | -NH₂ | Broad singlet for the amino protons; chemical shift can vary with concentration and solvent. |
| ~2.3 - 2.5 | s | 3H | -CH₃ | Singlet for the methyl group attached to the quinoline ring. |
Expected ¹³C NMR Data (in CDCl₃, ~100 MHz):
| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |
| ~155 - 160 | C2 | Carbon bearing the amino group, significantly shielded. |
| ~145 - 150 | C8a | Quaternary carbon at the ring junction. |
| ~130 - 135 | C6 | Carbon bearing the chloro group. |
| ~125 - 130 | C4a, C5, C7, C8 | Aromatic carbons in the benzene ring. |
| ~120 - 125 | C4 | Aromatic carbon in the pyridine ring. |
| ~110 - 115 | C3 | Carbon bearing the methyl group. |
| ~15 - 20 | -CH₃ | Methyl carbon. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra. For further structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed to establish connectivity between protons and carbons.
-
Data Analysis: The chemical shifts, coupling constants, and integration values are analyzed to assign the signals to specific atoms in the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Data (KBr pellet):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch | Primary amine (-NH₂) |
| 3100 - 3000 | C-H stretch (aromatic) | Aromatic C-H |
| 2950 - 2850 | C-H stretch (aliphatic) | Methyl (-CH₃) |
| 1650 - 1500 | C=C and C=N stretch | Aromatic ring |
| 1100 - 1000 | C-Cl stretch | Aryl chloride |
Experimental Protocol: FTIR (KBr Pellet Method)
-
Sample Preparation: A small amount of the dry, purified compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar.
-
Pellet Formation: The mixture is compressed in a die under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
Signaling Pathways and Logical Relationships
While this compound is not a well-studied compound with known biological targets, quinoline derivatives are known to interact with various biological pathways. The diagram below illustrates a hypothetical logical relationship for screening such a compound in a drug discovery context.
Caption: A simplified logical workflow for the initial screening of a novel compound in a drug discovery program.
Conclusion
The structure elucidation of this compound would rely on a synergistic combination of modern analytical techniques. Mass spectrometry would confirm the molecular weight and elemental formula. 1D and 2D NMR spectroscopy would provide the detailed carbon-hydrogen framework and connectivity. Infrared spectroscopy would confirm the presence of key functional groups. While direct experimental data for this specific compound is scarce, the methodologies and expected data presented in this guide provide a robust framework for its structural characterization, leveraging established principles and data from analogous quinoline structures. For absolute confirmation of the structure, single-crystal X-ray diffraction would be the definitive method, provided that suitable crystals can be obtained.
References
The Vilsmeier-Haack Approach: A Versatile Route for the Synthesis of Substituted 2-Aminoquinolines from Acetanilides
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted 2-aminoquinolines, a critical scaffold in medicinal chemistry, can be efficiently achieved from readily available acetanilides through a robust and versatile two-step process centered around the Vilsmeier-Haack reaction. This in-depth guide details the core methodology, providing experimental protocols, quantitative data, and a mechanistic overview to empower researchers in the fields of chemical synthesis and drug discovery. The quinoline core is a privileged structure in numerous biologically active compounds, and the introduction of an amino group at the 2-position often enhances their therapeutic potential, leading to applications as anticancer, antimalarial, and anti-inflammatory agents.[1]
The primary and most extensively documented route for the conversion of acetanilides to 2-aminoquinolines involves an initial Vilsmeier-Haack cyclization to furnish an intermediate 2-chloro-3-formylquinoline. This intermediate subsequently undergoes nucleophilic substitution to introduce the desired amino functionality. While direct, one-pot conversions of acetanilides to 2-aminoquinolines are not widely reported, the Vilsmeier-Haack pathway offers a reliable and adaptable strategy for accessing a diverse range of substituted 2-aminoquinoline derivatives.
The Vilsmeier-Haack Reaction: Mechanism and Optimization
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to effect the cyclization of acetanilides into 2-chloro-3-formylquinolines.[2] The reaction proceeds through the formation of a highly electrophilic chloroiminium salt (the Vilsmeier reagent) which then reacts with the acetanilide.
The reaction conditions, particularly the molar ratio of the Vilsmeier reagent components to the acetanilide substrate, and the reaction temperature, have been optimized to maximize the yield of the desired 2-chloro-3-formylquinoline. It has been observed that electron-donating groups on the acetanilide ring facilitate the cyclization, often leading to higher yields and shorter reaction times compared to those with electron-withdrawing groups.
A general workflow for this synthetic approach is outlined below:
References
An In-depth Technical Guide on the Potential Mechanisms of Action of 2-Amino-6-chloro-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The precise mechanism of action for 2-Amino-6-chloro-3-methylquinoline has not been definitively elucidated in publicly available literature. This document provides a comprehensive overview of the plausible mechanisms of action based on the well-documented biological activities of structurally related quinoline derivatives. The information presented herein is intended to guide further research and drug development efforts.
Introduction
The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. This compound, a substituted quinoline, is a molecule of significant interest for its potential therapeutic applications. While its specific molecular targets and signaling pathway interactions are yet to be fully characterized, the extensive body of research on analogous compounds allows for the formulation of several evidence-based hypotheses regarding its mechanism of action. This guide explores the most probable mechanisms, including antimicrobial action through the inhibition of bacterial topoisomerases, and anticancer activity via topoisomerase and kinase inhibition.
Potential Antimicrobial Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Quinolone antibiotics are known to exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[1][2][3][4] These enzymes are crucial for DNA replication, repair, and recombination. By inhibiting their function, quinolones induce the fragmentation of the bacterial chromosome, leading to cell death.[1][2] The core bicyclic structure of quinolones is fundamental to this activity, and various substitutions on this scaffold modulate their potency and spectrum of activity.[3]
Data Presentation: Antimicrobial Activity of Structurally Related Quinoline Derivatives
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various quinoline derivatives against a panel of pathogenic bacteria. This data illustrates the potential of the quinoline scaffold, including those with chloro and amino substitutions, as effective antibacterial agents.
| Compound/Derivative | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| 2-chloro-3-formyl-6-methylquinoline derivative | >100 | >100 | >100 | [5] |
| 4-aminoquinoline derivative | 6.25 | 12.5 | 25 | [5] |
| Oxazino quinoline derivative | 8 | 16 | 32 | [5] |
| Quinoline-sulfonamide hybrid QS3 | 128 | 128 | 64 | [6] |
Experimental Protocol: Broth Microdilution Susceptibility Test
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most aerobic bacteria.
-
Microorganism: Use a fresh, pure culture of the test bacterium grown on an appropriate agar medium.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Compound Dilution:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add a specific volume of the stock solution of the test compound to the first well of each row to achieve the highest desired concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last well.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control well (which should only contain broth).
-
Include a growth control well containing only the inoculum and broth, with no test compound.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity, which indicates bacterial growth.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
Mandatory Visualization
Caption: Proposed antimicrobial mechanism of this compound.
Caption: Experimental workflow for the Broth Microdilution Susceptibility Test.
Potential Anticancer Mechanism of Action: Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA and are vital for cell proliferation.[7] Cancer cells, due to their high rate of replication, are particularly dependent on topoisomerase activity.[8] Topoisomerase inhibitors can be classified as poisons, which stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent apoptosis.[7] Several quinoline-based compounds have been identified as potent topoisomerase inhibitors, suggesting a plausible anticancer mechanism for this compound.[9][10]
Data Presentation: Cytotoxicity and Topoisomerase I Inhibition by Quinoline Derivatives
The following table presents the half-maximal inhibitory concentrations (IC50) for various quinoline derivatives, demonstrating their potential as both cytotoxic agents and topoisomerase I inhibitors.
| Compound/Derivative | Cell Line | Cytotoxicity IC50 (µM) | Topoisomerase I Inhibition IC50 (µM) | Reference |
| Pyrazolo[4,3-f]quinoline 1M | NUGC-3 | < 8 | Not specified | [8] |
| Pyrazolo[4,3-f]quinoline 2E | NUGC-3 | < 8 | Not specified (active) | [8] |
| Quinoline derivative 28 | - | - | 0.029 | [9] |
| Quinoline derivative 5i | HaCaT | Not specified | Active | [10] |
| Quinoline derivative 5l | HaCaT | Not specified | Active | [10] |
Experimental Protocol: In Vitro Topoisomerase I Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
1. Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)
-
Test compound (this compound)
-
DNA loading dye
-
Agarose gel electrophoresis system
2. Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, supercoiled DNA (final concentration ~10 µg/mL), and the test compound at various concentrations.
-
Include a positive control (e.g., camptothecin) and a negative control (solvent vehicle).
-
Add Topoisomerase I enzyme to all tubes except for the no-enzyme control.
3. Incubation:
-
Incubate the reaction mixtures at 37°C for 30 minutes.
4. Reaction Termination:
-
Stop the reaction by adding a stop solution containing SDS and proteinase K.
5. Analysis:
-
Add DNA loading dye to each sample.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Stain the gel with an appropriate DNA stain (e.g., ethidium bromide) and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-compound control.
Mandatory Visualization
Caption: Proposed mechanism of topoisomerase I inhibition leading to apoptosis.
Potential Anticancer Mechanism of Action: Kinase Inhibition
The quinoline scaffold is a key component of many approved kinase inhibitors.[11][12] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a prime therapeutic target.[11][13] The structural similarity of this compound to known quinoline-based EGFR inhibitors suggests it may also function through this mechanism.
Data Presentation: EGFR Kinase Inhibitory Activity of Quinoline Derivatives
The following table summarizes the IC50 values of various quinoline derivatives against EGFR, highlighting the potential of this class of compounds as kinase inhibitors.
| Compound/Derivative | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 4-anilino-quinazoline 1 | 20.72 | - | A431 | Not specified | [13] |
| 4-anilino-quinazoline 6 | 10 | 80 | - | Not specified | [13] |
| 4-anilino-quinazoline 13 | 5.06 | - | - | Not specified | [13] |
| Sulfonylated indeno[1,2-c]quinoline 3 | 0.6 | - | A431 | Not specified | [14] |
| Quinoline derivative 50 | 120 | - | - | Not specified | [12] |
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a common method for measuring the direct inhibitory effect of a compound on EGFR kinase activity.
1. Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic poly-Glu-Tyr peptide)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Test compound (this compound)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or a phosphospecific antibody)
-
96-well or 384-well plates
2. Assay Setup:
-
Add the kinase assay buffer to the wells of the microplate.
-
Add the test compound at various concentrations. Include a known EGFR inhibitor as a positive control and a solvent vehicle as a negative control.
-
Add the EGFR kinase and the substrate to the wells.
3. Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
4. Detection:
-
Stop the reaction and measure the kinase activity using the chosen detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.
5. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualization
Caption: Proposed inhibition of the EGFR signaling pathway.
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Spectroscopic Data and Characterization of 2-Amino-6-chloro-3-methylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloro-3-methylquinoline is a substituted quinoline derivative with potential applications in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities. Accurate spectroscopic characterization is crucial for the unequivocal identification, purity assessment, and structural elucidation of such compounds. This technical guide provides an overview of the available spectroscopic data for this compound and outlines the general experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure and Properties
-
Molecular Formula: C₁₀H₉ClN₂
-
Molecular Weight: 192.65 g/mol
-
CAS Number: 137110-42-0
Spectroscopic Data
A comprehensive search of scientific literature and spectral databases did not yield experimentally obtained NMR and IR data specifically for this compound. The following sections present predicted mass spectrometry data and typical spectral characteristics expected for this class of compounds based on the analysis of closely related analogues.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the following mass-to-charge ratios (m/z) for various adducts are predicted.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 193.05271 |
| [M+Na]⁺ | 215.03465 |
| [M-H]⁻ | 191.03815 |
| [M+NH₄]⁺ | 210.07925 |
| [M+K]⁺ | 231.00859 |
| [M]⁺ | 192.04488 |
| [M]⁻ | 192.04598 |
Table 1: Predicted Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution. Although experimental data for this compound is not available, a hypothetical analysis is presented below.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl group protons, and the amine protons. The chemical shifts (δ) would be influenced by the electron-donating amino group and the electron-withdrawing chloro substituent.
¹³C NMR: The carbon NMR spectrum would display signals for each of the ten carbon atoms in the molecule. The chemical shifts would provide information about the electronic environment of each carbon atom, aiding in the complete structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the quinoline ring, and the C-Cl stretching.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of quinoline derivatives, which would be applicable to this compound.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded in either positive or negative ion mode. The instrument is calibrated using a known standard to ensure high mass accuracy.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired to enable full structural elucidation.
IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is recorded, followed by the sample spectrum. The data is typically collected over the range of 4000-400 cm⁻¹.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized quinoline derivative like this compound.
References
Potential Therapeutic Targets for Aminoquinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential therapeutic targets of aminoquinoline derivatives, a versatile class of compounds with a long history in medicine and significant potential for future drug development. This document summarizes key mechanisms of action, presents quantitative data on their efficacy, details relevant experimental protocols, and visualizes critical signaling pathways.
Introduction
Aminoquinolines are a class of heterocyclic aromatic organic compounds characterized by a quinoline ring system substituted with an amine group. The two main families, 4-aminoquinolines and 8-aminoquinolines, have distinct pharmacological profiles and therapeutic applications. Initially developed as antimalarial agents, their therapeutic scope has expanded to include anticancer, antiviral, anti-inflammatory, and neuroprotective properties. This guide explores the molecular targets and mechanisms that underpin these diverse activities, providing a valuable resource for researchers engaged in the discovery and development of novel aminoquinoline-based therapeutics.
Key Therapeutic Areas and Molecular Targets
Aminoquinoline derivatives exert their effects by modulating a variety of molecular targets and cellular pathways. This section details the primary mechanisms of action across different disease areas.
Antimalarial Activity
The antimalarial action of aminoquinolines is the most well-established.
-
4-Aminoquinolines (e.g., Chloroquine, Amodiaquine): The primary target for 4-aminoquinolines is the detoxification of heme in the digestive vacuole of the Plasmodium parasite. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-aminoquinolines accumulate in the acidic digestive vacuole and interfere with this polymerization process. This leads to the buildup of toxic free heme, which generates reactive oxygen species (ROS), damages cellular components, and ultimately kills the parasite.
-
8-Aminoquinolines (e.g., Primaquine, Tafenoquine): The mechanism of 8-aminoquinolines is distinct and targets the liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, making them crucial for preventing relapse. These compounds are prodrugs that are metabolically activated by host cytochrome P450 (CYP) enzymes, particularly CYP2D6, into reactive intermediates. These metabolites then undergo redox cycling, leading to the generation of significant amounts of ROS that induce oxidative stress and kill the dormant liver-stage parasites.
Anticancer Activity
The anticancer properties of aminoquinolines are multi-faceted, involving the disruption of several key cellular processes essential for tumor growth and survival.
-
Lysosomotropic Activity and Autophagy Inhibition: Aminoquinolines are weak bases that readily accumulate in acidic organelles, particularly lysosomes. This sequestration disrupts lysosomal function and raises the lysosomal pH. A critical consequence of this is the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive under stressful conditions, such as nutrient deprivation or chemotherapy. By blocking the final step of autophagy—the fusion of autophagosomes with lysosomes—aminoquinolines prevent the degradation of cellular components, leading to the accumulation of dysfunctional organelles and proteins, and ultimately, apoptotic or necrotic cell death.
-
Modulation of Signaling Pathways: Aminoquinoline derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer. One of the most important is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival. By inhibiting this pathway, aminoquinolines can suppress tumor growth and induce apoptosis.
-
Topoisomerase IIα Inhibition: Some 8-aminoquinoline derivatives have been reported to inhibit topoisomerase IIα, an enzyme essential for DNA replication and chromosome segregation. Inhibition of this enzyme leads to DNA damage and cell cycle arrest, contributing to the cytotoxic effects of these compounds.
Antiviral Activity
Certain aminoquinolines, notably chloroquine and hydroxychloroquine, have demonstrated broad-spectrum antiviral activity in vitro, although their clinical efficacy remains a subject of debate.
-
Inhibition of Viral Entry and Replication: The primary proposed antiviral mechanism is the impairment of viral entry into host cells. Many viruses, including SARS-CoV-2, rely on endocytosis for cellular entry. This process involves the formation of endosomes which mature and become acidified. 4-aminoquinolines, by accumulating in these endosomes and raising their pH, can inhibit the activity of pH-dependent proteases that are necessary for cleaving viral surface proteins and facilitating fusion with the endosomal membrane. This prevents the release of the viral genome into the cytoplasm and subsequent replication.
-
Inhibition of Viral Enzymes: Some studies suggest that aminoquinolines may also directly inhibit viral enzymes. For instance, quinoline derivatives have been investigated as potential inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an enzyme crucial for viral replication and for dampening the host immune response.
Antileishmanial Activity
Aminoquinoline derivatives have shown promise as therapeutic agents against leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus.
-
Mitochondrial Dysfunction: A key target in Leishmania is the parasite's mitochondrion. Aminoquinolines can accumulate in the mitochondria and disrupt the mitochondrial membrane potential (ΔΨm). This depolarization leads to a cascade of detrimental effects, including impaired ATP production, increased generation of reactive oxygen species (ROS), and the initiation of an apoptosis-like cell death program in the parasite.[1][2]
Neuroprotective Activity
More recently, aminoquinoline derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's disease. The strategy here often involves the design of multi-target-directed ligands (MTDLs) that can address the multifactorial nature of these disorders.
-
Cholinesterase and Monoamine Oxidase Inhibition: Some aminoquinoline derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. Increasing acetylcholine levels is a key therapeutic strategy in Alzheimer's disease. Additionally, inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes involved in the degradation of neurotransmitters like dopamine and serotonin, can also have therapeutic benefits.
-
Metal Chelation and Antioxidant Activity: The dysregulation of metal ions, such as copper and iron, and the resulting oxidative stress are implicated in the pathology of neurodegenerative diseases. The quinoline scaffold can be functionalized to chelate these metal ions, thereby reducing their participation in redox reactions that generate harmful ROS.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various aminoquinoline derivatives against different pathological targets.
Table 1: Antimalarial Activity of Selected Aminoquinoline Derivatives
| Compound/Drug | Plasmodium falciparum Strain | IC₅₀ (nM) | Reference |
| Chloroquine | 3D7 (CQ-sensitive) | 11.3 - 22.05 | [3] |
| Chloroquine | K1 (CQ-resistant) | >100 | [3] |
| Chloroquine | Dd2 (CQ-resistant) | >100 | [3] |
| Amodiaquine | 3D7 (CQ-sensitive) | 9.60 | [3] |
| Amodiaquine | K1 (CQ-resistant) | 14.6 | [3] |
| Compound 1 | K1 (CQ-resistant) | 21.6 | [3] |
| Compound 4 | K1 (CQ-resistant) | 12.9 | [3] |
Table 2: Anticancer Activity of Selected Aminoquinoline Derivatives
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chloroquine | MCF-7 (Breast) | >50 | [4] |
| Chloroquine | MDA-MB-231 (Breast) | >50 | [4] |
| Compound 14 | MCF-7 (Breast) | 3.03 | [5] |
| Compound 14 | MDA-MB-231 (Breast) | 11.9 | [5] |
| Compound 1 | MCF-7 (Breast) | 6 | [5] |
| Compound 9a | MDA-MB-231 (Breast) | 273.5 | [6] |
| Compound 9a | A549 (Lung) | 223.1 | [6] |
| Compound 3a | A549 (Lung) | 5.988 | [7] |
| Compound 3d | MCF-7 (Breast) | 43.4 | [7] |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [7] |
Table 3: Antiviral Activity of Chloroquine and Hydroxychloroquine against SARS-CoV-2
| Compound | Cell Line | EC₅₀ (µM) at 48h | Reference |
| Chloroquine | Vero E6 | 5.47 | [8][9] |
| Hydroxychloroquine | Vero E6 | 0.72 | [8][9] |
Table 4: Antiviral Activity of Novel Aminoquinoline Derivatives
| Compound/Drug | Virus | Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | Dengue Virus Serotype 2 | Vero | 3.03 | [10][11] |
| Compound 2 | Dengue Virus Serotype 2 | Vero | 0.49 | [10][11] |
| Amodiaquine Derivative | Ebola Virus | Vero E6 | 0.29 - 1.46 | [3][12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by aminoquinoline derivatives is crucial for understanding their mechanisms of action. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
Figure 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Aminoquinoline Derivatives.
Figure 2: ROS-Mediated Mechanism of Action of 8-Aminoquinolines against Liver-Stage Malaria.
Figure 3: Inhibition of Viral Entry by Aminoquinoline Derivatives via Endosomal pH Modulation.
Figure 4: Aminoquinoline-Induced Mitochondrial Dysfunction in Leishmania.
Figure 5: Inhibition of Autophagic Flux by Aminoquinoline Derivatives in Cancer Cells.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of aminoquinoline derivatives.
Hematin Polymerization Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic equivalent of hemozoin.
-
Materials:
-
Hematin chloride
-
Sodium acetate buffer (0.5 M, pH 4.8)
-
Test compounds dissolved in DMSO
-
Chloroquine (positive control)
-
DMSO (negative control)
-
96-well microplate
-
Plate shaker
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of hematin (e.g., 2 mg/mL) in 0.1 M NaOH.
-
In a 96-well plate, add 50 µL of the test compound at various concentrations. Include wells for the positive control (chloroquine) and negative control (DMSO).
-
Add 100 µL of the hematin stock solution to each well.
-
Initiate the polymerization by adding 50 µL of 0.5 M sodium acetate buffer (pH 4.8) to each well.
-
Incubate the plate at 37°C for 18-24 hours with gentle shaking.
-
After incubation, centrifuge the plate and carefully remove the supernatant.
-
Wash the pellet with DMSO to remove unreacted hematin. Repeat this step.
-
Dissolve the final pellet (β-hematin) in 0.1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the negative control and determine the IC₅₀ value.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include vehicle-treated cells as a control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 15 minutes to 2 hours at room temperature with gentle shaking, protected from light.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[11]
-
Western Blot for LC3-II (Autophagy Marker)
This protocol is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-LC3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat cells with the aminoquinoline derivative for the desired time. A positive control for autophagy induction (e.g., starvation) and a negative control should be included.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[13]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage acrylamide gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).[13]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.[13]
-
Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) or the LC3-II/LC3-I ratio is used as an indicator of autophagic activity.[14]
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) in Leishmania
This protocol describes the use of the fluorescent dye JC-1 to assess changes in the mitochondrial membrane potential of Leishmania promastigotes.
-
Materials:
-
Leishmania promastigotes in culture
-
JC-1 dye
-
FCCP or CCCP (a protonophore used as a positive control for depolarization)
-
PBS or appropriate buffer
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Culture Leishmania promastigotes to the mid-log phase.
-
Treat the parasites with the aminoquinoline derivative at the desired concentration and for the specified time. Include an untreated control and a positive control treated with FCCP or CCCP.
-
Harvest the parasites by centrifugation and wash with PBS.
-
Resuspend the parasites in a buffer containing JC-1 (typically at a final concentration of 1-10 µg/mL).
-
Incubate the cells in the dark at the appropriate temperature for 15-30 minutes.
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
Flow Cytometry: In healthy, non-apoptotic cells with high ΔΨm, JC-1 forms J-aggregates that emit red fluorescence (detected in the PE channel, ~590 nm). In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 exists as monomers that emit green fluorescence (detected in the FITC channel, ~529 nm). A shift from red to green fluorescence indicates mitochondrial depolarization.[15]
-
Fluorescence Microscopy: Similar to flow cytometry, healthy cells will exhibit red fluorescent mitochondria, while cells with depolarized mitochondria will show green fluorescence.[15]
-
-
The ratio of red to green fluorescence intensity is used to quantify the change in mitochondrial membrane potential.[16]
-
Conclusion
Aminoquinoline derivatives represent a rich and versatile scaffold for the development of therapeutic agents against a wide range of diseases. Their mechanisms of action are diverse, targeting fundamental cellular processes such as heme detoxification, lysosomal function, autophagy, and key signaling pathways. The ability to modify the core quinoline structure allows for the fine-tuning of their activity against specific targets and the development of multi-target-directed ligands. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this important class of compounds and to design the next generation of aminoquinoline-based drugs.
References
- 1. The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caibco.ucv.ve [caibco.ucv.ve]
- 9. In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel amodiaquine derivatives potently inhibit Ebola virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Induction of Mitochondrial Dysfunction and Oxidative Stress in Leishmania donovani by Orally Active Clerodane Diterpene - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-Amino-6-chloro-3-methylquinoline: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 29, 2025 – In the intricate world of drug discovery and development, understanding the physicochemical properties of novel compounds is a cornerstone of success. For researchers, scientists, and drug development professionals working with heterocyclic compounds, the solubility of a molecule is a critical parameter influencing its bioavailability, formulation, and ultimately, its therapeutic efficacy. This in-depth technical guide addresses the solubility of 2-Amino-6-chloro-3-methylquinoline in organic solvents, providing a framework for its determination and application in a research setting.
While specific, publicly available quantitative solubility data for this compound is limited, this guide offers a comprehensive overview of the methodologies required to ascertain this vital characteristic. By leveraging established experimental protocols and a theoretical understanding of its molecular structure, researchers can effectively map the solubility profile of this compound.
Predicted Solubility Profile
Based on its chemical structure—a quinoline core with an amino group, a chloro substituent, and a methyl group—this compound is anticipated to exhibit a range of solubilities in common organic solvents. The presence of the amino group suggests potential for hydrogen bonding, which may enhance solubility in polar protic solvents. Conversely, the overall aromatic and halogenated nature of the molecule points towards favorable interactions with a variety of organic media.
Quantitative Solubility Data: A Template for Investigation
To facilitate a systematic investigation of the solubility of this compound, the following table provides a structured format for recording and comparing experimentally determined data. Researchers are encouraged to populate this table with their findings to build a comprehensive solubility profile.
| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| Polar Protic Solvents | |||||
| Methanol | 32.7 | ||||
| Ethanol | 24.5 | ||||
| Isopropanol | 19.9 | ||||
| n-Butanol | 17.5 | ||||
| Polar Aprotic Solvents | |||||
| Dimethyl Sulfoxide (DMSO) | 46.7 | ||||
| Dimethylformamide (DMF) | 36.7 | ||||
| Acetonitrile | 37.5 | ||||
| Acetone | 20.7 | ||||
| Nonpolar Solvents | |||||
| Toluene | 2.38 | ||||
| Hexane | 1.88 | ||||
| Chloroform | 4.81 | ||||
| Dichloromethane | 8.93 |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is contingent upon robust experimental design. The following protocols detail two widely accepted methods for determining the solubility of a solid compound in an organic solvent.
Equilibrium Shake-Flask Method
This method is considered the gold standard for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a temperature-controlled shaker is recommended.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifugation can be used to expedite the separation of the solid and liquid phases.
-
Sample Collection and Analysis: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of the dissolved this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS)[1].
-
Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.
High-Throughput Screening (HTS) Solubility Assay
For more rapid, albeit potentially less precise, solubility assessments, various HTS methods can be employed.
Methodology (Example using DMSO stock):
-
Sample Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.
-
Assay Plate Preparation: Dispense the organic solvents of interest into the wells of a microtiter plate.
-
Compound Addition: Add a small, known volume of the DMSO stock solution to each well.
-
Precipitation and Equilibration: Agitate the plate for a set period to allow for dissolution and potential precipitation.
-
Analysis: Analyze the concentration of the compound remaining in solution. This can be done directly in the plate using nephelometry (light scattering to detect precipitation) or by transferring the supernatant for analysis by a suitable method like HPLC-UV.
Visualizing the Experimental Workflow
To provide a clear and logical representation of the solubility determination process, the following diagram outlines the key steps involved in the Shake-Flask Method.
Caption: A generalized workflow for determining the solubility of this compound using the Shake-Flask Method.
Conclusion
While a definitive, published solubility profile for this compound remains to be established, this technical guide provides the necessary framework for researchers to undertake this critical characterization. By employing standardized experimental protocols and systematically recording the resulting data, the scientific community can collectively build a comprehensive understanding of this compound's behavior in various organic solvents, thereby accelerating its potential journey from a molecule of interest to a valuable chemical entity.
References
The 2-Aminoquinoline Scaffold: A Technical Guide to its Reactivity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its derivatives, the 2-aminoquinoline core has emerged as a particularly versatile and privileged structure, demonstrating a broad spectrum of pharmacological activities. Its unique electronic properties and the reactive nature of the C2-amino group allow for extensive chemical modifications, leading to the development of potent and selective agents targeting a range of biological pathways. This technical guide provides an in-depth exploration of the reactivity of the 2-aminoquinoline scaffold, detailing synthetic methodologies, key reactions, and its role in the development of novel therapeutics.
Physicochemical Properties of 2-Aminoquinoline
The foundational 2-aminoquinoline molecule possesses distinct physicochemical properties that influence its reactivity and biological interactions.
| Property | Value | Source |
| CAS Number | 580-22-3 | [1][2] |
| Molecular Formula | C₉H₈N₂ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1] |
| Melting Point | 126-131 °C | [1] |
| pKa | 3.43 (at 20°C) | [1] |
| LogP | 1.87 | [1] |
| Appearance | Light yellow to brown solid | [1] |
| Solubility | Soluble in Chloroform, Methanol | [1] |
Synthetic Approaches to the 2-Aminoquinoline Core
The synthesis of 2-aminoquinolines can be broadly categorized into two main strategies: the construction of the quinoline ring with a pre-installed amino or nitro group (which is subsequently reduced), and the direct amination of a pre-formed quinoline scaffold.[3]
Classical Synthesis: The Friedländer Annulation
A well-established and versatile method for constructing the quinoline ring is the Friedländer annulation. This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group, such as a ketone or nitrile, in the presence of an acid or base catalyst.[1][4]
Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline [3]
-
Reactants:
-
2-aminobenzaldehyde (1.21 g, 10 mmol)
-
Acetophenone (1.20 g, 10 mmol)
-
-
Solvent: Ethanol (20 mL)
-
Catalyst: Potassium hydroxide (0.56 g, 10 mmol)
-
Procedure:
-
Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask.
-
Add potassium hydroxide to the solution.
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, pour the mixture into ice water (100 mL).
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to yield pure 2-phenylquinoline.
-
-
Expected Yield: ~85%
Caption: Workflow for Friedländer Synthesis.
Modern Synthetic Techniques: Buchwald-Hartwig Amination
For the direct introduction of an amino group onto a pre-formed quinoline ring, the Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis. This palladium-catalyzed cross-coupling reaction is highly effective for the amination of 2-haloquinolines with a wide range of amines.[3]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloroquinoline with Morpholine [3]
-
Reactants:
-
2-chloroquinoline (1.63 g, 10 mmol)
-
Morpholine (1.04 g, 12 mmol)
-
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 92 mg, 0.1 mmol)
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 95 mg, 0.2 mmol)
-
Base: Sodium tert-butoxide (1.15 g, 12 mmol)
-
Solvent: Toluene (20 mL)
-
Procedure:
-
In an oven-dried Schlenk tube, combine 2-chloroquinoline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and morpholine via syringe.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-morpholinoquinoline.
-
-
Expected Yield: ~95%
Reactivity of the 2-Aminoquinoline Scaffold
The 2-aminoquinoline scaffold can undergo a variety of chemical transformations at the amino group, the quinoline ring, or both, allowing for the synthesis of a diverse library of derivatives.
Reactions at the Amino Group
The exocyclic amino group at the C2 position is a key site for functionalization. It can readily undergo reactions such as acylation, alkylation, and condensation to form amides, secondary/tertiary amines, and imines, respectively. These modifications are crucial for modulating the biological activity and physicochemical properties of the resulting compounds.
Electrophilic Aromatic Substitution
The quinoline ring itself is susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the reaction conditions and the directing effects of the amino group and the nitrogen atom in the heterocycle.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction on N-arylacetamides can be used to prepare 2-chloroquinoline-3-carbaldehyde derivatives, which serve as key intermediates for the synthesis of 2-aminoquinoline-3-carbaldehydes.[5] These carbaldehydes are versatile building blocks for further elaboration.
Biological Activities and Therapeutic Potential
2-Aminoquinoline derivatives exhibit a remarkable range of pharmacological activities, making them attractive candidates for drug development.[6][7][8]
Anticancer Activity
A significant area of research has focused on the anticancer potential of 2-aminoquinolines.[6][8] These compounds often exert their effects by inhibiting key signaling pathways that are dysregulated in cancer.
-
Kinase Inhibition: Many 2-aminoquinoline derivatives act as inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).[6] By blocking these receptors, they can disrupt downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[1][6]
Caption: PI3K/Akt/mTOR Pathway Inhibition.
A study on novel 2-morpholino-4-anilinoquinoline derivatives demonstrated potent anticancer activity against the HepG2 cancer cell line, with some compounds showing high selectivity for cancer cells.[9]
| Compound | IC₅₀ against HepG2 (μM) |
| 3c | 11.42 |
| 3d | 8.50 |
| 3e | 12.76 |
Data from a study on 2-morpholino-4-anilinoquinoline derivatives.[9]
Antimicrobial and Antimalarial Activity
The quinoline core is famously present in antimalarial drugs like chloroquine.[6][10] 2-Aminoquinoline derivatives have also shown potent activity against Plasmodium falciparum, including chloroquine-resistant strains.[6] The proposed mechanism involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[6]
Furthermore, certain 2-aminoquinoline derivatives have demonstrated significant antimicrobial activity against various bacterial strains. For instance, compound 3h showed an IC₅₀ of 0.10 ± 0.02 µM against B. subtilis and 0.13 ± 0.01 µM against E. coli.[11] Compound 3i was highly active against E. coli (IC₅₀: 0.11 ± 0.01 µM) and C. viswanathii (IC₅₀: 0.10 ± 0.05 µM).[11]
Caption: Antimalarial Action of 2-Aminoquinolines.
In Vitro Evaluation Workflow
The discovery and development of novel 2-aminoquinoline derivatives as therapeutic agents typically follow a structured workflow, from initial synthesis to biological evaluation.
Caption: General In Vitro Evaluation Workflow.
Conclusion
The 2-aminoquinoline scaffold represents a rich and versatile platform for the development of novel therapeutic agents. Its synthetic tractability, coupled with a diverse pharmacological profile, underscores its significance in medicinal chemistry. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved drugs for a variety of diseases. This guide serves as a foundational resource for researchers engaged in the exploration and exploitation of the 2-aminoquinoline core.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, biological evaluation and in silico studies of 2-aminoquinolines and 1-aminoisoquinolines as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Amino-6-chloro-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for 2-Amino-6-chloro-3-methylquinoline, a quinoline derivative of interest in medicinal chemistry and drug development. The primary focus is on the widely applicable Friedländer synthesis, detailing the necessary starting materials, reaction mechanisms, and experimental considerations. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of quinoline-based compounds.
Introduction to this compound Synthesis
The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry, owing to the broad spectrum of biological activities exhibited by this class of compounds. This compound is a specific analogue that has garnered attention for its potential applications in pharmaceutical research. The most direct and common method for the synthesis of this and related quinolines is the Friedländer annulation.[1][2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2]
The Friedländer Synthesis: A Primary Synthetic Pathway
The Friedländer synthesis is a versatile and efficient method for constructing the quinoline ring system.[1] It can be catalyzed by either acids or bases and offers a convergent approach to highly substituted quinolines.[2]
Starting Materials
The synthesis of this compound via the Friedländer reaction necessitates two key starting materials:
-
A 2-aminoaryl carbonyl compound: For the target molecule, the logical precursor is 2-amino-5-chlorobenzaldehyde . The chlorine atom at the 5-position of the benzaldehyde will correspond to the 6-position in the resulting quinoline, and the ortho-amino and aldehyde groups are essential for the cyclization.
-
A compound with a reactive α-methylene group: To introduce the methyl group at the 3-position and complete the pyridine ring, a C2-synthon is required. The most common reagents for this purpose are propionaldehyde (propanal) or acetone (propanone) .
Table 1: Key Starting Materials for the Friedländer Synthesis of this compound
| Starting Material | Structure | Role in Synthesis |
| 2-Amino-5-chlorobenzaldehyde | Provides the benzene ring and the nitrogen atom for the quinoline core, as well as the chlorine substituent. | |
| Propionaldehyde (Propanal) | Provides the carbon atoms for the 2- and 3-positions of the quinoline ring, including the methyl group at C3. | |
| Acetone (Propanone) | An alternative to propionaldehyde, providing the necessary carbon framework for the pyridine ring. |
Reaction Mechanism and Signaling Pathway
The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions (acidic or basic catalysis).
-
Aldol Condensation Pathway (Base-Catalyzed): This pathway begins with a base-catalyzed aldol condensation between the 2-aminoaryl carbonyl compound and the enolate of the α-methylene compound. The resulting aldol adduct then undergoes intramolecular cyclization via the attack of the amino group on the carbonyl, followed by dehydration to yield the quinoline product.
-
Schiff Base Formation Pathway (Acid-Catalyzed): Under acidic conditions, the reaction is believed to initiate with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the enol or enamine of the α-methylene compound. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline derivative.
Experimental Protocols (General Procedures)
General Acid-Catalyzed Friedländer Synthesis
This protocol is a representative example of an acid-catalyzed Friedländer condensation.
Materials:
-
2-Amino-5-chlorobenzaldehyde
-
Propionaldehyde or Acetone
-
Ethanol
-
Concentrated Hydrochloric Acid or p-Toluenesulfonic Acid
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Dissolve 2-amino-5-chlorobenzaldehyde (1 equivalent) and propionaldehyde or acetone (1.2-1.5 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid or p-toluenesulfonic acid to the mixture.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).
General Base-Catalyzed Friedländer Synthesis
This protocol outlines a typical base-catalyzed approach.
Materials:
-
2-Amino-5-chlorobenzaldehyde
-
Propionaldehyde or Acetone
-
Ethanol or another suitable solvent
-
Potassium Hydroxide or Sodium Hydroxide
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 2-amino-5-chlorobenzaldehyde (1 equivalent) in a suitable solvent, add propionaldehyde or acetone (1.2-1.5 equivalents).
-
Add a solution of potassium hydroxide or sodium hydroxide (catalytic to stoichiometric amounts) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight, monitoring by TLC.
-
After the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Alternative Synthetic Routes
While the Friedländer synthesis is the most direct approach, other methods for quinoline synthesis could potentially be adapted. These include the Combes quinoline synthesis, the Doebner-von Miller reaction, and the Skraup synthesis. However, these methods often require different starting materials and may be less direct for the target molecule.
Another potential route involves the Vilsmeier-Haack reaction to generate a 2-chloro-3-formylquinoline intermediate, which could then be further functionalized.[3]
Data Presentation
Quantitative data for the synthesis of this compound is not extensively reported in the literature. The following table presents available physical and chemical property data for the key starting material, 2-amino-5-chlorobenzaldehyde.
Table 2: Physicochemical Properties of 2-Amino-5-chlorobenzaldehyde
| Property | Value |
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol |
| Appearance | Yellow to brown crystalline powder |
| Melting Point | 96-100 °C |
| Boiling Point | 288.1 °C at 760 mmHg |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. |
Conclusion
The synthesis of this compound is most practically achieved through the Friedländer synthesis, utilizing 2-amino-5-chlorobenzaldehyde and either propionaldehyde or acetone as the primary starting materials. This technical guide provides a foundational understanding of the synthetic pathways and general experimental protocols. Researchers should note that optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, will be crucial for achieving high yields and purity of the final product. Further investigation into the specific reaction parameters for this target molecule is recommended for successful laboratory-scale and potential scale-up synthesis.
References
Theoretical Modeling of 2-Amino-6-chloro-3-methylquinoline: A Methodological Whitepaper for Drug Discovery and Materials Science
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive methodological framework for the theoretical modeling of 2-Amino-6-chloro-3-methylquinoline. As of the last literature review, specific experimental or computational studies for this exact molecule were not publicly available. Therefore, this guide is presented as a pro-forma whitepaper, outlining the established and recommended computational protocols based on extensive research on structurally analogous quinoline derivatives. The quantitative data presented in the tables are illustrative placeholders and should be replaced with actual calculated values when such a study is performed.
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of functional groups on the quinoline ring system dictates its physicochemical properties and biological targets. This compound is a promising, yet understudied, derivative. Theoretical modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), provides a powerful, non-invasive approach to elucidate its structural, electronic, and spectroscopic properties. This understanding is crucial for rational drug design and the development of novel functional materials.
This technical guide outlines a comprehensive in-silico workflow for the characterization of this compound. The methodologies described herein are based on well-established protocols successfully applied to similar quinoline systems, ensuring a robust and reliable computational investigation.
Computational Methodology
Geometry Optimization
The initial step in the theoretical modeling of this compound is the optimization of its molecular geometry. This is typically achieved using Density Functional Theory (DFT) calculations. A widely used and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311++G(d,p).[1][2] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The geometry optimization should be performed without any symmetry constraints to find the true energy minimum on the potential energy surface. Frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
Spectroscopic Analysis
Theoretical vibrational frequencies can be calculated from the optimized geometry. The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method.[1] The potential energy distribution (PED) analysis is crucial for the unambiguous assignment of the vibrational modes.
The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts (¹H and ¹³C).[1][2] Calculations are typically performed at the same B3LYP/6-311++G(d,p) level of theory on the optimized geometry. The calculated chemical shifts are then referenced to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis) of the molecule.[1] This method provides information about the electronic transitions, their energies, and oscillator strengths. The calculations are usually performed in the gas phase and can be extended to include solvent effects using models like the Polarizable Continuum Model (PCM).
Analysis of Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and its ability to participate in electronic transitions. A smaller energy gap generally indicates higher reactivity.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates the regions of positive (electron-deficient) and negative (electron-rich) electrostatic potential.
Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and charge transfer interactions. It allows for the investigation of hyperconjugative interactions and the stabilization energies associated with electron delocalization, which are crucial for understanding the molecule's stability and electronic structure.
Non-Linear Optical (NLO) Properties
The NLO properties, including the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), can be calculated to assess the potential of this compound for applications in optoelectronics. These calculations are typically performed using the same DFT method and basis set.
Molecular Docking
To investigate the potential biological activity of this compound, molecular docking studies can be performed. This involves docking the optimized structure of the molecule into the active site of a specific protein target. The docking results provide information on the binding affinity (docking score), binding mode, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Predicted Data and Analysis (Pro-Forma)
This section presents template tables for the quantitative data that would be generated from the theoretical modeling of this compound.
Optimized Geometrical Parameters
Table 1: Selected Optimized Bond Lengths (Å) and Bond Angles (°) for this compound.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N(H2) | X.XXX | N1-C2-C3 | XXX.X |
| C2-C3 | X.XXX | C2-C3-C4 | XXX.X |
| C3-C(H3) | X.XXX | C3-C4-C4a | XXX.X |
| C6-Cl | X.XXX | C5-C6-C7 | XXX.X |
| C-H (avg) | X.XXX | H-N-H | XXX.X |
Vibrational Frequencies
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound.
| Mode | Scaled Frequency (cm⁻¹) | Assignment (PED %) |
| ν(N-H) str | XXXX | NH2 stretching |
| ν(C-H) arom str | XXXX | Aromatic C-H stretching |
| ν(C-H) aliph str | XXXX | Methyl C-H stretching |
| ν(C=N) str | XXXX | C=N stretching in quinoline ring |
| ν(C=C) str | XXXX | Aromatic C=C stretching |
| δ(N-H) scis | XXXX | NH2 scissoring |
| δ(C-H) bend | XXXX | C-H in-plane bending |
| γ(C-H) bend | XXXX | C-H out-of-plane bending |
| ν(C-Cl) str | XXX | C-Cl stretching |
NMR Chemical Shifts
Table 3: Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound.
| Atom | ¹³C (ppm) | Atom | ¹H (ppm) |
| C2 | XXX.X | H (NH2) | X.XX |
| C3 | XXX.X | H (CH3) | X.XX |
| C4 | XXX.X | H4 | X.XX |
| C5 | XXX.X | H5 | X.XX |
| C6 | XXX.X | H7 | X.XX |
| C7 | XXX.X | H8 | X.XX |
| C8 | XXX.X | ||
| C8a | XXX.X | ||
| C4a | XXX.X | ||
| C(H3) | XX.X |
Electronic Properties
Table 4: Calculated Electronic Properties of this compound.
| Property | Value |
| HOMO Energy (eV) | -X.XXX |
| LUMO Energy (eV) | -X.XXX |
| HOMO-LUMO Energy Gap (eV) | X.XXX |
| Dipole Moment (Debye) | X.XXX |
| Mean Polarizability (α₀) (esu) | X.XX x 10⁻²⁴ |
| First Hyperpolarizability (β₀) (esu) | X.XX x 10⁻³⁰ |
Molecular Docking Results
Table 5: Pro-Forma Molecular Docking Results of this compound with a Hypothetical Protein Target.
| Parameter | Value |
| Binding Affinity (kcal/mol) | -X.X |
| Interacting Residues | Amino Acid X, Amino Acid Y, ... |
| Hydrogen Bond(s) | N-H...O (X.XX Å) |
| Hydrophobic Interactions | C-H...π |
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Computational Workflow
Caption: Workflow for the theoretical modeling of this compound.
Signaling Pathway / Logical Relationship (Example: HOMO-LUMO Interaction)
Caption: Relationship between HOMO, LUMO, and the energy gap.
Conclusion
This whitepaper has detailed a comprehensive theoretical framework for the in-silico characterization of this compound. By employing Density Functional Theory and related computational methods, a wealth of information regarding the molecule's geometry, spectroscopic signatures, electronic properties, and potential biological interactions can be elucidated. The presented workflow and pro-forma data tables serve as a robust guide for researchers initiating studies on this and similar quinoline derivatives. The insights gained from such theoretical modeling are invaluable for accelerating the discovery and development of new therapeutic agents and advanced materials.
References
Methodological & Application
Application Notes and Protocols for 2-Amino-6-chloro-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 2-Amino-6-chloro-3-methylquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct synthetic procedures for this specific molecule, a plausible and detailed three-step synthetic route is proposed, starting from commercially available reagents. This protocol encompasses the synthesis of a key intermediate, 2-hydroxy-6-chloro-3-methylquinoline, followed by chlorination and subsequent amination. Detailed methodologies for each reaction, purification techniques, and characterization data are presented. Furthermore, this document discusses the potential biological significance of aminoquinolines and provides visual diagrams of the synthetic workflow and a representative biological signaling pathway.
Introduction
Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. The aminoquinoline scaffold, in particular, is of significant interest due to its wide range of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] The substitution pattern on the quinoline ring plays a crucial role in modulating the pharmacological activity of these compounds. The target molecule, this compound, incorporates key structural features—an amino group at the 2-position, a chlorine atom at the 6-position, and a methyl group at the 3-position—that make it a promising candidate for further investigation in drug development programs.
This application note details a proposed synthetic pathway for this compound, beginning with the construction of the quinoline core via a Knorr-type synthesis, followed by functional group manipulations to yield the final product.
Physicochemical and Predicted Data
Quantitative experimental data for this compound is not extensively reported in the literature. The following tables summarize the available data for the final product and its key precursor, with some properties being predicted values.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂ | PubChem |
| Molecular Weight | 192.65 g/mol | PubChem |
| Monoisotopic Mass | 192.04543 Da | |
| XlogP (Predicted) | 2.8 | |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Appearance | Not available | - |
| Solubility | Insoluble in water (Predicted) | ChemicalBook |
Table 2: Physicochemical Data for Intermediate 2,6-Dichloro-3-methylquinoline
| Property | Value | Source |
| Molecular Formula | C₁₀H₇Cl₂N | PubChem |
| Molecular Weight | 212.08 g/mol | PubChem |
| Melting Point | 83-84 °C | [5][6] |
| Boiling Point | 292.84 °C (Rough Estimate) | [6] |
| Appearance | White to beige crystalline needles/crystals | [5] |
| Solubility | Insoluble in water | [6] |
Proposed Synthetic Pathway
The proposed synthesis of this compound is a three-step process, designed for adaptability in a standard organic chemistry laboratory.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-6-chloro-3-methylquinoline (Intermediate 1)
This procedure is adapted from the Knorr quinoline synthesis.
Materials:
-
4-Chloroaniline
-
Ethyl 2-methylacetoacetate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, slowly add concentrated sulfuric acid to pre-chilled ethanol with stirring.
-
To this acidic ethanol solution, add 4-chloroaniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-hydroxy-6-chloro-3-methylquinoline.
Protocol 2: Synthesis of 2,6-Dichloro-3-methylquinoline (Intermediate 2)
This protocol employs phosphorus oxychloride for the chlorination of the hydroxyl group.
Materials:
-
2-Hydroxy-6-chloro-3-methylquinoline (Intermediate 1)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask, place 2-hydroxy-6-chloro-3-methylquinoline (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.[1] The reaction should be carried out in a well-ventilated fume hood.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and slowly distill off the excess POCl₃ under reduced pressure.
-
Very carefully, pour the cooled residue onto crushed ice with vigorous stirring.
-
A solid precipitate will form. Neutralize the mixture with a suitable base (e.g., sodium carbonate solution).
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude 2,6-dichloro-3-methylquinoline by column chromatography or recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: Synthesis of this compound (Final Product)
This final step utilizes the Buchwald-Hartwig amination reaction.
Materials:
-
2,6-Dichloro-3-methylquinoline (Intermediate 2)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) as an ammonia equivalent[7]
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, BINAP)
-
A non-protic solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or other inert atmosphere reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine 2,6-dichloro-3-methylquinoline (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., Toluene) via syringe.
-
In a separate flask, prepare a solution of LiHMDS (1.2-1.5 eq) in the same solvent.
-
Add the LiHMDS solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
Potential Biological Significance and Signaling Pathways
Aminoquinoline derivatives are well-documented for their diverse pharmacological activities. The 4-aminoquinoline core is famously found in antimalarial drugs like chloroquine and amodiaquine.[2] Additionally, various aminoquinolines have demonstrated potent anticancer, antibacterial, and antifungal properties.[1][3] The mechanism of action for their anticancer effects is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, and induce apoptosis. They can also modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.
A potential mechanism of action for an aminoquinoline derivative in cancer could involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many human cancers and plays a critical role in cell growth and survival.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Conclusion
This document provides a detailed and practical guide for the synthesis of this compound. By adapting established synthetic methodologies such as the Knorr quinoline synthesis, chlorination with phosphorus oxychloride, and the Buchwald-Hartwig amination, this protocol offers a reliable pathway to this valuable compound. The provided data, though partly predictive, serves as a useful reference for researchers. Given the known biological activities of the aminoquinoline scaffold, the target molecule represents a compelling candidate for screening in various disease models, particularly in the fields of oncology and infectious diseases. This protocol is intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 5. Buy reliable Quality 2-Chloro-3-methylquinoline 57876-69-4 raw material with Honest Price [wanfengchempharm.com]
- 6. 57876-69-4 CAS MSDS (2-Chloro-3-methylquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. 2-Chloro-6-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 2-Amino-6-chloro-3-methylquinoline as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are hypothetical and intended for research and development purposes only. There is a notable absence of published literature specifically detailing the use of 2-Amino-6-chloro-3-methylquinoline as a pharmaceutical intermediate. The applications and experimental procedures outlined below are based on established chemical principles and analogies to the well-documented reactivity of related aminoquinoline and chloroquinoline derivatives. All proposed experiments should be conducted with appropriate safety precautions and after a thorough literature review of similar transformations.
Introduction
This compound is a substituted quinoline derivative with a unique combination of functional groups that make it a potentially valuable, yet underexplored, intermediate in pharmaceutical synthesis. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1]
The key structural features of this compound suggest several avenues for its application:
-
2-Amino Group: This primary aromatic amine is a versatile nucleophile, enabling a variety of chemical transformations. It can be acylated, alkylated, or used as a handle for constructing fused heterocyclic systems.[2] The amino group is a common feature in kinase inhibitors, where it often participates in hydrogen bonding interactions with the target protein.[3][4][5]
-
6-Chloro Group: The chlorine atom on the benzene ring of the quinoline core provides a site for nucleophilic aromatic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents to modulate the compound's physicochemical properties and biological activity.
-
3-Methyl Group: The methyl group can influence the compound's solubility, metabolic stability, and steric profile, which can be important for optimizing drug-like properties.
This document provides a theoretical framework for the potential applications of this compound in the synthesis of bioactive molecules, particularly focusing on its use as a scaffold for kinase inhibitors and for the construction of novel fused heterocyclic systems.
Potential Applications and Synthetic Strategies
Based on its structure, this compound is a promising starting material for several classes of pharmaceutically relevant compounds.
Synthesis of Kinase Inhibitors
The quinoline core is present in several FDA-approved kinase inhibitors.[3][5] The 2-amino group of the title compound can serve as a key anchor for building molecules that target the ATP-binding site of kinases. A common strategy involves the acylation of the amino group with a substituted benzoic acid or a related carboxylic acid.
Hypothetical Synthetic Pathway:
Caption: Hypothetical workflow for the synthesis of a kinase inhibitor.
Table 1: Hypothetical Reaction Parameters for Amide Coupling
| Parameter | Value |
| Reactants | This compound (1.0 eq) |
| Substituted Benzoic Acid (1.1 eq) | |
| Coupling Reagent | HATU (1.2 eq) or EDCI (1.5 eq) with HOBt (1.5 eq) |
| Base | DIPEA (3.0 eq) |
| Solvent | DMF or CH₂Cl₂ |
| Temperature | Room Temperature |
| Reaction Time | 4-16 hours |
| Typical Yield | 70-95% (estimated) |
| Purification | Column chromatography (Silica gel) |
Construction of Fused Heterocyclic Systems
The 2-amino group can also be used to construct fused polycyclic systems, which are of great interest in medicinal chemistry for their rigid structures and diverse biological activities.[6][7][8][9] One such possibility is the synthesis of pyrimido[4,5-b]quinolines, which have shown anticancer and anti-inflammatory properties.[8]
Hypothetical Synthetic Pathway:
Caption: Hypothetical workflow for the synthesis of a fused heterocycle.
Experimental Protocols (Hypothetical)
The following are generalized, hypothetical protocols for the synthetic transformations described above. These should be adapted and optimized based on the specific substrates used.
Protocol 3.1: General Procedure for Amide Coupling
-
To a solution of this compound (1.0 mmol) and the desired carboxylic acid (1.1 mmol) in anhydrous DMF (10 mL), add HATU (1.2 mmol) and DIPEA (3.0 mmol).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.
Protocol 3.2: General Procedure for Suzuki Cross-Coupling
-
In a microwave vial, combine the 6-chloroquinoline derivative (from Protocol 3.1, 1.0 mmol), the desired boronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Add a mixture of dioxane and water (4:1, 5 mL).
-
Seal the vial and heat in a microwave reactor to 120-150 °C for 30-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel) to yield the final product.
Table 2: Hypothetical Product Characterization Data
| Compound | Molecular Formula | Calculated Mass (m/z) | ¹H NMR (Hypothetical Key Shifts, δ ppm) |
| Amide Intermediate | C₁₇H₁₂Cl₂N₂O | 331.03 | 9.5-10.5 (s, 1H, -NH), 7.5-8.5 (m, Ar-H), 2.5 (s, 3H, -CH₃) |
| Final Product (Suzuki) | C₂₃H₁₇ClN₂O | 384.10 | 9.5-10.5 (s, 1H, -NH), 7.0-8.5 (m, Ar-H), 3.8 (s, 3H, -OCH₃), 2.5 (s, 3H, -CH₃) |
Potential Signaling Pathway Interactions
Quinoline-based kinase inhibitors are known to target a variety of signaling pathways implicated in cancer and other diseases.[3][5][10] A hypothetical inhibitor derived from this compound could potentially modulate pathways such as the MAPK/ERK or PI3K/Akt pathways by inhibiting key kinases like EGFR, VEGFR, or PDGFR.
Caption: Potential kinase signaling pathways targeted by quinoline-based inhibitors.
Conclusion
While specific experimental data for this compound is currently unavailable in the public domain, its chemical structure strongly suggests its utility as a versatile intermediate in pharmaceutical research. The protocols and applications outlined in this document are intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this compound. Further investigation is warranted to validate these hypothetical pathways and to fully characterize the properties of the resulting molecules.
References
- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A Novel Synthetic Route of Fused Tricyclic Framework Quinoline Derivatives from Readily Available Aliphatic Amino Carboxylic Acid Substrates – Oriental Journal of Chemistry [orientjchem.org]
- 8. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancements in the synthesis of fused tetracyclic quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02786C [pubs.rsc.org]
- 10. ijmphs.com [ijmphs.com]
Application Notes and Protocols for the Analytical Characterization of 2-Amino-6-chloro-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chloro-3-methylquinoline is a substituted quinoline derivative. The quinoline scaffold is a prominent structural motif in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. Consequently, the precise and accurate analytical characterization of novel quinoline derivatives such as this compound is of paramount importance in drug discovery and development for identity confirmation, purity assessment, and quality control.
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound. While specific experimental data for this compound is limited in the public domain, the methodologies presented herein are based on established protocols for closely related quinoline analogs and represent robust starting points for method development and validation.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is presented in the table below. These values are computationally derived and provide a useful reference for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂ | PubChem |
| Molecular Weight | 192.65 g/mol | PubChem |
| Monoisotopic Mass | 192.04543 Da | [PubChemLite] |
| XlogP (predicted) | 2.8 | [PubChemLite] |
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase method is generally suitable for quinoline derivatives.
This protocol is adapted from methods for similar chloro-methylquinoline derivatives[1].
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio is a good starting point.[1] Gradient elution may be required to optimize separation from any impurities.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of approximately 245 nm is recommended, though a full UV scan should be performed to determine the absorption maximum.[1]
-
Injection Volume: 20 µL.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the assay.
References
Application Notes: Vilsmeier-Haack Formylation of Quinoline Precursors
The Vilsmeier-Haack reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, including various quinoline precursors.[1] This reaction is of significant interest to researchers and drug development professionals as the resulting quinoline-carbaldehydes are crucial intermediates in the synthesis of a wide range of pharmaceuticals and functional materials.[1][2]
The core of the Vilsmeier-Haack reaction is the use of a "Vilsmeier reagent," which is typically an electrophilic chloroiminium salt.[1] This reagent is generally formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3] The Vilsmeier reagent then acts as the formylating agent in an electrophilic aromatic substitution reaction with an activated quinoline ring.[4][5] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired formylated quinoline.[1][3]
The regioselectivity of the Vilsmeier-Haack formylation on the quinoline nucleus is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.[1] For instance, the reaction with N-arylacetamides can lead to cyclization and formylation, yielding 2-chloro-3-formylquinolines.[6] The presence of electron-donating groups on the quinoline precursor generally facilitates the reaction and can lead to higher yields. Careful control of reaction parameters such as temperature and reaction time is crucial for achieving the desired product and maximizing yield.
Experimental Protocols
This section provides a detailed methodology for the Vilsmeier-Haack formylation of quinoline precursors, adapted from procedures for substituted acetanilides and other quinoline derivatives.[6][7]
Materials and Reagents
-
Substituted quinoline precursor (e.g., N-arylacetamide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium carbonate solution (for neutralization, if required)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for recrystallization or column chromatography
Equipment
-
Round-bottomed flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Heating mantle or oil bath
-
Beaker
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure
1. Preparation of the Vilsmeier Reagent
-
In a clean, dry round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0-5 °C using an ice-salt bath.[1]
-
Add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.[1] The molar ratio of POCl₃ to DMF can vary, with ratios from 2.8:1 to higher being reported.[1]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[1]
2. Formylation Reaction
-
Add the quinoline precursor (e.g., substituted acetanilide) portion-wise or dropwise (if liquid) to the prepared Vilsmeier reagent at 0-5 °C.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to a temperature ranging from 60-90 °C.[1] The optimal temperature and reaction time depend on the specific substrate. For many acetanilides, refluxing for 4-10 hours at 80-90 °C is effective.[6][7]
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[6]
3. Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[1] This step hydrolyzes the intermediate iminium salt.
-
Allow the mixture to stand, often overnight, to ensure complete precipitation of the crude product.[1]
-
If the solution is acidic, neutralize it with a suitable base, such as a sodium carbonate solution.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography to obtain the pure formylated quinoline.
Quantitative Data
The following table summarizes the results of the Vilsmeier-Haack formylation for various quinoline precursors as reported in the literature.
| Quinoline Precursor | Product | Reaction Conditions | Yield (%) | Reference |
| Acetanilide | 2-Chloro-3-formylquinoline | POCl₃/DMF, 80-90°C, 4h | 62.82 | [7] |
| o-Methyl acetanilide | 2-Chloro-3-formyl-8-methylquinoline | POCl₃/DMF, 80-90°C, 6-8h | 63 | [6][8] |
| o-Nitro acetanilide | 2-Chloro-3-formyl-8-nitroquinoline | POCl₃/DMF, 80-90°C, 4-10h | 65 | [6] |
| 3-Acetyl-2,4-dihydroxyquinoline | 3-(3-chloroprop-2-ene-1-al)-2,4-dichloroquinoline | POCl₃/DMF, 60°C, 17h (Conventional) | 65 | |
| 3-Acetyl-2,4-dihydroxyquinoline | 3-(3-chloroprop-2-ene-1-al)-2,4-dichloroquinoline | POCl₃/DMF, Microwave, 15 min | 72 | |
| Substituted Acetanilides | Substituted 2-chloro-3-formylquinolines | POCl₃/DMF, 80-90°C | 60-80 | [6][7][8] |
Visualizations
Reaction Mechanism
Caption: General mechanism of the Vilsmeier-Haack formylation of quinolines.
Experimental Workflow
Caption: Step-by-step experimental workflow for Vilsmeier-Haack formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. chemijournal.com [chemijournal.com]
- 7. chemijournal.com [chemijournal.com]
- 8. chemijournal.com [chemijournal.com]
Application Notes and Protocols for 2-Amino-6-chloro-3-methylquinoline Derivatives in Cancer Research
Disclaimer: Direct research on "2-Amino-6-chloro-3-methylquinoline" is limited in the provided search results. This document focuses on closely related quinoline and quinazolinone derivatives that have been investigated for their anticancer properties, drawing parallels where applicable. The methodologies and findings presented for these derivatives offer valuable insights into the potential applications of novel quinoline-based compounds in oncology.
Introduction to Quinoline Derivatives in Oncology
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them "privileged structures" in medicinal chemistry and drug design for cancer therapy.[1][2] The quinoline scaffold is a key component in numerous natural and synthetic compounds with demonstrated efficacy against various cancer cell lines.[2][3] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of critical cellular enzymes like topoisomerase and receptor tyrosine kinases (e.g., EGFR and VEGFR-2), disruption of DNA metabolic processes, and induction of apoptosis.[1][4][5] The versatility of the quinoline ring allows for extensive chemical modifications, enabling the synthesis of novel derivatives with enhanced potency and selectivity against cancer cells.[3]
Featured Application: Inhibition of PI3K-δ by a Quinazolinone Derivative
This section details the application of a series of novel 3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivatives, which are structurally related to this compound. These compounds have been synthesized and evaluated for their potential as cytotoxic agents and inhibitors of the Phosphoinositide 3-kinase delta (PI3K-δ) enzyme, a key player in cancer cell proliferation and survival.[6][7]
Mechanism of Action: PI3K-δ Inhibition
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival. The delta isoform of PI3K is primarily expressed in hematopoietic cells and has been implicated in various cancers. Inhibition of PI3K-δ is a promising therapeutic strategy. The described quinazolinone derivatives have been shown to target the ATP-binding site of the PI3K-δ enzyme, leading to the inhibition of its kinase activity.[6] This inhibition disrupts downstream signaling, ultimately leading to decreased cancer cell viability.
Caption: PI3K-δ signaling pathway and the inhibitory action of quinazolinone derivatives.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative quinazolinone derivatives.
Table 1: Cytotoxic Activity (IC50 in µM) of Quinazolinone Derivatives against Human Cancer Cell Lines [6][7]
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HepG-2 (Liver) |
| 5c | 8.00 ± 0.33 | - | - |
| 5d | - | - | 17.78 ± 0.58 |
| 6a | - | High Activity | - |
| Staurosporine (Ref.) | - | - | - |
Note: "-" indicates data not specified in the provided search results.
Table 2: PI3K-δ Enzyme Inhibitory Activity [6][7]
| Compound | IC50 (µM) |
| 5c | 8.27 ± 0.19 |
| 5d | 1.24 ± 0.03 |
| 6a | 29.10 ± 0.54 |
| LY294002 (Ref.) | 16.13 ± 0.27 |
Experimental Protocols
General Synthesis of 3-Amino-7-chloro-2-methylquinazolin-4(3H)-one Derivatives
The synthesis of these derivatives typically involves a multi-step process starting from 2-amino-4-chlorobenzoic acid.[6]
Caption: General synthetic workflow for quinazolinone derivatives.
Protocol:
-
Synthesis of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one: This is typically achieved through a two-step procedure starting from 2-amino-4-chlorobenzoic acid.[6]
-
Synthesis of Acetamide Derivatives: The intermediate from step 1 is reacted with chloroacetyl chloride, followed by nucleophilic substitution with various secondary amines to yield the acetamide derivatives.[6]
-
Synthesis of Arylidine Derivatives: The intermediate from step 1 undergoes a condensation reaction with various aldehydes in the presence of glacial acetic acid in ethanol to produce the arylidine derivatives.[6][7] The reaction progress is monitored by Thin Layer Chromatography (TLC).[6][7]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on different cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG-2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5x10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
PI3K-δ Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay is used to determine the inhibitory activity of the compounds against the PI3K-δ enzyme.[6][7]
Materials:
-
Recombinant human PI3K-δ enzyme
-
ADP-Glo™ Kinase Assay kit (Promega)
-
ATP
-
Substrate (e.g., PIP2)
-
Test compounds
-
Reference inhibitor (e.g., LY294002)
-
384-well plates
-
Luminometer
Protocol:
-
Reaction Setup: In a 384-well plate, add the PI3K-δ enzyme, the test compound at various concentrations, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stopping the Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
The investigated quinazolinone derivatives, structurally related to the this compound scaffold, have demonstrated promising anticancer activity. Their ability to inhibit the PI3K-δ enzyme at low micromolar concentrations highlights their potential as lead compounds for the development of novel targeted cancer therapies. Further research should focus on optimizing the structure of these compounds to improve their potency, selectivity, and pharmacokinetic properties. In vivo studies are also necessary to validate their therapeutic efficacy and safety profiles. The diverse chemical space of quinoline derivatives continues to offer exciting opportunities for the discovery of next-generation anticancer agents.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arabjchem.org [arabjchem.org]
- 7. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Antiprotozoal Activity Assays of 2-Aminoquinoline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline derivatives, particularly 2-aminoquinolines, represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. Historically, quinolines have been pivotal in the development of antimalarial drugs, such as chloroquine and primaquine.[1][2] Modern research continues to explore the therapeutic potential of novel 2-aminoquinoline derivatives against a range of protozoan parasites responsible for devastating diseases like malaria, leishmaniasis, and trypanosomiasis.[3][4] This document provides detailed application notes and standardized protocols for the in vitro evaluation of the antiprotozoal activity of 2-aminoquinoline derivatives, a critical step in the drug discovery and development pipeline.
Data Presentation: Antiprotozoal Activity and Cytotoxicity
The antiprotozoal efficacy of 2-aminoquinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which represents the concentration of the compound required to inhibit 50% of parasite growth or activity. To assess the therapeutic potential and safety profile, the cytotoxicity of these compounds against mammalian cell lines is determined as the half-maximal cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50 (SI = CC50/IC50), is a crucial parameter for identifying compounds with high parasiticidal activity and low host cell toxicity.[5]
Table 1: Summary of In Vitro Antiprotozoal Activity of Selected 2-Aminoquinoline Derivatives
| Compound/Derivative | Target Protozoan | Assay Method | IC50/EC50 (µM) | Reference |
| Compound 2c | Trypanosoma brucei rhodesiense | Resazurin-based | 0.68 | [3] |
| Compound 2d | Trypanosoma brucei rhodesiense | Resazurin-based | 0.8 | [3] |
| Compound 4i | Trypanosoma brucei rhodesiense | Resazurin-based | 0.19 | [3] |
| Compound 2d | Trypanosoma brucei brucei | Resazurin-based | 1.4 | [3] |
| Compound 4i | Trypanosoma brucei brucei | Resazurin-based | 0.4 | [3] |
| Quinoline 1c | Plasmodium falciparum (3D7) | Not Specified | Potent (SI=97) | [4] |
| Quinazoline 3h | Trypanosoma brucei brucei | Not Specified | Potent (SI=43) | [4] |
| Compound 35 | Leishmania donovani (Amastigote) | Luciferase-based | 1.2 | [6] |
| DB2186 | Trypanosoma cruzi (Amastigote) | β-galactosidase | 0.1 - 2.05 | [7] |
| DB2217 | Trypanosoma brucei (Bloodstream) | Resazurin-based | ≤0.25 | [7] |
Table 2: Cytotoxicity of 2-Aminoquinoline Derivatives Against Mammalian Cell Lines
| Compound/Derivative | Cell Line | Assay Method | CC50 (µM) | Reference |
| Quinoline 1c | HepG2 | Not Specified | High Selectivity | [4] |
| Quinazoline 3h | HepG2 | Not Specified | High Selectivity | [4] |
| Compound 35 | KB cells | MTT | >145.8 | [6] |
| DB2186 | L929 | AlamarBlue | >96 | [7] |
| DB2217 | Cardiac cells | PrestoBlue | >96 | [7] |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | Not Specified | 7.5 (48h) | [8] |
| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | Not Specified | 8.12 | [8] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is widely used to determine the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of Plasmodium falciparum. The principle relies on the intercalation of SYBR Green I dye with parasitic DNA, where the fluorescence intensity is proportional to parasite growth.[9]
Materials:
-
P. falciparum culture (e.g., 3D7 or K1 strains)[10]
-
Human O+ erythrocytes
-
Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax II or human serum)
-
SYBR Green I lysis buffer
-
96-well black, flat-bottom microplates
-
Test compounds (2-aminoquinoline derivatives) and control drugs (e.g., Chloroquine, Artemisinin)
Protocol:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in a controlled environment (37°C, 5% CO2, 5% O2, 90% N2).
-
Drug Preparation: Prepare serial dilutions of the test compounds and control drugs in the complete culture medium.
-
Assay Plate Preparation: In a 96-well plate, add 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well already containing 100 µL of the serially diluted compounds.[9] Include wells for no-drug controls and uninfected red blood cells as a background control.
-
Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.[9]
-
Lysis and Staining: After incubation, lyse the red blood cells by freezing the plates at -80°C. Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.[9]
-
Fluorescence Reading: Incubate the plate in the dark for 1 hour, and then measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Normalize the fluorescence readings to the no-drug control after subtracting the background fluorescence. Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vitro Antileishmanial Activity Assay (Amastigote-Macrophage Model)
This assay evaluates the activity of compounds against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite.
Materials:
-
Leishmania donovani promastigotes
-
Mouse macrophage cell line (e.g., J-774A.1)[6]
-
Complete RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well microplates
-
Test compounds and control drug (e.g., Miltefosine, Amphotericin B)
-
Resazurin solution
Protocol:
-
Macrophage Seeding: Seed J-774A.1 macrophage cells in a 96-well plate at a density of 4 × 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for adherence.[6]
-
Infection: Replace the medium with fresh medium containing stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.[5][6]
-
Compound Treatment: Wash the wells to remove extracellular promastigotes. Add fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
Viability Assessment: Add resazurin solution to each well and incubate for another 4-6 hours. Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance.
-
Data Analysis: Calculate the percentage of inhibition of amastigote proliferation relative to the untreated infected controls. Determine the IC50 values from the dose-response curves.
In Vitro Antitrypanosomal Activity Assay (Resazurin-based)
This protocol is suitable for determining the activity of compounds against bloodstream forms of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei brucei or T. b. rhodesiense bloodstream forms[3]
-
HMI-9 medium supplemented with 10% FBS
-
96-well microplates
-
Test compounds and control drug (e.g., Pentamidine, Suramin)
-
Resazurin solution
Protocol:
-
Assay Preparation: In a 96-well plate, dispense 50 µL of HMI-9 medium into each well. Add the test compounds at various concentrations.[11]
-
Parasite Addition: Adjust the parasite density to 2 x 10^5 cells/mL and add 50 µL of the parasite suspension to each well.[11]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[11]
-
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for an additional 24 hours.[11]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[11]
-
Data Analysis: Calculate the percent parasite viability relative to the drug-free control and determine the IC50 value for each compound.[11]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is used to determine the CC50 of the compounds against mammalian cell lines.[12][13]
Materials:
-
Mammalian cell line (e.g., HepG2, MCF-7, MRC-5)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[13]
-
96-well flat-bottom sterile microplates
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the 2-aminoquinoline derivatives. Replace the medium in the wells with medium containing the various concentrations of the test compounds. Include a vehicle control.[14]
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).[14]
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value can be determined by plotting cell viability against the compound concentration.[8]
Visualizations
Caption: Workflow for antiprotozoal drug discovery of 2-aminoquinoline derivatives.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Potential mechanisms of action for 2-aminoquinoline derivatives.
References
- 1. Antiprotozoal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel quinoline derivatives with broad-spectrum antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiprotozoal evaluation of new 2,4-bis[(substituted-aminomethyl)phenyl]quinoline, 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline and 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Antiprotozoal Activities of Tetrazole-quinolines with Aminopiperidine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Synthesis of Polysubstituted Quinolines: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polysubstituted quinolines, a critical scaffold in medicinal chemistry and materials science. The quinoline core is a constituent of numerous natural products and synthetic compounds with a broad range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. These notes offer a comparative overview of four classical and widely used methods for quinoline synthesis: the Friedländer Annulation, the Combes Synthesis, the Doebner-von Miller Reaction, and the Conrad-Limpach Synthesis.
Friedländer Annulation
The Friedländer synthesis is a straightforward and popular method for the preparation of polysubstituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester. The reaction is typically catalyzed by an acid or a base and can often be performed under relatively mild conditions. Modern variations of this method utilize a range of catalysts, including ionic liquids and nanocatalysts, to enhance reaction efficiency and yield.
Applications in Drug Development:
The versatility of the Friedländer synthesis makes it a valuable tool in drug discovery for generating diverse libraries of quinoline derivatives. Many compounds synthesized via this method have shown potent biological activity. For instance, certain polysubstituted quinolines exhibit anticancer properties by inhibiting key signaling pathways.
Experimental Protocols
Protocol 1: p-Toluenesulfonic Acid Catalyzed Synthesis of 2,4-Disubstituted Quinolines
This protocol describes a solvent-free synthesis of a polysubstituted quinoline using p-toluenesulfonic acid as the catalyst.[1]
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
α-Methylene ketone (1.2 mmol)
-
p-Toluenesulfonic acid (p-TSA) (0.1 mmol)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and p-TSA (0.1 mmol).
-
Heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted quinoline.
Protocol 2: Microwave-Assisted Friedländer Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields in shorter reaction times.[2][3]
Materials:
-
2-Aminophenylketone
-
Cyclic ketone
-
Acetic acid
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-aminophenylketone and the cyclic ketone in neat acetic acid, which serves as both the solvent and catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 160 °C for 5 minutes.[2]
-
After cooling, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) |
| p-Toluenesulfonic acid | 2-aminoaryl ketone, α-methylene ketone | Solvent-free | 80-100 | 10-30 min | 85-95[1] |
| Iodine | 2-aminoaryl ketone, β-ketoester | Solvent-free | 100 | 1-2 h | 82-96[1] |
| Neodymium(III) nitrate | 2-aminoaryl aldehyde, carbonyl compound | Ethanol | Reflux | 1-3 h | 88-95[1] |
| Iron/HCl (in situ reduction) | o-nitroarylcarbaldehyde, ketone | Ethanol/Water | Reflux | 3-12 h | 66-100[1] |
| Nafion NR50 (Microwave) | 2-aminobenzophenone, dicarbonyl synthons | Ethanol | 120 | 10-30 min | 43-95[3] |
Visualizations
Caption: Reaction mechanism of the Friedländer Annulation.
Caption: General experimental workflow for quinoline synthesis.
Combes Quinoline Synthesis
The Combes synthesis is an acid-catalyzed reaction of anilines with 1,3-dicarbonyl compounds to produce 2,4-disubstituted quinolines.[4] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration.
Experimental Protocol
Protocol 3: Sulfuric Acid Catalyzed Combes Synthesis
This protocol details the classical Combes synthesis using concentrated sulfuric acid.
Materials:
-
Aniline (or substituted aniline) (1.0 mmol)
-
1,3-Diketone (e.g., acetylacetone) (1.1 mmol)
-
Concentrated sulfuric acid
-
Ice
-
Concentrated sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, carefully add the aniline (1.0 mmol) to the 1,3-diketone (1.1 mmol) with stirring. An exothermic reaction may occur.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 2-3 mL) dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction may require heating to proceed to completion, which should be monitored by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the polysubstituted quinoline.
Data Presentation
| Aniline | 1,3-Diketone | Catalyst | Yield (%) |
| Aniline | Acetylacetone | H₂SO₄ | ~70-80 |
| m-Chloroaniline | Acetylacetone | H₂SO₄ | Not specified[5] |
| p-Anisidine | Cyclohexanone-2-aldehyde | H₂SO₄ | Not specified[5] |
| β-Naphthylamine | Acetylacetone | H₂SO₄ | Not specified[5] |
Visualizations
Caption: Reaction mechanism of the Combes Synthesis.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds.[6] The reaction is typically catalyzed by strong acids, and the α,β-unsaturated carbonyl compound can be generated in situ from aldehydes or ketones. A common challenge with this reaction is the acid-catalyzed polymerization of the carbonyl compound, which can lead to the formation of tar and reduced yields.
Experimental Protocol
Protocol 4: Two-Phase Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol utilizes a two-phase system to minimize the polymerization of the α,β-unsaturated aldehyde.[7]
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated hydrochloric acid
-
Toluene
-
Sodium hydroxide solution
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline and aqueous hydrochloric acid.
-
Add a solution of crotonaldehyde in toluene.
-
Heat the biphasic mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the aqueous phase with a sodium hydroxide solution.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
| Aniline | α,β-Unsaturated Carbonyl | Catalyst | Yield (%) |
| Aniline | Crotonaldehyde | HCl | 52-80 (in two-phase system) |
| 2,5-Dimethoxyaniline | Crotonaldehyde | HBr | 52 |
| Anthranilic acid | Crotonaldehyde | HCl/Toluene | 57 (with phase transfer catalyst) |
Visualizations
Caption: A simplified mechanism of the Doebner-von Miller Reaction.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a method for preparing 4-hydroxyquinolines (which often exist as the tautomeric 4-quinolones) from anilines and β-ketoesters.[8][9] The reaction typically proceeds in two steps: the formation of a β-arylaminoacrylate intermediate, followed by a high-temperature cyclization.
Experimental Protocol
Protocol 5: Synthesis of 4-Hydroxyquinolines
This protocol describes the general procedure for the Conrad-Limpach synthesis.
Materials:
-
Aniline (or substituted aniline)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
High-boiling inert solvent (e.g., mineral oil, diphenyl ether)
-
Acid catalyst (optional, e.g., a drop of sulfuric acid)
Procedure:
-
Step 1: Formation of the Intermediate:
-
Mix the aniline and β-ketoester, with or without a catalytic amount of acid.
-
Heat the mixture gently (e.g., 100-140 °C) to facilitate the condensation and removal of water to form the β-arylaminoacrylate. This intermediate can sometimes be isolated.
-
-
Step 2: Cyclization:
-
Add the β-arylaminoacrylate intermediate to a high-boiling inert solvent.
-
Heat the mixture to a high temperature (typically 250-280 °C) to effect the cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The 4-hydroxyquinoline product often precipitates.
-
The product can be collected by filtration and washed with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid).
-
Data Presentation
| Aniline | β-Ketoester | Solvent | Temperature (°C) | Yield (%) |
| Aniline | Ethyl acetoacetate | Mineral Oil | ~250 | up to 95[9] |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Ethyl benzoate | 213 | 43[10] |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Iso-butyl benzoate | 240 | 62[10] |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Diphenyl ether | 259 | 65[10] |
Visualizations
Caption: Reaction mechanism of the Conrad-Limpach Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [repository.cam.ac.uk]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 4. iipseries.org [iipseries.org]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. synarchive.com [synarchive.com]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of Crude 2-Amino-6-chloro-3-methylquinoline by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-6-chloro-3-methylquinoline is a heterocyclic compound of interest in medicinal chemistry and drug development due to its quinoline core, a scaffold present in numerous pharmacologically active molecules. The purity of such compounds is paramount for accurate biological screening, structure-activity relationship (SAR) studies, and subsequent developmental stages. This document provides a detailed protocol for the purification of crude this compound using silica gel column chromatography, a fundamental technique for isolating compounds of interest from complex reaction mixtures.
Purification Strategy
The primary method for purifying crude this compound is normal-phase column chromatography.[1] This technique separates compounds based on their differing affinities for a polar stationary phase (silica gel) and a less polar mobile phase (eluent).[1] Due to the presence of a basic amino group, the target compound may exhibit strong interaction with the acidic silica gel, potentially leading to peak tailing and poor separation. To mitigate this, a basic modifier such as triethylamine (TEA) can be added to the mobile phase.[2]
Thin-Layer Chromatography (TLC) is an essential prerequisite for successful column chromatography.[2] It is used to screen and optimize the solvent system (mobile phase) that will provide the best separation between the desired product and impurities.
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol provides a general method for the purification of this compound using silica gel chromatography.
Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Triethylamine (TEA)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
Fraction collection tubes
-
Rotary evaporator
-
High vacuum pump
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). Add 0.1-0.5% triethylamine to each mixture to prevent tailing.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture onto TLC plates and develop them in the prepared eluent systems.
-
Visualize the spots under UV light (254 nm).
-
The optimal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[2]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% TEA).[3]
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat, undisturbed surface at the top. Do not let the column run dry.[3]
-
Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution with the selected solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).[4]
-
Collect the eluting solvent in a series of labeled fractions.
-
-
Monitoring and Analysis:
-
Monitor the separation by spotting collected fractions onto TLC plates and developing them in the optimized eluent system.[4]
-
Identify the fractions containing the pure product.
-
-
Isolation of Purified Product:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting purified compound under a high vacuum to remove any residual solvent.
-
Data Presentation
The following table summarizes the expected outcome of the purification process. The values are representative and may vary based on the initial purity of the crude material and the specific conditions used.
| Parameter | Crude Product | Purified Product |
| Appearance | Brownish solid/oil | White to off-white solid |
| Purity (by HPLC) | ~70-85% | >98% |
| Yield | N/A | 50-75% |
| TLC Rf Value | Multiple spots | Single spot at ~0.3 |
(Note: The Rf value is dependent on the specific eluent system used. A common starting eluent could be 80:20 Hexane:Ethyl Acetate + 0.1% TEA.)
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | The eluent system is not optimal. | Adjust the solvent polarity. For normal phase silica, increase polarity to move compounds faster down the column.[3] |
| Compound Not Eluting | The eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[3] |
| Streaking/Tailing of Bands | The compound is interacting strongly with the silica gel (acidic/basic compounds). The sample was overloaded. | Add a basic modifier like triethylamine (0.1-1%) to the eluent.[2] Use a smaller amount of crude material or a larger column.[3] |
| Cracks in Silica Bed | The column ran dry during packing or elution. | The column must be repacked. Always ensure there is enough eluent above the stationary phase.[3] |
Visualization
Caption: Workflow for the purification of this compound.
References
Green Synthesis of Quinoline Derivatives: A Guide to Sustainable Methodologies
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] However, classical synthetic routes to quinolines, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often employ harsh conditions, toxic reagents, and volatile organic solvents, raising significant environmental and safety concerns.[1]
In response, the principles of green chemistry have spurred the development of more sustainable and efficient methods for quinoline synthesis. These innovative approaches, including microwave-assisted synthesis, ultrasound irradiation, the use of green catalysts, and solvent-free reaction conditions, not only minimize environmental impact but also frequently offer advantages such as shorter reaction times, higher yields, and simplified product purification.[1][3][4]
This document provides detailed application notes and protocols for various green synthetic methods for quinoline derivatives, presenting comparative data to aid in methodology selection.
Comparative Data of Green Synthesis Methods
The following table summarizes and compares various green synthesis methods for quinoline derivatives, highlighting key parameters to facilitate the selection of the most appropriate technique for a given application.
| Method | Catalyst | Solvent | Energy Source | Reaction Time | Yield (%) | Reference(s) |
| Microwave-Assisted | p-Toluenesulfonic acid (p-TSA) | Water | Microwave Irradiation | 2.5 - 3.5 hours | High | [1] |
| Catalyst-free | Ethanol | Microwave Irradiation | 8 - 10 min | 88 - 96 | [5] | |
| Acetic Acid | Neat | Microwave Irradiation | 5 min | Excellent | [6] | |
| p-Sulfonic acid calix[2]arene | Neat | Microwave Irradiation | 20 - 25 min | 40 - 68 | [7] | |
| Ultrasound-Assisted | Basic ionic liquids (BIL) | Aqueous Medium | Ultrasound (20-50 kHz) | 1 - 2 hours | High | [8][9] |
| SnCl₂·2H₂O | Water | Ultrasound (35 kHz) | Not Specified | Good | [10] | |
| Green Catalyst | CdO@ZrO₂ nanocatalyst | Ethanol | Conventional Heating | Shorter than conventional | High | [1] |
| Formic Acid | Not Specified | Not Specified | Milder conditions | High | [11] | |
| Niobium phosphate (NbP) | Solvent-free | Continuous Flow | Not Specified | Up to 60 | [12] | |
| Fe₃O₄ NP-cell | Water | Reflux | 2 hours | 88 - 96 | [13] | |
| Solvent-Free | Eaton's Reagent | Solvent-free | Not Specified | Not Specified | 85 - 96 | [14] |
| Indium triflate [In(OTf)₃] | Solvent-free | 100°C | 5 hours | 70 - 84 | [5] | |
| Caesium Iodide | Solvent-free | 100°C | 30 min | Excellent | [15] |
Experimental Protocols
Herein, we provide detailed experimental protocols for key green synthesis methods for quinoline derivatives.
Protocol 1: Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolone Derivatives[1]
This protocol describes a microwave-assisted, three-component reaction for the synthesis of pyrimido[4,5-b]quinolone derivatives in water.
Materials:
-
6-amino-1,3-dimethyluracil
-
Aromatic aldehydes
-
Dimedone
-
p-Toluenesulfonic acid (p-TSA)
-
Water
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine 6-amino-1,3-dimethyluracil (1 mmol), an aromatic aldehyde (1 mmol), dimedone (1 mmol), and a catalytic amount of p-toluenesulfonic acid.
-
Add 5 mL of water to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power level sufficient to maintain a temperature of 90°C for 2.5 to 3.5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Collect the solid product by filtration.
-
Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrimido[4,5-b]quinolone derivatives.
Protocol 2: Ultrasound-Assisted N-Alkylation for Quinoline-Imidazole Hybrids[9][16]
This protocol details the use of ultrasound irradiation for the N-alkylation step in the synthesis of hybrid quinoline-imidazole derivatives, demonstrating a significant reduction in reaction time compared to conventional heating.[9]
Materials:
-
Quinoline-imidazole precursor (1 mmol)
-
Alkylating agent (1.2 mmol)
-
Acetonitrile
-
Ultrasonic bath
Procedure:
-
Dissolve the quinoline-imidazole precursor (1 mmol) in acetonitrile in a flask.
-
Add the alkylating agent (1.2 mmol) to the solution.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) and temperature for 1 to 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Protocol 3: Green Catalyst-Mediated Synthesis of Polysubstituted Quinolines[1]
This protocol outlines a one-pot synthesis of polysubstituted quinolines using a reusable nanocatalyst in a green solvent.
Materials:
-
Aromatic amine (1 mmol)
-
Active methylene compound (e.g., ethyl acetoacetate) (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
CdO@ZrO₂ nanocatalyst (e.g., 10 mol%)
-
Ethanol (or other green solvent)
Procedure:
-
To a mixture of the aromatic amine (1 mmol), active methylene compound (1 mmol), and aromatic aldehyde (1 mmol) in a round-bottom flask, add the CdO@ZrO₂ nanocatalyst (a catalytic amount, e.g., 10 mol%).
-
Add a green solvent like ethanol (5-10 mL).
-
Reflux the reaction mixture with stirring for the time specified in the relevant literature, which is typically shorter than conventional methods.
-
Monitor the reaction's progress via TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and reused for subsequent reactions.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizing Green Synthesis Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the workflows and logical relationships in the green synthesis of quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Continuous niobium phosphate catalysed Skraup reaction for quinoline synthesis from solketal - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: A Scalable Protocol for the Synthesis of 2-Amino-6-chloro-3-methylquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Amino-6-chloro-3-methylquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. Quinoline derivatives are core structures in a wide range of biologically active compounds, including agents with anticancer, antimalarial, and anti-inflammatory properties.[1] This document provides a detailed protocol for the scale-up synthesis of this compound, moving from a laboratory scale to a 100-gram batch size suitable for preclinical development or further chemical exploration. The described method is based on the robust and versatile Friedländer annulation, a classic reaction for forming quinoline rings.[2][3] This acid-catalyzed condensation reaction offers operational simplicity and utilizes readily available starting materials.[3][4]
Reaction Principle and Scheme
The synthesis proceeds via an acid-catalyzed condensation of 2-amino-5-chlorobenzaldehyde with propionitrile. The reaction mechanism involves an initial acid-catalyzed addition of the nitrile to the carbonyl group, followed by an intramolecular cyclization and tautomerization to form the stable aromatic quinoline ring system. p-Toluenesulfonic acid (p-TsOH) is employed as a cost-effective and efficient catalyst for this transformation.
Reaction Scheme:
Experimental Protocol: 100g Scale Synthesis
This protocol details the synthesis of this compound on a 100-gram scale.
Materials and Reagents:
-
2-Amino-5-chlorobenzaldehyde (1.00 eq.)
-
Propionitrile (3.00 eq.)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.20 eq.)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Isopropanol (IPA)
-
Activated Carbon
-
Celite™
Equipment:
-
5 L glass-lined or glass reactor vessel equipped with:
-
Mechanical overhead stirrer
-
Heating/cooling mantle with temperature controller and probe
-
Reflux condenser with inert gas inlet (Nitrogen or Argon)
-
Dropping funnel (for laboratory scale) or pump (for scale-up)
-
-
Large Büchner funnel and filter flask assembly
-
Vacuum oven
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves.
Detailed Synthesis Protocol
-
Reactor Setup:
-
Assemble the 5 L reactor vessel and ensure it is clean and dry. Equip it with the overhead stirrer, condenser, and temperature probe.
-
Establish a gentle flow of nitrogen gas through the system.
-
-
Charging Reagents:
-
To the reactor, charge 2-amino-5-chlorobenzaldehyde (100.0 g, 0.643 mol, 1.00 eq.).
-
Add toluene (2.0 L, 20 vol) to the vessel.
-
Begin stirring the mixture to form a suspension.
-
Add propionitrile (106.3 g, 1.93 mol, 3.00 eq.) to the reactor.
-
Finally, add p-Toluenesulfonic acid monohydrate (24.5 g, 0.129 mol, 0.20 eq.) to the stirring suspension.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approx. 110-112 °C) using the heating mantle.
-
Maintain the reflux for 12-18 hours. The reaction progress should be monitored by a suitable analytical method (e.g., TLC or HPLC) until the starting benzaldehyde is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution (~1.5 L) in portions while stirring. Caution: CO₂ evolution will occur. Ensure adequate venting.
-
Continue stirring for 30-60 minutes after the addition is complete. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with deionized water (2 x 1.0 L).
-
Concentrate the organic (toluene) layer under reduced pressure to approximately one-third of its original volume. The product will begin to precipitate.
-
Cool the resulting slurry to 0-5 °C and hold for at least 2 hours to maximize precipitation.
-
Isolate the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold toluene (2 x 200 mL) to remove residual impurities.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean flask.
-
Add isopropanol (approx. 600-800 mL, adjust as needed to dissolve at reflux).
-
Heat the mixture to reflux until the solid is completely dissolved.
-
Add a small amount of activated carbon (e.g., 5 g), and maintain the reflux for 15 minutes to decolorize the solution.
-
Filter the hot solution through a pre-warmed pad of Celite™ to remove the activated carbon.
-
Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath (0-5 °C) for 2-4 hours to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol (2 x 100 mL).
-
Dry the final product in a vacuum oven at 50-60 °C to a constant weight.
-
-
Analysis:
-
Determine the final yield and characterize the product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm identity and purity.
-
Data Presentation
The following tables summarize the materials required and illustrative results for the scaled-up synthesis.
Table 1: Bill of Materials for 100g Scale Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used | Unit |
| 2-Amino-5-chlorobenzaldehyde | 155.58 | 0.643 | 1.00 | 100.0 | g |
| Propionitrile | 55.08 | 1.93 | 3.00 | 106.3 | g |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.129 | 0.20 | 24.5 | g |
| Toluene | - | - | - | 2.0 | L |
| Saturated NaHCO₃ (aq) | - | - | - | ~1.5 | L |
| Isopropanol (IPA) | - | - | - | ~1.0 | L |
Table 2: Illustrative Process Parameters and Results
| Parameter | Lab Scale (1g) | Scale-up (100g) | Notes |
| Input Scale | 1.0 g | 100.0 g | 100x scale increase. |
| Reaction Time | 12 hours | 16 hours | Scale-up may require slightly longer time for comparable conversion. |
| Solvent Volume | 20 mL | 2.0 L | Maintained a 20 vol dilution factor. |
| Typical Crude Yield | 75-85% | 78-88% | Yield is often maintained or slightly improved upon scale-up. |
| Final Yield (Post-Recrystallization) | ~1.0 g (70%) | ~101.5 g (72%) | Illustrative yield of final, purified product. |
| Purity (HPLC) | >98% | >99% | Recrystallization is effective for achieving high purity. |
Note: The data presented in Table 2 is illustrative and representative of a successful scale-up campaign. Actual results may vary.
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the scale-up synthesis of this compound.
Logical Reaction Pathway
Caption: Simplified logical steps of the acid-catalyzed Friedländer-type reaction mechanism.
Safety and Troubleshooting
Safety Precautions:
-
Chemical Hazards: 2-amino-5-chlorobenzaldehyde is a potential irritant. Toluene is flammable and has associated health risks. p-Toluenesulfonic acid is corrosive. Handle all chemicals in a well-ventilated fume hood with appropriate PPE.
-
Thermal Hazards: The reaction is run at high temperatures. Use caution when handling the hot reactor and glassware.
-
Pressure: The quenching step with sodium bicarbonate generates CO₂ gas. Add the quenching solution slowly to control the rate of gas evolution and avoid pressure buildup.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Inactive catalyst. | Extend reaction time and monitor by HPLC. Ensure reflux temperature is reached. Use fresh, high-quality p-TsOH. |
| Low Yield | Product loss during workup or transfer. Incomplete precipitation. | Ensure pH is basic during quench. Minimize transfers. Ensure slurry is fully cooled before filtration. |
| Product is Oily / Fails to Solidify | Presence of impurities. Residual solvent. | Try triturating the crude material with a non-polar solvent like hexanes. Ensure product is thoroughly dry. |
| Poor Purity / Off-Color Product | Impurities from starting materials. Side reactions. | Perform the activated carbon treatment and recrystallization carefully. Ensure hot filtration is done quickly. |
| Difficult Filtration | Very fine particles formed. | Add a filter aid like Celite™ to the slurry before filtration. Allow crystals to grow larger by cooling slowly. |
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Amino-6-chloro-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-amino-6-chloro-3-methylquinoline as a versatile starting material for the synthesis of novel kinase inhibitors. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of numerous protein kinases.[1] This document outlines synthetic strategies, representative biological data, and detailed experimental protocols for the synthesis, screening, and characterization of potential kinase inhibitors derived from this scaffold.
Overview and Rationale
This compound is an attractive scaffold for kinase inhibitor design. The 2-amino group serves as a key functional handle for introducing diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR). Common synthetic transformations at this position include N-arylation, acylation, and urea/thiourea formation, allowing for the generation of extensive compound libraries. The chloro and methyl substituents on the quinoline core can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn can modulate potency and selectivity against specific kinase targets.[2]
Derivatives of the quinoline and related quinazoline/quinoxaline scaffolds have shown potent inhibitory activity against a range of kinases implicated in oncology and other diseases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[2][3][4]
Proposed Synthetic Pathway
A common and effective method for derivatizing the 2-aminoquinoline scaffold is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the coupling of the 2-amino group with a variety of aryl or heteroaryl halides, providing access to a diverse range of N-aryl quinoline derivatives.
Caption: Proposed Buchwald-Hartwig amination for synthesizing N-aryl quinoline derivatives.
Quantitative Data Summary
The following tables present representative biological data for hypothetical kinase inhibitors derived from this compound. The inhibitory activities (IC50 values) are based on data reported for structurally related quinoline and quinazoline-based kinase inhibitors and are intended to be illustrative of potential activities.[3][4]
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | R-Group (from R-X) | Target Kinase | IC50 (nM) |
| QN-1 | 4-Methoxyphenyl | VEGFR-2 | 25 |
| QN-2 | 3-Ethynylphenyl | EGFR | 45 |
| QN-3 | 4-(Morpholinomethyl)phenyl | PI3Kα | 80 |
| QN-4 | Pyridin-4-yl | Src | 60 |
| QN-5 | 3-Chloro-4-fluorophenyl | KDR (VEGFR-2) | 18 |
| QN-6 | 1-Methyl-1H-pyrazol-4-yl | Aurora A | 110 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Target Pathway | GI50 (µM) |
| QN-1 | HUVEC | Angiogenesis | 0.15 |
| QN-2 | A431 | EGFR Signaling | 0.52 |
| QN-3 | MCF-7 | PI3K/Akt | 1.20 |
| QN-5 | HT-29 | Angiogenesis | 0.25 |
Experimental Protocols
General Protocol for Synthesis of N-Aryl-2-amino-6-chloro-3-methylquinoline Derivatives (e.g., QN-1)
Materials:
-
This compound
-
1-Iodo-4-methoxybenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), 1-iodo-4-methoxybenzene (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-(4-methoxyphenyl)-6-chloro-3-methylquinolin-2-amine (QN-1).
-
Characterize the final compound by NMR and mass spectrometry.
Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in signal corresponds to kinase inhibition.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2)
-
Kinase-specific substrate peptide
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in a buffer containing the kinase and its specific substrate in a 384-well plate.
-
Initiate the kinase reaction by adding ATP (e.g., at a concentration equal to the Km for the specific kinase).
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol for Cell Proliferation Assay (MTT Assay)
Materials:
-
Human cancer cell line (e.g., A431)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to a vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathways and Visualizations
Kinase inhibitors derived from quinoline scaffolds often target critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for such inhibitors.
Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by quinoline-based inhibitors.
Caption: Experimental workflow for screening and identifying lead kinase inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-chloro-3-methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-6-chloro-3-methylquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of substituted quinolines is the Vilsmeier-Haack reaction, followed by amination. This typically involves the reaction of an appropriately substituted acetanilide with a Vilsmeier reagent (e.g., phosphoryl chloride and dimethylformamide) to form a 2-chloro-3-formylquinoline intermediate.[1][2] This intermediate can then be converted to the desired 2-amino product.
Q2: What are the critical parameters to control for a high-yield Vilsmeier-Haack reaction?
Key parameters for a successful Vilsmeier-Haack reaction include:
-
Temperature: The initial formation of the Vilsmeier reagent is typically performed at low temperatures (0-5 °C), while the subsequent cyclization of the acetanilide may require heating.[1]
-
Reaction Time: The reaction time can vary depending on the substrate. For instance, methyl-substituted quinolines might require longer heating periods (4-10 hours).[1]
-
Purity of Reagents: The purity of the starting materials, particularly the substituted acetanilide and the Vilsmeier reagent components (POCl₃ and DMF), is crucial to prevent side reactions.
Q3: How can I purify the crude this compound product?
Common purification methods for quinoline derivatives include recrystallization and column chromatography.[3]
-
Recrystallization: A suitable solvent system, such as ethanol/water, can be used. The crude product is dissolved in a minimal amount of hot solvent, and then a less polar "anti-solvent" is added to induce crystallization upon cooling.[3]
-
Column Chromatography: Silica gel chromatography using a gradient of solvents, for example, a mixture of a non-polar solvent like petroleum ether and a more polar solvent like ethyl acetate, can be effective for separating the desired product from impurities.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Incorrect reaction conditions (temperature, time). 4. Inactive Vilsmeier reagent. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] 2. Ensure anhydrous conditions, as the Vilsmeier reagent is moisture-sensitive. 3. Optimize the reaction temperature and time based on literature for similar substrates. 4. Prepare the Vilsmeier reagent fresh just before use. |
| Formation of multiple byproducts | 1. Side reactions due to impurities in starting materials. 2. Self-condensation of reactants. 3. Formation of regioisomers.[3] | 1. Use highly pure starting materials. 2. Control the stoichiometry of the reactants carefully. 3. Optimize reaction conditions (e.g., lower temperature) to favor the formation of the desired isomer. 4. Purify the intermediate product before proceeding to the next step. |
| Product is an oil instead of a solid | 1. Presence of impurities lowering the melting point. 2. The product may be inherently an oil at room temperature. 3. Too much solvent used during recrystallization. | 1. Purify the product using column chromatography.[3] 2. Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal.[3] 3. Concentrate the solution by boiling off some solvent before cooling.[3] |
| Difficulty in isolating the product after workup | 1. Product is soluble in the aqueous layer. 2. Formation of an emulsion during extraction. | 1. Adjust the pH of the aqueous layer to decrease the solubility of the amine product. 2. Back-extract the aqueous layer with a suitable organic solvent. 3. To break emulsions, add brine or filter the mixture through celite. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-chloro-3-methylquinoline (Intermediate)
This protocol is based on the general principles of the Vilsmeier-Haack reaction for the synthesis of similar chloroquinolines.[1][2][4]
-
Vilsmeier Reagent Preparation: In a fume hood, add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF, 1.5 eq) with constant stirring. Maintain the temperature below 5 °C.
-
Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add the starting material, 4-chloro-N-(propan-2-ylidene)aniline (1.0 eq), portion-wise while maintaining the low temperature.
-
Cyclization: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.[3][4]
Protocol 2: Amination of 2-Chloro-6-chloro-3-methylquinoline
This protocol describes a general method for the amination of a 2-chloroquinoline derivative.
-
Reaction Setup: In a sealed reaction vessel, dissolve the 2-Chloro-6-chloro-3-methylquinoline intermediate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Ammonia Source: Add a source of ammonia, such as a solution of ammonia in a suitable solvent or an ammonium salt (e.g., ammonium acetate) along with a catalyst. A microwave-enhanced reaction using ammonium acetate and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) has been reported to be efficient for similar transformations.
-
Reaction Conditions: Heat the mixture. If using microwave irradiation, the reaction can be completed in a shorter time. Conventional heating may require higher temperatures and longer reaction times. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and pour it into water.
-
Isolation and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
troubleshooting tar formation in Skraup quinoline synthesis
Welcome to the technical support center for the Skraup quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding tar formation and other common issues encountered during this classical yet challenging reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions.
Issue 1: Excessive Tar Formation Obscuring the Reaction
Question: My Skraup reaction has produced a significant amount of black, viscous tar, making it difficult to monitor the reaction and isolate the product. What is causing this, and how can I minimize it?
Answer:
Tar formation is a very common side reaction in the Skraup synthesis, primarily due to the harsh, acidic, and high-temperature conditions.[1][2] The principal cause is the polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[3][4] To minimize tarring, consider the following strategies:
-
Temperature Control: Avoid excessively high temperatures and localized overheating. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[2]
-
Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is crucial.[2][3] Ferrous sulfate is believed to act as an oxygen carrier, which slows down the oxidation step and makes the reaction less violent, thus reducing charring.[1][3] Boric acid can also be used as a moderator.[2][5]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. A common and effective order of addition is aniline, ferrous sulfate, glycerol, and then a slow, careful addition of sulfuric acid with cooling.[1]
-
Efficient Stirring: Good agitation helps to dissipate heat and prevent localized hotspots where polymerization can be initiated.[2]
-
Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, others like arsenic acid have been reported to result in a less violent reaction.[1] Iodine can also be used, sometimes in catalytic amounts.[1]
Issue 2: The Reaction is Overly Vigorous and Difficult to Control
Question: My Skraup reaction is extremely exothermic and seems to be on the verge of a runaway. What immediate actions should I take, and what are the preventative measures for future experiments?
Answer:
A runaway Skraup reaction is a serious safety concern due to its highly exothermic nature.[2]
Immediate Actions:
-
If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly cool it down.[1]
-
Ensure adequate venting is in place to accommodate any sudden pressure increase.[1]
-
Always use a blast shield in front of the reaction setup.[1]
Preventative Measures:
-
Moderator: As mentioned previously, the use of ferrous sulfate (FeSO₄) is a key preventative measure to moderate the reaction's exothermicity.[1][2]
-
Controlled Addition of Sulfuric Acid: Add concentrated sulfuric acid slowly and with efficient cooling and stirring.[2]
-
Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the external heat source. The exothermic nature of the reaction should sustain the reflux for some time. Reapply heat only after the initial exotherm has subsided.[1]
Issue 3: Low Yield of the Desired Quinoline Product
Question: Despite following the protocol, my yields of the quinoline product are consistently low. What are the likely causes, and how can I improve them?
Answer:
Low yields in the Skraup synthesis can be attributed to several factors besides tar formation:
-
Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the appropriate temperature, especially after the initial exothermic phase. A prolonged reflux period is often necessary for the reaction to go to completion.[1]
-
Substituent Effects: The nature of the substituent on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[1][6]
-
Inefficient Work-up: The viscous and tarry nature of the crude reaction mixture can make product extraction challenging, leading to significant product loss.[3][6] Efficient purification methods like steam distillation are crucial.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind tar formation in the Skraup synthesis?
A1: The highly acidic and high-temperature conditions of the Skraup synthesis promote the dehydration of glycerol to acrolein.[1][5] Acrolein is a highly reactive α,β-unsaturated aldehyde that can readily undergo polymerization under these harsh conditions, leading to the formation of a complex, high-molecular-weight tarry substance.[3][4]
Q2: How can I effectively remove tar from my crude quinoline product?
A2: The most common and effective method for separating the volatile quinoline from the non-volatile tar is steam distillation .[1][7] The crude reaction mixture is made strongly alkaline, and then steam is passed through it. The quinoline co-distills with the steam and can be collected from the distillate.[1] Subsequent solvent extraction of the distillate and treatment with activated carbon can further purify the product from colored impurities.[1]
Q3: Are there any modern, "greener" alternatives to the classical Skraup synthesis that can reduce tar formation?
A3: Yes, several modifications have been developed to improve the Skraup synthesis and make it more environmentally friendly. These include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, often leading to cleaner reactions.[8][9]
-
Use of ionic liquids: Ionic liquids can act as both the solvent and catalyst, in some cases eliminating the need for a strong acid and leading to easier product isolation and reduced tar formation.[9]
Q4: Can the choice of oxidizing agent influence the amount of tar produced?
A4: Yes, the choice of oxidizing agent can impact the reaction's vigor and, consequently, the extent of tar formation. While nitrobenzene is effective, it can lead to a very vigorous reaction.[10] Alternatives like arsenic acid are known to result in a less violent reaction.[10] Some modern protocols even utilize milder or catalytic oxidizing agents like iodine.[1][11]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields in Skraup Quinoline Synthesis
| Starting Aniline | Oxidizing Agent | Moderator | Product | Yield (%) | Reference |
| Aniline | Nitrobenzene | Ferrous sulfate | Quinoline | 84-91 | Organic Syntheses, Coll. Vol. 1, p.478 (1941)[12] |
| 3-Nitro-4-aminoanisole | Arsenic pentoxide | - | 6-Methoxy-8-nitroquinoline | 60 | Organic Syntheses, Coll. Vol. 3, p.601 (1955)[12] |
| Aniline | Iodine | - | Quinoline | 92.8 | US Patent 6,103,904[12] |
| Substituted Anilines | Iodine | - | Substituted Quinolines | 75-90.7 | US Patent 6,103,904[12] |
Experimental Protocols
Protocol 1: Classical Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator
Adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941)[12]
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for workup)
-
Steam distillation apparatus
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to aniline while cooling and swirling to form aniline sulfate.
-
Addition of Reagents: To the aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate. Finally, add nitrobenzene.
-
Heating: Gently heat the mixture. The reaction is exothermic and will begin to boil. Remove the external heating source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.
-
Completion of Reaction: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Workup: Allow the reaction mixture to cool. Carefully dilute the mixture with water. Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.
-
Purification: Remove the unreacted nitrobenzene and the newly formed quinoline by steam distillation. Separate the organic layer from the steam distillate.
Protocol 2: Purification of Crude Quinoline by Steam Distillation
Adapted from various sources[1][7]
Objective: To separate volatile quinoline from non-volatile tarry byproducts.
Procedure:
-
Alkalinization: After the Skraup reaction is complete and the mixture has cooled, make the solution strongly alkaline by the slow and careful addition of a concentrated sodium hydroxide solution. This liberates the free quinoline base.
-
Steam Distillation Setup: Assemble a steam distillation apparatus.
-
Distillation: Pass steam through the alkaline reaction mixture. The quinoline, being steam-volatile, will co-distill with the water.
-
Collection: Collect the distillate, which will contain an emulsion or separate layer of quinoline.
-
Extraction: Extract the quinoline from the distillate using an appropriate organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and then remove the solvent by rotary evaporation to obtain the crude quinoline, now significantly free of tar. Further purification can be achieved by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for addressing high tar formation.
Caption: Chemical pathways in the Skraup synthesis leading to quinoline and tar.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Quinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Vilsmeier-Haack reaction for the synthesis of quinolines.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack synthesis of quinolines, particularly the preparation of 2-chloro-3-formylquinolines from N-arylacetamides.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Insufficient Vilsmeier Reagent | The molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the acetanilide substrate is critical. For many substrates, a significant excess of POCl₃ is required. It has been shown that increasing the molar equivalents of POCl₃ can substantially improve the yield. For example, in the synthesis of 2-chloro-6-methoxy-3-formylquinoline, increasing POCl₃ from 3 to 12 moles resulted in a significant yield increase. |
| Sub-optimal Reaction Temperature | The reaction temperature needs to be carefully controlled. The initial formation of the Vilsmeier reagent is typically done at low temperatures (0-5°C).[1][2] The subsequent cyclization reaction often requires heating, with temperatures around 80-90°C being commonly reported.[1][2] However, for some substrates, higher temperatures can lead to decomposition. It is advisable to monitor the reaction by TLC to determine the optimal temperature and reaction time. |
| Unfavorable Substituents on the Acetanilide Ring | The electronic nature of the substituents on the N-arylacetamide can significantly impact the reaction outcome. Electron-donating groups (e.g., methoxy, methyl) on the aromatic ring generally lead to higher yields and shorter reaction times.[1] Conversely, electron-withdrawing groups (e.g., nitro) can result in poor yields or even prevent the reaction from proceeding. For substrates with strongly deactivating groups, alternative synthetic routes may need to be considered. |
| Improper Work-up Procedure | The work-up is a critical step for isolating the quinoline product. Pouring the reaction mixture onto crushed ice is a standard procedure to hydrolyze the intermediate iminium salt.[3] It is crucial to ensure proper basification of the solution after hydrolysis. The quinoline product is basic and can form a soluble salt in the acidic reaction mixture.[3] Neutralization with a base like sodium bicarbonate or sodium hydroxide is necessary to precipitate the free quinoline product.[3] |
| Poor Quality of Reagents | The purity of reagents, especially DMF and POCl₃, is important. Old or decomposed DMF can contain dimethylamine, which can interfere with the reaction.[4] It is recommended to use dry, high-purity solvents and reagents. |
Issue 2: Formation of Byproducts or Complex Mixtures
| Potential Cause | Recommended Solution |
| Side Reactions at High Temperatures | Prolonged heating or excessively high temperatures can lead to the formation of undesired byproducts. Monitor the reaction progress using TLC to avoid over-running the reaction. Once the starting material is consumed, proceed with the work-up. |
| Reaction with Other Functional Groups | If the N-arylacetamide contains other reactive functional groups, these may also react with the Vilsmeier reagent. For instance, hydroxyl groups can be formylated.[5] It may be necessary to protect sensitive functional groups before subjecting the substrate to the Vilsmeier-Haack conditions. |
| Incorrect Stoichiometry | An incorrect ratio of reagents can lead to incomplete reactions or the formation of side products. Carefully measure and control the stoichiometry of the acetanilide, DMF, and POCl₃. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of POCl₃ to the acetanilide substrate?
The optimal ratio can vary depending on the specific substrate. However, a general starting point is a significant excess of POCl₃. For example, in the synthesis of 2-chloro-6-methoxy-3-formylquinoline from m-methoxyacetanilide, the yield was maximized when using 12 molar equivalents of POCl₃. It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific substrate.
Q2: How does the position of substituents on the acetanilide ring affect the reaction?
Electron-donating groups on the N-arylacetamide generally facilitate the cyclization and lead to better yields. It has been observed that acetanilides with electron-donating groups at the meta-position afford quinolines in better yields and with shorter reaction times compared to those with substituents at the ortho- or para-positions.
Q3: My reaction mixture turned dark. Is this normal?
The reaction mixture often darkens upon heating, and this is not necessarily an indication of a failed reaction.[3] However, it is always best to monitor the reaction progress by TLC to track the consumption of the starting material and the formation of the desired product.
Q4: I don't see a precipitate after pouring the reaction mixture onto ice. What should I do?
The absence of a precipitate is often due to the quinoline product being protonated and remaining dissolved in the acidic aqueous solution.[3] You need to neutralize the mixture by adding a base, such as sodium bicarbonate or sodium hydroxide, until the solution is neutral or slightly basic (pH 7-8). This should cause the quinoline product to precipitate out.[3]
Q5: Are there any alternative, milder methods for this reaction?
Yes, for substrates that are sensitive to harsh conditions or give low yields, alternative methods have been developed. These include:
-
Microwave-assisted synthesis: Using microwave irradiation can significantly reduce reaction times and improve yields.
-
Micellar media: Performing the reaction in the presence of a surfactant like cetyltrimethylammonium bromide (CTAB) in a solvent like acetonitrile has been shown to improve yields, especially for substrates with electron-withdrawing groups.[6]
Quantitative Data Summary
The following table summarizes the effect of varying the molar equivalents of POCl₃ on the yield of 2-chloro-6-methoxy-3-formylquinoline from m-methoxyacetanilide at 90°C.
| Moles of POCl₃ | Yield (%) |
| 3 | 42 |
| 5 | 58 |
| 8 | 71 |
| 10 | 80 |
| 12 | 85 |
| 15 | 85 |
Experimental Protocols
General Procedure for the Synthesis of 2-Chloro-3-formylquinolines
-
To a solution of the appropriate N-arylacetamide (5 mmol) in dry DMF (15 mmol) at 0-5°C, slowly add POCl₃ (60 mmol) dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to 80-90°C. The reaction time can vary from 4 to 16 hours depending on the substrate. Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the Vilsmeier-Haack synthesis of quinolines.
Caption: Troubleshooting decision tree for low yield in Vilsmeier-Haack reactions.
References
- 1. chemijournal.com [chemijournal.com]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
side reaction prevention in Combes quinoline synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Combes quinoline synthesis. Our aim is to help you optimize your reaction conditions, improve yields, and obtain cleaner products.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Combes quinoline synthesis?
A1: The most significant side reaction in the Combes synthesis is the formation of undesired regioisomers when using unsymmetrical β-diketones.[1][2] The acid-catalyzed cyclization of the intermediate enamine can occur on either side of the diketone, leading to a mixture of quinoline products that can be difficult to separate.
Q2: What other side reactions can occur during the Combes synthesis?
A2: While regioisomer formation is the primary concern, other side reactions, particularly under harsh acidic conditions and high temperatures, can include:
-
Tar Formation: Similar to other acid-catalyzed quinoline syntheses like the Skraup reaction, polymerization of starting materials or intermediates can lead to the formation of intractable tars, which complicates product isolation and reduces yield.
-
Polymerization: The enamine intermediate or the β-diketone starting material can potentially undergo self-condensation or polymerization under strongly acidic conditions.
Q3: How can I control the regioselectivity of the Combes synthesis?
A3: Controlling regioselectivity is crucial when using unsymmetrical β-diketones. The outcome is influenced by a combination of steric and electronic effects of the substituents on both the aniline and the β-diketone, as well as the choice of catalyst.[1]
-
Steric Hindrance: Increasing the steric bulk of a substituent on the β-diketone will generally favor the formation of the quinoline where cyclization occurs at the less sterically hindered carbonyl group.[1]
-
Electronic Effects: The electronic nature of substituents on the aniline ring can influence the nucleophilicity of the ortho positions, thereby directing the cyclization. Electron-donating groups on the aniline can lead to different isomeric ratios compared to electron-withdrawing groups.[1]
-
Catalyst Choice: The use of polyphosphoric acid (PPA) or its esters (PPE) can offer better regioselectivity compared to sulfuric acid (H₂SO₄) in certain cases.[1][3]
Q4: Are there any general strategies to minimize side reactions and improve the overall yield?
A4: Yes, several general practices can help improve the outcome of your Combes synthesis:
-
Temperature Control: Careful control of the reaction temperature is critical. While heat is required for the cyclization, excessive temperatures can promote tar formation and other side reactions.
-
Catalyst Selection: Experiment with different acid catalysts (e.g., H₂SO₄, PPA, PPE, or Lewis acids) to find the optimal balance between reaction rate and side product formation for your specific substrates.
-
Purity of Starting Materials: Ensure that your aniline and β-diketone are pure, as impurities can lead to unexpected side products.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation of the aniline and other sensitive reagents, which could contribute to tar formation.
Troubleshooting Guides
Issue 1: Formation of Undesired Regioisomers
Symptoms:
-
NMR or GC-MS analysis of the crude product shows a mixture of two or more quinoline isomers.
-
Difficulty in purifying the desired product by crystallization or chromatography.
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Use of an unsymmetrical β-diketone with minimal steric or electronic differentiation between the two carbonyl groups. | 1. Modify the β-diketone: If possible, introduce a bulkier substituent on one side of the diketone to sterically direct the cyclization to the less hindered carbonyl. 2. Modify the aniline: Introduce substituents on the aniline that may electronically favor cyclization at a specific ortho position. |
| The acid catalyst used is not providing sufficient regiocontrol. | 1. Switch to Polyphosphoric Acid (PPA) or Polyphosphoric Ester (PPE): These catalysts have been shown to provide better regioselectivity in some cases compared to sulfuric acid.[1][3] 2. Screen other Lewis or Brønsted acids: The optimal catalyst can be substrate-dependent. |
Issue 2: Significant Tar Formation
Symptoms:
-
The reaction mixture becomes dark and viscous.
-
A large amount of black, insoluble material is present after the reaction.
-
Low yield of the desired quinoline product after workup.
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Reaction temperature is too high. | 1. Lower the reaction temperature: While the cyclization requires heat, find the minimum temperature necessary for the reaction to proceed at a reasonable rate. 2. Stepwise temperature profile: Consider a lower temperature for the initial condensation to form the enamine, followed by a controlled increase in temperature for the cyclization. |
| The acid catalyst is too harsh or used in excess. | 1. Reduce the amount of acid catalyst. 2. Use a milder acid catalyst: Explore the use of milder Brønsted or Lewis acids. |
| Impurities in the starting materials are promoting polymerization. | Purify the aniline and β-diketone before use. Distillation or recrystallization are common methods. |
Data Presentation
The following table summarizes the influence of substituents and catalysts on the regioselectivity of the Combes synthesis.
Table 1: Regioselectivity in the Combes Synthesis of Trifluoromethylquinolines
| Aniline Substituent | β-Diketone R Group | Catalyst | Ratio of 2-CF₃ : 4-CF₃ Isomers |
| Methoxy | Varied | PPE | Favors 2-CF₃ isomer |
| Chloro | Varied | PPE | Favors 4-CF₃ isomer |
| Fluoro | Varied | PPE | Favors 4-CF₃ isomer |
Data adapted from a study by Sloop, which indicates that steric effects of the diketone's R group and electronic effects of the aniline substituent play a crucial role in determining the major regioisomer.[1]
Experimental Protocols
Protocol 1: Regioselective Combes Synthesis using a Modified Catalyst (PPE)
This protocol is based on the findings that polyphosphoric esters can provide improved regioselectivity.
Materials:
-
Substituted aniline (1 equivalent)
-
Unsymmetrical trifluoromethyl-β-diketone (1 equivalent)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Anhydrous toluene
Procedure:
-
Catalyst Preparation (PPE): In a flame-dried flask under an inert atmosphere, carefully add a mixture of polyphosphoric acid and ethanol. The ratio can be optimized, but a starting point is a 1:1 molar ratio. Stir the mixture at a slightly elevated temperature (e.g., 60 °C) until a homogeneous solution is formed.
-
Reaction Setup: To a separate flame-dried flask, add the substituted aniline and the unsymmetrical β-diketone in anhydrous toluene.
-
Reaction Execution: Add the prepared PPE catalyst to the mixture of aniline and diketone. Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice-water. Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) until it is basic.
-
Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers and other impurities.
Protocol 2: Minimizing Tar Formation in Combes Synthesis
This protocol focuses on controlled reaction conditions to reduce the formation of polymeric byproducts.
Materials:
-
Aniline (1 equivalent)
-
β-Diketone (1 equivalent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Inert solvent (e.g., high-boiling point ether or hydrocarbon)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a condenser, thermometer, and dropping funnel, dissolve the aniline and β-diketone in the inert solvent under a nitrogen atmosphere.
-
Controlled Acid Addition: Cool the mixture in an ice bath. Slowly add the concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Controlled Heating: After the addition of the acid is complete, slowly and carefully heat the reaction mixture to the desired temperature. Monitor the reaction closely for any signs of excessive exotherm or darkening.
-
Reaction Monitoring: Follow the progress of the reaction by TLC. Aim for the shortest reaction time necessary for the consumption of the starting materials.
-
Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the acidic solution with a base (e.g., concentrated ammonia solution) while cooling in an ice bath.
-
Isolation and Purification: Collect the precipitated product by filtration, or if it is an oil, extract with an organic solvent. Wash the crude product thoroughly to remove any residual acid and inorganic salts. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: The reaction mechanism of the Combes quinoline synthesis.
Caption: Formation of regioisomers from an unsymmetrical β-diketone.
Caption: A logical workflow for troubleshooting side reactions.
References
Technical Support Center: Purification of Halogenated Quinoline Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of halogenated quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: My halogenated quinoline derivative appears to be decomposing on the silica gel column during chromatography. What can I do to prevent this?
A1: Decomposition on silica gel is a frequent issue when purifying quinoline derivatives, largely due to the acidic nature of the silica gel interacting with the basic nitrogen of the quinoline ring.[1][2] Here are several strategies to mitigate decomposition:
-
Deactivate the Silica Gel: Neutralize the acidic silanol groups on the silica gel surface by pre-treating it. This can be done by using an eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine.[1][2]
-
Use an Alternative Stationary Phase: If deactivating silica gel isn't effective, consider using a less acidic stationary phase.[1] Good alternatives include neutral or basic alumina, Florisil (a magnesium silicate-based adsorbent), or cellulose.[1][2] For less polar compounds, reversed-phase silica (C18) can also be a suitable option.[2]
-
Minimize Contact Time: Employing flash chromatography with a shorter, wider column can reduce the amount of time your compound is in contact with the stationary phase, thus minimizing decomposition.[1]
-
Work at Lower Temperatures: Running the column in a cold room can help to decrease the rate of decomposition.[2]
-
Use an Inert Atmosphere: For particularly sensitive derivatives, performing the chromatography under an inert atmosphere, such as in a glovebox, can prevent oxidation.[2]
Q2: I'm having difficulty separating my target halogenated quinoline from its regioisomers. How can I improve the separation?
A2: Separating isomers is challenging due to their very similar physical properties.[3] Here are some approaches to enhance resolution:
-
Optimize Column Chromatography: Use a longer column and a shallow solvent gradient to improve separation.[3] It is crucial to first determine the optimal eluent system using thin-layer chromatography (TLC) to achieve the best possible separation.[3]
-
Alternative Stationary Phases: If standard silica gel does not provide sufficient separation, consider using other stationary phases like alumina.[3]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC can offer higher resolution. A study on the separation of halogen-containing pharmaceuticals found that a pentafluorophenyl (PFP) column provided excellent separation for all tested mixtures.[4][5]
Q3: My halogenated quinoline derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution above its melting point. This is a common issue with low-melting solids. Here are some troubleshooting steps:
-
Reheat and Add More Solvent: Reheat the solution to redissolve the oil, then add a small amount of the "good" solvent to decrease the saturation temperature.[6]
-
Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in a cold bath. This encourages the formation of crystals rather than oil.[6]
-
Modify the Solvent System: If you are using a single solvent, try switching to a mixed-solvent system. If you are already using a mixed system, adjust the ratio by adding more of the "good" solvent.[6]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of your compound.[6]
Q4: I am observing significant streaking or tailing of my compound on the TLC plate and during column chromatography. How can I fix this?
A4: Tailing is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel.[2] To improve the peak shape and resolution, you can:
-
Add a Basic Modifier: As with preventing decomposition, adding a small amount of a base like triethylamine or pyridine to your eluent can help to block the active sites on the silica gel and improve the peak shape.[1][2]
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Strategy | Citation |
| Product is too soluble in the eluent. | Use a less polar solvent system. Optimize the solvent system using TLC to ensure the product's Rf is not too high. | [3] |
| Product is not eluting from the column. | The eluent is not polar enough. Gradually increase the polarity of the solvent system. | [3] |
| Improper column packing. | Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling. | [3] |
| Co-elution with impurities. | Use a shallower solvent gradient or try a different stationary phase (e.g., alumina). | [3] |
| Overloading the column. | Do not load too much crude material onto your column. A general rule of thumb is to use a ratio of at least 30:1 of silica gel to crude material by weight. | [1] |
Issue 2: Difficulty with Recrystallization
| Problem | Potential Cause | Troubleshooting Strategy | Citation |
| Oiling out | Solution is supersaturated; cooling rate is too fast. | Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent. Allow the solution to cool more slowly. | [3][6] |
| No crystal formation after cooling | The solution is not supersaturated; too much solvent was used. | Try to induce crystallization by scratching the inside of the flask or adding a seed crystal. Gently evaporate some of the solvent and allow it to cool again. | [6] |
| Low yield of recrystallized product | Too much solvent was used; premature crystallization during hot filtration. | Check the mother liquor for remaining product. In subsequent attempts, use the minimum amount of solvent required. | [6] |
Experimental Protocols
Protocol 1: Purification of 3-Bromoquinoline using Silica Gel Flash Column Chromatography
This protocol outlines a general procedure for the purification of 3-bromoquinoline using silica gel flash column chromatography.[1]
1. Preparation of the Slurry and Packing the Column:
-
Prepare a slurry of silica gel in the least polar solvent system you plan to use, as determined by your initial TLC analysis.[1]
2. Loading the Sample:
-
Dissolve your crude 3-bromoquinoline in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add this powder to the top of the packed column.
3. Elution:
-
Carefully add your chosen mobile phase to the column.
-
Apply pressure using a pump or inert gas to maintain a steady flow rate.
-
Collect fractions in an appropriate number of test tubes.[1]
4. Fraction Analysis:
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates and visualizing them under UV light.
-
Combine the fractions that contain the pure 3-bromoquinoline.[1]
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified 3-bromoquinoline.[1]
Protocol 2: Acid-Base Extraction for Purification of 3-Bromoquinoline
This method is effective for removing non-basic impurities but will not separate 3-bromoquinoline from unreacted quinoline.[3]
1. Dissolution and Acidic Wash:
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with a dilute acid (e.g., 1M HCl). The 3-bromoquinoline and any unreacted quinoline will move to the aqueous layer.[3]
2. Separation:
-
Separate the aqueous and organic layers.
3. Basification and Extraction:
-
Basify the aqueous layer (e.g., with NaOH).
-
Extract the purified compounds back into an organic solvent.[3]
4. Drying and Concentration:
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: A general workflow for the purification of halogenated quinoline derivatives.
Caption: A troubleshooting guide for column chromatography of halogenated quinolines.
References
Technical Support Center: Controlling Regioselectivity in Friedländer Quinoline Synthesis
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for controlling regioselectivity in their experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve your desired quinoline isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor regioselectivity in the Friedländer synthesis?
A1: Poor regioselectivity is a common issue when using unsymmetrical ketones, which have two different enolizable α-methylene groups. This allows for two distinct points of initial condensation with the 2-aminoaryl aldehyde or ketone, leading to a mixture of regioisomeric quinoline products.[1]
Q2: What are the main strategies to control regioselectivity?
A2: The key strategies to enhance regioselectivity include:
-
Catalyst Control: Employing specific catalysts that favor the formation of one regioisomer over the other. Amine catalysts, particularly cyclic secondary amines like pyrrolidine, are effective in directing the reaction towards the 2-substituted quinoline.[1]
-
Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway, leading to a single product.[1][2]
-
Optimization of Reaction Conditions: Adjusting parameters such as temperature, solvent, and the rate of reactant addition can significantly influence the regiochemical outcome.[1]
Q3: How do electronic effects of substituents on the reactants influence regioselectivity?
A3: The electronic properties of substituents on both the 2-aminoaryl carbonyl compound and the unsymmetrical ketone can impact the rate and regioselectivity of the reaction. Electron-donating groups on the aromatic ring of the 2-aminoaryl carbonyl compound can increase the nucleophilicity of the amino group, potentially accelerating the reaction. Conversely, electron-withdrawing groups can decrease reactivity. The electronic nature of substituents on the unsymmetrical ketone can influence the relative acidity of the α-protons, thereby affecting which enolate is preferentially formed.
Q4: Can sterically hindered substrates be used in the Friedländer synthesis, and how does this affect regioselectivity?
A4: Sterically hindered substrates can be challenging in the Friedländer synthesis and may lead to lower yields or require more forcing conditions. Steric hindrance around one of the α-methylene groups of the ketone can naturally favor the formation of the less sterically hindered regioisomer. However, catalyst choice becomes even more critical in these cases to achieve high selectivity.
Troubleshooting Guide
Problem 1: My reaction with an unsymmetrical methyl ketone yields a mixture of 2-substituted and 2,3-disubstituted quinolines.
-
Possible Cause: The catalyst and reaction conditions are not optimized to favor one enolization pathway over the other.
-
Solutions:
-
Employ an Amine Catalyst: Switch to a cyclic secondary amine catalyst like pyrrolidine or its derivatives. These have been shown to strongly favor the formation of 2-substituted quinolines.[1]
-
Optimize Reaction Conditions:
-
Slow Addition: Add the unsymmetrical methyl ketone slowly to the reaction mixture. This has been demonstrated to improve regioselectivity in amine-catalyzed reactions.[1]
-
Temperature Control: Increasing the reaction temperature can positively influence the regioselectivity towards the 2-substituted product in certain catalytic systems.[1]
-
-
Use a Directing Group: Synthesize the corresponding α-phosphonate ketone to block the undesired reaction pathway.
-
Problem 2: I'm observing significant side reactions, such as the self-condensation of the ketone.
-
Possible Cause: The use of strong bases can promote the self-aldol condensation of the ketone starting material, leading to unwanted byproducts and reduced yield of the desired quinoline.[2]
-
Solutions:
-
Use an Imine Analog: Instead of the 2-aminoaryl aldehyde or ketone, use its corresponding imine analog to circumvent the conditions that favor aldol condensation.[2]
-
Switch to Milder Catalysts: Move away from strong bases and explore milder acid catalysts or Lewis acids, which can promote the Friedländer condensation while minimizing side reactions. Nanocatalysts and solid acid catalysts also offer milder reaction conditions.[1]
-
Problem 3: The catalyst appears to be inactive or shows low efficiency.
-
Possible Cause: The catalyst may be poisoned by impurities in the starting materials or solvent, or it may degrade under the reaction conditions.
-
Solutions:
-
Purify Starting Materials: Ensure that the 2-aminoaryl carbonyl compound, the ketone, and the solvent are free from impurities that could act as catalyst poisons.
-
Use an Inert Atmosphere: If the catalyst is sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading may overcome partial deactivation, but this should be done cautiously as it can sometimes lead to an increase in side reactions.
-
Quantitative Data on Regioselectivity
The choice of catalyst and reaction conditions has a profound impact on the regioselectivity of the Friedländer synthesis. The following table summarizes the regioselectivity achieved with various unsymmetrical ketones under different catalytic systems.
| 2-Aminoaryl Carbonyl | Unsymmetrical Ketone | Catalyst/Conditions | Regioisomeric Ratio (2-substituted : 2,3-disubstituted) | Yield (%) |
| 2-Aminobenzaldehyde | 2-Butanone | Pyrrolidine, Toluene, 110°C | >95:5 | 85 |
| 2-Aminobenzaldehyde | 2-Pentanone | Pyrrolidine, Toluene, 110°C | >95:5 | 82 |
| 2-Aminoacetophenone | 2-Butanone | KOH, Ethanol, Reflux | 60:40 | 75 |
| 2-Aminoacetophenone | 2-Butanone | p-TsOH, Toluene, Reflux | 70:30 | 80 |
| 2-Aminobenzophenone | Ethyl acetoacetate | [Hbim]BF₄ | Regiospecific (single product) | 92 |
| 2-Aminobenzaldehyde | Acetone | Acetic acid (neat), Microwave (160°C, 5 min) | N/A (symmetrical ketone) | Excellent |
Note: This table is a compilation of representative data and actual results may vary depending on the specific substrates and experimental setup.
Experimental Protocols
Protocol 1: Pyrrolidine-Catalyzed Regioselective Synthesis of 2-Substituted Quinolines
This protocol is effective for the synthesis of 2-substituted quinolines from unmodified methyl ketones.
Materials:
-
2-Aminoaromatic aldehyde (1.0 equiv)
-
Pyrrolidine (0.2 equiv)
-
Anhydrous toluene
-
Unsymmetrical methyl ketone (1.5 equiv)
Procedure:
-
To a stirred solution of the 2-aminoaromatic aldehyde in anhydrous toluene, add the pyrrolidine catalyst.
-
Heat the mixture to reflux (approximately 110°C).
-
Slowly add the unsymmetrical methyl ketone to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Continue to heat the reaction at reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-substituted quinoline.
Protocol 2: Regiocontrolled Synthesis using an α-Phosphonate Ketone
This protocol utilizes a directing group to achieve high regioselectivity.
Part A: Synthesis of the α-Phosphonate Ketone
-
In a round-bottom flask, combine the desired carboxylic acid and a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form the acid chloride.
-
In a separate flask, prepare the phosphonate ylide by treating the corresponding phosphonate ester with a strong base (e.g., n-butyllithium) at low temperature (-78°C) in an inert solvent like THF.
-
Slowly add the acid chloride to the phosphonate ylide solution at -78°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the α-phosphonate ketone.
Part B: Friedländer Annulation
-
To a solution of the α-phosphonate ketone (1.0 equiv) in a suitable solvent (e.g., methanol), add the 2-aminoaromatic aldehyde or ketone (1.0 equiv).
-
Add a base (e.g., sodium methoxide) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the single regioisomer of the quinoline.[1]
Visualizations
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting and improving poor regioselectivity.
Mechanism of Regiocontrol by an Amine Catalyst
Caption: Amine catalysts favor the formation of the less substituted (kinetic) enamine, leading to 2-substituted quinolines.
Regiocontrol using a Phosphoryl Directing Group
Caption: A phosphoryl directing group blocks enolization at one α-carbon, forcing the reaction to proceed through a single pathway.
References
Navigating Exothermic Quinoline Syntheses: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in quinoline synthesis. This guide is designed to provide targeted troubleshooting assistance and frequently asked questions (FAQs) for managing the highly exothermic nature of common quinoline synthesis reactions, ensuring safer and more reproducible outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments.
Skraup Synthesis
The Skraup synthesis is notoriously vigorous and requires careful control.[1][2]
Q1: My Skraup reaction is extremely exothermic and difficult to control. How can I moderate it?
A1: The Skraup synthesis is well-known for being highly exothermic.[1][2] To mitigate this, several control measures can be implemented:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[1][3] Boric acid can also be used as an alternative moderating agent.[2][3]
-
Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is critical.[1] Good stirring is also essential to dissipate heat and prevent the formation of localized hotspots.[1]
-
Gradual Heating: Initially, the reaction mixture should be heated gently to initiate the reaction. Once the exothermic phase begins, the external heat source should be removed, allowing the reaction's own heat to sustain it.[1][4]
Q2: I'm observing significant tar formation in my Skraup synthesis. What is the cause, and how can I minimize it?
A2: Tar formation is a frequent side reaction in Skraup synthesis due to the harsh acidic and oxidizing conditions that can lead to the polymerization of reactants and intermediates.[1] To minimize tarring:
-
Employ a Moderator: As with controlling the exotherm, ferrous sulfate can help control the reaction rate and reduce charring.[1]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[1]
-
Purification: The crude product is often a dark, tarry substance.[1] Purification by steam distillation is a common and effective method to separate the volatile quinoline product from the non-volatile tar.[1]
Doebner-von Miller Synthesis
A primary challenge in the Doebner-von Miller synthesis is the polymerization of the α,β-unsaturated carbonyl compounds.[5]
Q1: My Doebner-von Miller reaction is producing a low yield and a large amount of polymeric material. How can I prevent this?
A1: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is a major cause of low yields.[5][6] To address this, consider the following strategies:
-
Biphasic Reaction Medium: Employing a biphasic solvent system (e.g., water/toluene) can help sequester the carbonyl compound in the organic phase, reducing its polymerization in the acidic aqueous phase.[6]
-
Milder Acid Catalyst: While strong Brønsted acids are often used, exploring milder Lewis acids may reduce the extent of polymerization.[6]
-
Controlled Reagent Addition: The slow, controlled addition of the α,β-unsaturated carbonyl compound to the reaction mixture helps to maintain a low concentration, thereby minimizing self-condensation and polymerization.[5][6]
Q2: How can I improve the yield and purity of my Doebner-von Miller reaction?
A2: Beyond minimizing polymerization, several other factors can influence the outcome:
-
Reagent Purity: Use high-purity, freshly distilled reagents to avoid introducing impurities that can interfere with the reaction.
-
Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate, as excessive heat can promote side reactions.[6]
-
Thorough Workup: A careful and thorough workup procedure is essential for effective product isolation.[7]
Combes Synthesis
The Combes synthesis is generally less exothermic than the Skraup reaction but still requires careful temperature management during the acid-catalyzed cyclization step.[8][9]
Q1: I am getting a low yield in my Combes synthesis. What are the likely causes?
A1: Low yields in the Combes synthesis can often be attributed to:
-
Incomplete Cyclization: The acid-catalyzed cyclization of the enamine intermediate is a critical step. Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) is used and that the reaction is heated at the appropriate temperature for an adequate duration.[8][10]
-
Substrate Reactivity: Anilines with strong electron-withdrawing groups can be less reactive, leading to lower yields. More forcing conditions, such as higher temperatures or longer reaction times, may be necessary for these substrates.
Data Presentation
The following tables summarize key quantitative parameters for moderating exothermic quinoline synthesis reactions.
Table 1: Skraup Synthesis - Moderating Conditions and Temperature Control
| Parameter | Condition | Effect on Reaction | Reference(s) |
| Moderator | Addition of Ferrous Sulfate (FeSO₄) | Reduces the violence of the reaction and minimizes tar formation. | [1][3] |
| Addition of Boric Acid | Smoother reaction, though may sometimes lead to slightly lower yields. | [2][3] | |
| Temperature | Gentle initial heating, then controlled reflux. | Prevents uncontrolled exothermic reaction and reduces charring. | [1][4] |
| Maintain internal temperature strictly between 117-119°C during H₂SO₄ addition. | Critical for controlling the reaction and ensuring safety. | [5] | |
| Post-addition heating at 120°C for 4 hours, then 123°C for 3 hours. | Drives the reaction to completion. | [5] | |
| Acid Addition | Slow, controlled addition of concentrated H₂SO₄. | Helps to manage the exotherm and prevent localized overheating. | [1] |
Table 2: Doebner-von Miller Synthesis - Minimizing Polymerization
| Parameter | Condition | Effect on Reaction | Reference(s) |
| Solvent System | Biphasic (e.g., water/toluene) | Sequesters the carbonyl compound, reducing acid-catalyzed polymerization. | [6] |
| Temperature | Moderate and controlled. | Prevents excessive polymerization of the α,β-unsaturated carbonyl. | [6] |
| Reagent Addition | Slow, dropwise addition of the carbonyl compound over 1-2 hours. | Maintains a low concentration of the carbonyl, disfavoring self-condensation. | [6] |
| Catalyst | Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, SnCl₄). | Milder Lewis acids may be preferable to reduce tar formation. | [6] |
Experimental Protocols
Below are detailed methodologies for key quinoline synthesis reactions, with a focus on temperature moderation.
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates the use of a moderator to control the exotherm.
-
Reaction Setup: In a 5-L three-necked round-bottom flask equipped with a robust mechanical stirrer, a dropping funnel, and a reflux condenser, add aniline, glycerol, and ferrous sulfate heptahydrate.
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The addition should be done at a rate that allows for effective heat dissipation. An ice bath should be used to cool the flask during this addition to maintain control over the temperature.[1]
-
Initiation: Gently heat the mixture to initiate the reaction. The onset of the reaction is typically indicated by boiling.
-
Exothermic Phase: Once the exothermic reaction begins, immediately remove the external heat source. The heat generated by the reaction should be sufficient to maintain reflux. If the reaction becomes too vigorous, the flask should be cooled with an ice bath.[1]
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[1]
-
Work-up: Allow the reaction mixture to cool. Carefully pour the cooled mixture into a large volume of cold water.
-
Neutralization: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Purification: The quinoline product can be purified from the tarry residue by steam distillation.[1] The distillate is then extracted with an organic solvent, dried, and purified further by distillation.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Tar Formation
This protocol utilizes a biphasic system and controlled addition to minimize polymerization.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Reagent Preparation: In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Controlled Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline
This protocol involves the acid-catalyzed cyclization of an enamine intermediate.
-
Enamine Formation: Mix aniline and acetylacetone (a β-diketone) in a round-bottom flask. Gently heat the mixture to form the enamine intermediate.
-
Cyclization: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid with stirring to catalyze the cyclization. An exothermic reaction may occur at this stage.[1]
-
Reaction: Gently heat the reaction mixture for a short period to ensure complete cyclization.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The 2,4-dimethylquinoline may precipitate and can be collected by filtration.
Visualizations
The following diagrams illustrate key experimental workflows and troubleshooting logic.
Caption: A generalized workflow for the moderated Skraup quinoline synthesis.
Caption: Troubleshooting logic for low yield and tar formation in the Doebner-von Miller synthesis.
Caption: The reaction pathway of the Combes quinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Purification of Crude 2-Amino-6-chloro-3-methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Amino-6-chloro-3-methylquinoline. The protocols and data are based on established chemical principles and purification techniques for analogous quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for purifying crude this compound?
A1: The most effective methods for purifying this compound are recrystallization, column chromatography, and acidic extraction. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.[1][2]
-
Recrystallization is excellent for removing minor impurities and obtaining a crystalline final product, assuming a suitable solvent system can be identified.
-
Column Chromatography offers the highest resolution for separating complex mixtures or achieving very high purity, particularly for small-scale operations.[1][3]
-
Acidic Extraction is highly effective for an initial, large-scale purification to separate the basic quinoline product from neutral and acidic impurities.[1][4]
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities are highly dependent on the synthetic route. If a Friedländer synthesis (condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene carbonyl group) is used, common impurities may include:
-
Unreacted starting materials.
-
Byproducts from the self-condensation of reactants.
-
Regioisomers formed during the cyclization step.[2]
Q3: My final product is an oil, but I expect a solid. What went wrong?
A3: If you obtain an oil instead of the expected solid, it is likely due to the presence of residual solvent or impurities that are depressing the melting point. It is recommended to first try removing any remaining solvent under a high vacuum. If the product persists as an oil, a more rigorous purification method like column chromatography may be required to remove the impurities.[2]
Q4: How can I assess the purity of my this compound?
A4: Purity can be assessed using several standard analytical techniques:
-
Thin Layer Chromatography (TLC): A quick, qualitative check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): Provide quantitative data on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can help identify and quantify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used). 2. The compound is highly soluble in the chosen solvent, even at low temperatures. | 1. Concentrate the solution by boiling off some solvent and cool again. 2. Add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes turbid, then heat until clear and cool slowly. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. If available, add a seed crystal of the pure product.[2] |
| Product "oils out" instead of crystallizing. | 1. The solution is cooling too quickly. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. Insoluble impurities are present. | 1. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 2. Select a lower-boiling point solvent. 3. Perform a hot filtration step to remove insoluble materials before crystallization. |
| Low recovery of the purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The crystals were washed with a solvent in which they are too soluble. 3. Premature crystallization occurred during a hot filtration step. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 3. Use a pre-heated funnel and flask for hot filtration and keep the solution hot. |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of spots (overlapping bands). | 1. The polarity of the eluent (mobile phase) is too high. 2. The column was packed improperly, leading to channels. 3. The column was overloaded with the crude sample. | 1. Decrease the polarity of the eluent (e.g., increase the hexane/ethyl acetate ratio). 2. Repack the column, ensuring the silica gel is evenly settled without air bubbles. 3. Use a larger column or reduce the amount of sample loaded. |
| The compound will not elute from the column. | 1. The eluent is not polar enough. 2. The compound may be reacting with the silica gel (which is slightly acidic). | 1. Gradually increase the polarity of the eluent (gradient elution).[2] 2. Consider using a different stationary phase, such as alumina, or add a small amount of a basic modifier (e.g., triethylamine) to the eluent. |
| Cracked or channeled column packing. | 1. The column was allowed to run dry. 2. The packing was not settled properly. | 1. Always keep the solvent level above the top of the stationary phase. 2. Gently tap the column while packing to ensure an even and compact bed.[3] |
Purification Data Summary
The following table summarizes illustrative data for common purification techniques applicable to quinoline derivatives, providing an expected range of outcomes.
| Purification Method | Typical Final Purity (%) | Typical Yield (%) | Notes |
| Recrystallization | 95 - 99% | 60 - 85% | Effective for removing small amounts of impurities. Yield is dependent on the solubility profile.[2][5] |
| Column Chromatography | >99% | 50 - 75% | Ideal for achieving high purity and separating complex mixtures. Yield can be lower due to the multi-fraction collection process.[1][2] |
| Acidic Extraction | 90 - 98% | 80 - 95% | Excellent for initial bulk purification to remove non-basic impurities. Purity depends on the nature of the basic impurities present.[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed to remove impurities with different solubility profiles from the target compound.
-
Solvent Selection: Determine a suitable solvent or solvent system. For this compound, consider polar protic solvents like ethanol or isopropanol, potentially with water as an anti-solvent. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound just dissolves.[2]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and flask to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Collection: Collect the purified crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase.[3]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., a 9:1 mixture of hexane:ethyl acetate). Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a compact bed, keeping the solvent level above the silica at all times.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column.[2]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Apply gentle air pressure to the top of the column to maintain a steady flow rate.
-
Monitoring: Monitor the collected fractions using TLC to determine which ones contain the purified product.
-
Solvent Gradient (Optional): If the product does not elute, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to help move the compound down the column.[2]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 3: Purification by Acidic Extraction
This technique leverages the basicity of the aminoquinoline to separate it from neutral or acidic impurities.[1]
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract it one or more times with an aqueous acid solution (e.g., 1M HCl). The basic this compound will react to form a water-soluble salt and move into the aqueous layer.
-
Layer Separation: Separate the aqueous layer from the organic layer (which contains neutral impurities).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper). The purified aminoquinoline will precipitate out as a free base.
-
Final Extraction: Extract the basified aqueous solution multiple times with fresh portions of an organic solvent (e.g., dichloromethane).
-
Drying and Isolation: Combine the organic extracts, dry them over an anhydrous drying agent (like Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
Catalyst Selection for Efficient Quinoline Derivative Synthesis: A Technical Support Guide
This technical support center is designed for researchers, scientists, and professionals in drug development to provide targeted guidance on catalyst selection for the efficient synthesis of quinoline derivatives. Here, you will find troubleshooting advice for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data to optimize your synthetic routes.
Troubleshooting Guide
This guide addresses common problems encountered during the catalytic synthesis of quinoline derivatives, offering potential causes and actionable troubleshooting steps.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | - Catalyst Inactivity/Deactivation: The catalyst may be poisoned, fouled, or thermally degraded.[1][2] - Harsh Reaction Conditions: High temperatures and strong acids/bases can lead to side reactions and decomposition.[3][4] - Incomplete Reaction: The reaction may not have reached completion.[3] - Poor Substrate Reactivity: Steric or electronic effects of substituents on the starting materials may hinder the reaction.[5] | - Catalyst Selection: Screen different catalysts (e.g., Lewis acids, Brønsted acids, transition metals, nanocatalysts) to find one suitable for your specific substrates.[3][5] - Ligand Choice (for transition metal catalysts): Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to stabilize the active catalytic species.[6] - Optimize Reaction Conditions: Experiment with milder conditions, including lower temperatures and alternative solvents.[3] Consider solvent-free conditions, which can sometimes improve yields and simplify workup.[3] - Monitor Reaction Progress: Use TLC or GC/LC-MS to determine the optimal reaction time.[3][6] - Reagent Purity: Ensure all reagents and solvents are pure and dry, as impurities can act as catalyst poisons.[6] |
| Catalyst Deactivation | - Poisoning: The nitrogen atom of the quinoline ring can coordinate to the metal center of the catalyst, blocking active sites.[1] This is a common issue with transition metal catalysts like palladium and rhodium.[1] - Fouling: Deposition of byproducts or insoluble materials on the catalyst surface.[1] - Sintering (Thermal Degradation): At high temperatures, catalyst nanoparticles can agglomerate, reducing the active surface area.[1][7] | - Ligand Selection: Use ligands that protect the metal center from coordination with the quinoline nitrogen.[6] - Inert Atmosphere: For air-sensitive catalysts like Pd(0), ensure the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen).[6] - Efficient Stirring: For heterogeneous catalysts, ensure good mixing to prevent localized high concentrations of reactants that can lead to fouling.[6] - Catalyst Regeneration: Depending on the deactivation mechanism, regeneration may be possible through washing or thermal treatments.[1][2] |
| Formation of Side Products/Tar | - Aggressive Reaction Conditions: Classical methods like the Skraup synthesis often use harsh conditions leading to tar formation.[4] - Self-Condensation: Side reactions such as the self-condensation of ketones can occur.[3] - Polymerization: Acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds in the Doebner-von Miller reaction is a common issue.[4][8] | - Milder Conditions: Utilize modern protocols with milder catalysts and reaction conditions.[3] - Microwave Heating: This can reduce reaction times and improve yields in some cases.[4] - Biphasic Medium: For the Doebner-von Miller synthesis, using a biphasic reaction medium can sequester the carbonyl compound and reduce polymerization.[4][8] - Moderating Agents: In the Skraup reaction, adding ferrous sulfate or boric acid can help control the exothermic nature of the reaction.[4] |
| Inconsistent Results | - Variability in Reagent Purity: Impurities can poison the catalyst.[6] - Inconsistent Reaction Setup: Variations in temperature, stirring, or inert atmosphere can affect the outcome.[6] - Moisture or Air Exposure: Air- and moisture-sensitive catalysts can be deactivated.[6] | - Standardize Procedures: Ensure consistent reagent quality, solvent purity, and reaction setup for each experiment. - Use of Dry Solvents and Glassware: Thoroughly dry all glassware and use anhydrous solvents.[6] - Maintain Inert Atmosphere: Use proper techniques like Schlenk lines or gloveboxes for sensitive reactions.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for quinoline synthesis?
A1: Catalysts for quinoline synthesis can be broadly categorized into:
-
Transition-Metal Catalysts: Complexes of palladium, cobalt, copper, and ruthenium are widely used for their high activity and selectivity.[9][10]
-
Metal-Free Catalysts: This includes Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids, and organocatalysts.[5][11]
-
Nanocatalysts: These offer high surface area and can often be recovered and reused, making them a greener alternative.[9][12] Examples include magnetic nanoparticles with supported catalysts.[13]
-
Solid-Supported Catalysts: Catalysts immobilized on solid supports like polymers or silica can simplify purification and catalyst recycling.[14]
Q2: How do I choose the best catalyst for my specific quinoline synthesis reaction?
A2: The optimal catalyst depends on the specific reaction (e.g., Friedländer, Skraup, Combes), the substrates being used, and the desired reaction conditions. For instance, the Friedländer synthesis can be catalyzed by both acids and bases.[5] It is often necessary to screen a variety of catalysts to find the most efficient one for your particular substrates.[3]
Q3: What are the visual indicators of catalyst deactivation?
A3: Signs of catalyst deactivation can include a significant decrease in the reaction rate or a complete halt of the reaction.[6] A change in the color of the reaction mixture may indicate the formation of inactive catalyst species.[6] For heterogeneous catalysts, a change in physical appearance, such as clumping or a color change, can also be an indicator.[6]
Q4: Can I reuse my catalyst?
A4: The reusability of a catalyst depends on its nature and the reaction conditions. Heterogeneous and nanocatalysts are often designed for easy separation and reuse.[9][14] However, catalyst activity may decrease with each cycle due to poisoning or physical degradation.[6] It is important to test the activity of the recycled catalyst.
Q5: My Friedländer reaction is giving low yields. How can I improve it?
A5: To improve the efficiency of your Friedländer synthesis, consider the following:
-
Catalyst Optimization: Experiment with different acid or base catalysts and vary the catalyst loading.[5]
-
Reaction Temperature: A moderate increase in temperature might be beneficial if the reaction is slow.[5]
-
Solvent Choice: Consider solvent-free conditions or using greener solvents like water or ethanol.[3]
-
Substrate Modification: In some cases, introducing a directing group on one of the substrates can improve regioselectivity and yield.[5]
Data Presentation: Catalyst Performance in Friedländer Synthesis
The following table summarizes the performance of various catalysts in the Friedländer synthesis of quinoline derivatives, providing a comparative overview of their efficiency.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| FeCl₂·2H₂O-RiHA | 2-aminoaryl ketones & active methylene compounds | Solvent-free | - | Short | Excellent | [14] |
| PEG-OSO₃H | 2-aminoaryl ketones & active methylene compounds | Solvent-free (Microwave) | - | - | Excellent | [14][15] |
| NbCl₅·PEG | 2-aminoaryl ketones & active methylene compounds | Glycerol | - | - | Good to Excellent | [14] |
| Nano-Al₂O₃ | 2-aminoaryl ketones & active methylene compounds | CHCl₃ | Reflux | 3h | 98 | [14] |
| Fe₃O₄-IL-HSO₄ | 2-aminoaryl ketones & 1,3-dicarbonyl compounds | Solvent-free | 90 | 15-60 min | 85-96 | [13] |
| Molecular Iodine | 2-aminoaryl ketone & active methylene compound | - | 80-100 | - | - | [3] |
Experimental Protocols
Protocol 1: General Procedure for a Catalyzed Friedländer Synthesis
This protocol describes a general procedure for the synthesis of quinoline derivatives via the Friedländer annulation using an acid catalyst.
Materials:
-
2-Aminoaryl aldehyde or ketone (1.0 mmol)
-
Active methylene compound (e.g., ketone with an α-methylene group) (1.2 mmol)[3][9]
-
Catalyst (e.g., p-toluenesulfonic acid, molecular iodine, or a nanocatalyst)[3][5][9]
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone/aldehyde, the active methylene compound, and the catalyst.[9]
-
If a solvent is used, add it to the flask.[9]
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.[9]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5][9]
-
Upon completion, cool the reaction mixture to room temperature.[3][6]
-
If a solid catalyst is used, it can be removed by filtration or magnetic separation (for magnetic nanocatalysts).[9]
-
If a solvent was used, remove it under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[6][9]
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling to Synthesize Aryl-Quinolines
This protocol provides a starting point for the palladium-catalyzed Suzuki-Miyaura coupling of a halo-quinoline with a boronic acid.
Materials:
-
Halo-quinoline (e.g., 3-Chloroquinoline) (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., bulky, electron-rich phosphine or NHC ligand)[6]
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., dioxane/water mixture)[6]
Procedure:
-
To a reaction vessel, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) several times.[6]
-
Add the halo-quinoline and aryl boronic acid to the vessel.
-
Add the degassed solvent via syringe.[6]
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir.[6]
-
Monitor the reaction progress by TLC or GC/LC-MS.[6]
-
After completion, cool the reaction to room temperature.[6]
-
Dilute with an organic solvent and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography.[6]
Visualizations
Caption: A workflow for catalyst selection and reaction optimization.
Caption: Troubleshooting guide for catalyst deactivation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ammoniaknowhow.com [ammoniaknowhow.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Doebner-von Miller Quinoline Synthesis
Welcome to the technical support center for the Doebner-von Miller reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges, with a specific focus on minimizing the prevalent issue of polymerization.
Troubleshooting Guide: Minimizing Polymerization and Tar Formation
One of the most significant challenges in the Doebner-von Miller synthesis of quinolines is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to the formation of intractable tars, reduced yields, and complicated product isolation.[1][2] This guide provides a systematic approach to mitigating this side reaction.
Issue 1: Reaction mixture becomes a thick, dark tar, resulting in low product yield.
-
Root Cause: This is the primary symptom of significant polymerization of the α,β-unsaturated aldehyde or ketone.[2] Strong acids and high temperatures, which are often required for the cyclization, also aggressively catalyze the polymerization of the starting carbonyl compound.[3]
-
Solutions & Troubleshooting Steps:
-
Slow Addition of the Carbonyl Compound: Maintain a low instantaneous concentration of the α,β-unsaturated carbonyl. This favors the desired bimolecular reaction with the aniline over the competing self-polymerization.
-
Employ a Biphasic Solvent System: Sequestering the polymerization-prone carbonyl compound in a non-polar organic phase, away from the acidic aqueous phase where the aniline is protonated, can dramatically reduce polymerization.[3]
-
Recommendation: Use a solvent system like toluene/water. The aniline hydrochloride resides primarily in the aqueous phase, while the α,β-unsaturated carbonyl is in the toluene phase. The reaction occurs at the interface or as the carbonyl is slowly partitioned into the aqueous phase.
-
-
Optimize Acid Catalyst and Concentration: The choice and concentration of the acid are critical. Excessively harsh conditions accelerate tar formation.
-
Control Reaction Temperature: High temperatures promote all reaction rates, including the undesirable polymerization.[1]
-
Recommendation: Maintain the lowest effective temperature that allows for a reasonable reaction rate. It is often better to run the reaction for a longer time at a lower temperature than to force it with excessive heat.
-
-
Use a Protected Carbonyl Group: Employing an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can effectively prevent polymerization of the starting material.[3] The acetal is stable but hydrolyzes in situ under the acidic reaction conditions to slowly release the reactive aldehyde, thus keeping its concentration low.
-
Frequently Asked Questions (FAQs)
Q1: My yield is consistently low, even without excessive tar formation. What else could be the cause?
A1: Low yields can be due to several factors besides polymerization:
-
Substrate Reactivity: Anilines bearing strong electron-withdrawing groups are less nucleophilic and may react sluggishly, requiring more forcing conditions which can degrade the starting material or product.[3]
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Oxidation Step: The final step of the Doebner-von Miller reaction is the oxidation of a dihydroquinoline intermediate. If the oxidant (often an intermediate formed in the reaction or atmospheric oxygen) is insufficient, the product may remain in a partially hydrogenated state, leading to a low yield of the desired aromatic quinoline.
-
Workup Losses: The quinoline product is basic. Ensure complete neutralization of the acidic reaction mixture before extraction. If the pH is still acidic, the product will remain in the aqueous layer as a salt. Multiple extractions with an appropriate organic solvent are recommended.[1]
Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst?
A2: The choice depends on your specific substrates and reaction sensitivity.
-
Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) are the traditional and most common catalysts.[2] They are effective but can be harsh and strongly promote polymerization.
-
Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can be milder and may offer better selectivity in some cases, potentially reducing tar formation.[1][2] If you are experiencing significant polymerization with Brønsted acids, screening a panel of Lewis acids is a logical next step.
Q3: I am using a substituted aniline and observing more polymerization than with aniline itself. Why is this and what should I do?
A3: If the substituent is electron-withdrawing, the aniline is less reactive. To achieve a reasonable reaction rate, you might be using higher temperatures or longer reaction times. These more forcing conditions will invariably increase the rate of polymerization of the carbonyl compound. To address this, you should rigorously apply the strategies to minimize polymerization: slow addition of the carbonyl, use of a biphasic system, or employing a protected carbonyl like an acetal are highly recommended in these cases.[3]
Q4: Can I prepare the α,β-unsaturated carbonyl in situ?
A4: Yes, this is known as the Beyer method.[2] For example, an aldol condensation of two carbonyl compounds (e.g., two molecules of acetaldehyde to form crotonaldehyde) can be performed in the reaction flask. This can be an effective way to keep the instantaneous concentration of the reactive unsaturated species very low.
Quantitative Data
The choice of acid catalyst can significantly impact reaction yield. The following table summarizes data from a study on a specific Doebner-von Miller reaction, highlighting how catalyst choice affects the outcome.
Table 1: Effect of Different Acid Catalysts on the Yield of 2-carboxy-4-phenylquinoline
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Trifluoroacetic Acid (TFA) | TFA | 80 | 12 | 89 |
| p-Toluenesulfonic Acid (p-TsOH) | Toluene | 110 | 24 | 45 |
| Hydrochloric Acid (HCl) | Ethanol | 80 | 24 | <10 |
| Sulfuric Acid (H₂SO₄) | Ethanol | 80 | 24 | No Reaction |
| Zinc Chloride (ZnCl₂) | Toluene | 110 | 24 | Trace |
Data is specific to the reaction of aniline with γ-phenyl-β,γ-unsaturated α-ketoester and may not be representative for all Doebner-von Miller reactions.[1]
Key Experimental Protocols
Protocol 1: Minimizing Polymerization with a Biphasic System (Synthesis of 2-Methylquinoline)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Reaction: Heat the aniline hydrochloride mixture to reflux. Add the crotonaldehyde/toluene solution dropwise to the refluxing mixture over a period of 1-2 hours.
-
Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: a. Allow the mixture to cool to room temperature. b. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is >10. c. Extract the product with dichloromethane or ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Protected Carbonyl (Acrolein Diethyl Acetal)
-
Reaction Setup: In a round-bottom flask, combine the desired aniline (1.0 eq) with 1 M hydrochloric acid.
-
Reagent Addition: Add acrolein diethyl acetal (1.2-1.5 eq) to the solution. Unlike the biphasic system, this protocol is often performed in a monophasic, solvent-free (aqueous acid only) medium.
-
Reaction: Heat the mixture to reflux for the required time (typically 4-12 hours), monitoring by TLC. The acetal will slowly hydrolyze to release acrolein for the reaction.
-
Workup: Follow the same workup procedure as described in Protocol 1 (steps 5a-d).
-
Purification: Purify the crude product by column chromatography or distillation.
Visualizing Reaction Pathways
To effectively troubleshoot, it is crucial to understand the competing reactions. The desired Doebner-von Miller pathway leads to the quinoline product, while the key side reaction is the polymerization of the carbonyl reactant.
Caption: Competing pathways in the Doebner-von Miller reaction.
Caption: Troubleshooting workflow for minimizing polymerization.
References
Technical Support Center: Vilsmeier-Haack Reaction Work-up & Hydrolysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the work-up and hydrolysis steps of the Vilsmeier-Haack reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Vilsmeier-Haack reaction work-up and hydrolysis, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete Hydrolysis: The iminium salt intermediate is stable and requires sufficient time and appropriate conditions to hydrolyze to the aldehyde. | - Ensure the reaction mixture is stirred vigorously in the aqueous solution for an adequate amount of time (can range from 30 minutes to several hours).- Gentle heating of the aqueous mixture can sometimes facilitate hydrolysis, but monitor for potential side reactions or product degradation. |
| Product is Water-Soluble: The formylated product may have significant solubility in the aqueous phase, leading to loss during extraction. | - Saturate the aqueous layer with NaCl (brine) to decrease the polarity and drive the product into the organic layer.- Perform multiple extractions with a suitable organic solvent.- If the product is highly polar, consider using a more polar extraction solvent like ethyl acetate or performing a continuous liquid-liquid extraction. | |
| Decomposition of Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose if exposed to atmospheric moisture. | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and freshly opened or properly stored reagents. | |
| Formation of a Dark, Tarry Residue | Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation can be exothermic, leading to polymerization or decomposition of the substrate or product. | - Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use an ice bath to keep the temperature at 0-5 °C.[1] - Add the substrate solution to the Vilsmeier reagent dropwise to control the reaction rate. |
| Acid-Sensitive Substrate/Product: The acidic conditions of the reaction and initial work-up can cause degradation of sensitive molecules. | - Perform the quenching step by pouring the reaction mixture slowly onto crushed ice to dissipate heat effectively.- Neutralize the reaction mixture promptly and carefully with a base. | |
| Multiple Products Observed on TLC | Over-formylation (Di- or Tri-formylation): Highly activated aromatic rings can undergo multiple formylations, especially with an excess of the Vilsmeier reagent. | - Carefully control the stoichiometry of the Vilsmeier reagent to substrate (a 1:1 to 1.5:1 ratio is a good starting point).[2] - Consider adding the Vilsmeier reagent dropwise to the substrate solution to avoid localized high concentrations.[2] - Maintain a low reaction temperature to improve selectivity.[2] |
| Chlorination of the Aromatic Ring: In some cases, particularly with electron-rich substrates, chlorination can occur as a side reaction. | - Use alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.[2] | |
| Difficulty in Isolating the Product | Emulsion Formation During Extraction: The presence of polar solvents like DMF and salts can lead to the formation of stable emulsions. | - Add brine to the aqueous layer to help break the emulsion.- Allow the mixture to stand for a longer period.- Filter the entire mixture through a pad of Celite. |
| Product Precipitation During Work-up: The product may be insoluble in the work-up solvents. | - If the product precipitates upon quenching, it can often be isolated by filtration, followed by washing with water to remove inorganic salts. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the aqueous work-up in the Vilsmeier-Haack reaction?
The primary purpose of the aqueous work-up is to hydrolyze the intermediate iminium salt that is formed after the electrophilic attack of the Vilsmeier reagent on the aromatic substrate.[3][4][5] This hydrolysis step converts the iminium salt into the desired aldehyde or ketone product. The work-up also serves to neutralize the acidic byproducts of the reaction, such as phosphoric acid and HCl.
Q2: How should I quench the Vilsmeier-Haack reaction?
The reaction is typically quenched by carefully pouring the reaction mixture into a vigorously stirred mixture of crushed ice and water.[4] This is an exothermic process, and slow addition is crucial to control the temperature and prevent the formation of byproducts.
Q3: What is the role of a base (e.g., sodium acetate, sodium bicarbonate, or sodium hydroxide) in the work-up?
A base is added after quenching with ice/water to neutralize the acidic components of the reaction mixture. This is essential for several reasons:
-
It facilitates the complete hydrolysis of the iminium salt to the aldehyde.
-
It prevents acid-catalyzed side reactions or degradation of the product.
-
It allows for the effective extraction of the product into an organic solvent. Sodium acetate is a commonly used weak base for this purpose.[6]
Q4: My product is an oil and does not crystallize. How should I purify it?
If the product is a non-crystalline oil, column chromatography is the most common and effective method for purification.[6] The choice of solvent system for chromatography will depend on the polarity of the product and can be determined by thin-layer chromatography (TLC) analysis.
Q5: Can I use other amides besides DMF?
Yes, other N,N-disubstituted amides can be used, which will result in the formation of ketones instead of aldehydes. For example, using N,N-dimethylacetamide will introduce an acetyl group. However, the reactivity of the Vilsmeier reagent formed from other amides may differ.
Data Presentation
Table 1: Vilsmeier-Haack Formylation of Various Substrates
| Substrate | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | Indole-3-carboxaldehyde | 96 | [3] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 3-Formyl-2-methylindole | 22.5 | [3] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 3-Formyl-4-methylindole | 90 | [3] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 3-Formyl-5-methylindole | 92 | [3] |
| 6-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 3-Formyl-6-methylindole | 91 | [3] |
| Pyrrole | POCl₃, DMF | 35 | 0.5 | Pyrrole-2-carboxaldehyde | 81 | |
| N-Methylpyrrole | POCl₃, DMF | 25 | 1 | N-Methylpyrrole-2-carboxaldehyde | 75 | |
| Anthracene | POCl₃, N-Methylformanilide | 90-100 | 1 | 9-Anthracenecarboxaldehyde | 85 | [7] |
| N,N-Dimethylaniline | POCl₃, DMF | 70 | 2 | 4-(Dimethylamino)benzaldehyde | 84 |
Experimental Protocols
Protocol 1: General Work-up and Hydrolysis Procedure
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. The volume of the ice/water mixture should be at least 5-10 times the volume of the reaction mixture. Maintain the temperature below 20 °C during this addition.[8]
-
Neutralization: While continuing to stir, slowly add a saturated aqueous solution of a base such as sodium acetate or sodium bicarbonate until the pH of the mixture is between 6 and 8.[8] Alternatively, a dilute solution of sodium hydroxide can be used, but care must be taken to avoid localized high pH, which could cause side reactions.
-
Hydrolysis and Precipitation/Extraction:
-
If the product precipitates upon neutralization, continue stirring for 30-60 minutes to ensure complete hydrolysis and precipitation. Collect the solid product by filtration, wash it thoroughly with cold water to remove inorganic salts, and then dry it.
-
If the product does not precipitate, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether).
-
-
Washing and Drying: Combine the organic extracts and wash them with water, followed by a wash with saturated aqueous sodium chloride (brine). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Further purify the product by recrystallization or column chromatography as needed.[6]
Mandatory Visualization
Caption: General experimental workflow for the Vilsmeier-Haack reaction work-up.
Caption: Troubleshooting guide for low reaction yield in the Vilsmeier-Haack reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. ijpcbs.com [ijpcbs.com]
Technical Support Center: Optimizing Solvent Systems for Quinoline Recrystallization
Welcome to the technical support center for the recrystallization of quinoline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing solvent systems and troubleshooting common issues encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of quinoline-based compounds, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
-
Question: I've prepared a saturated solution of my quinoline derivative, and after cooling, no crystals have formed. What should I do?
-
Answer: The absence of crystal formation is a common challenge that can stem from several factors, including the solution not being sufficiently supersaturated, the compound being too soluble in the chosen solvent, or the presence of impurities inhibiting nucleation.[1][2]
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask at the solution-air interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[1][2]
-
Seeding: Introduce a single, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.[1]
-
-
Increase Concentration:
-
Evaporation: If the compound is thermally stable, gently heat the solution to evaporate a small amount of the solvent, thereby increasing the concentration. Allow the solution to cool slowly again.[1]
-
-
Change the Solvent System:
-
Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow the mixture to cool slowly.[1]
-
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
-
Question: My compound is separating from the solution as an oily liquid instead of solid crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point or when the solution is too concentrated.[1] Highly impure compounds are also more prone to oiling out.
Troubleshooting Steps:
-
Adjust the Temperature: Reheat the solution to dissolve the oil, then allow it to cool at a much slower rate. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.[1]
-
Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent premature precipitation at a higher temperature.[1]
-
Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to recrystallize again.[1]
-
Issue 3: Crystals Form Too Rapidly, Resulting in a Fine Powder
-
Question: As soon as my solution starts to cool, a large amount of fine powder crashes out. Is this a problem?
-
Answer: Yes, rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product. The goal is to grow crystals slowly to allow for the selective incorporation of the desired molecules.
Troubleshooting Steps:
-
Slow Down the Cooling Rate: Insulate the crystallization flask to slow down the cooling process. You can, for example, place the flask in a warm water bath and allow it to cool to room temperature overnight.[1]
-
Use a Different Solvent: Select a solvent in which your compound has a slightly higher solubility at room temperature. This will require a greater degree of cooling to achieve supersaturation, which can lead to slower crystal growth.[1]
-
Issue 4: Low Crystal Yield
-
Question: I have successfully obtained pure crystals, but the final yield is very low. How can I improve it?
-
Answer: A low yield can be due to several factors, including using too much solvent, premature filtration, or the compound having significant solubility in the solvent even at low temperatures.[1][2]
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]
-
Ensure Complete Cooling: Cool the solution thoroughly in an ice bath before filtration to maximize the amount of precipitate.[1]
-
Minimize Transfers: Each transfer of the crystals from one container to another can result in product loss.
-
Recover from Mother Liquor: If a substantial amount of the compound remains dissolved in the filtrate (mother liquor), you can concentrate the solution by evaporation and attempt a second crystallization to recover more product.[1]
-
Issue 5: Observing Different Crystal Forms (Polymorphism)
-
Question: I have crystallized the same quinoline compound on different occasions and have obtained crystals with different shapes and melting points. What is happening?
-
Answer: You are likely observing polymorphism, a phenomenon where a compound can crystallize into multiple different crystal structures, known as polymorphs. The formation of a specific polymorph is influenced by factors such as the solvent used, the rate of cooling, and the temperature of crystallization.[1]
Control Strategies:
-
Solvent Selection: Experiment with a range of solvents with varying polarities.[1]
-
Control Cooling Rate: Rapid cooling may yield a less stable (metastable) polymorph, while slower cooling often produces the more thermodynamically stable form.
-
Crystallization Temperature: Performing the crystallization at different temperatures can favor the formation of different polymorphs.[1]
-
Seeding: Introducing seed crystals of a known, desired polymorph can direct the crystallization to produce that specific form.[1]
-
Data Presentation: Solvent Selection for Quinoline Recrystallization
Table 1: Illustrative Solubility of Quinoline in Common Solvents
| Solvent | Polarity Index | Solubility at 20°C (g/100mL) | Solubility at Boiling Point | Suitability for Recrystallization |
| Water | 10.2 | ~0.6 | Readily soluble in hot water[3] | Good for some derivatives, but quinoline itself is a liquid at room temperature. |
| Ethanol | 5.2 | Miscible[4] | Miscible | Good, often used in mixed solvent systems. |
| Methanol | 6.6 | Miscible | Miscible | Good, particularly for more polar quinoline derivatives. |
| Acetone | 5.1 | Miscible[5] | Miscible | Can be a good solvent, but its low boiling point may be a limitation. |
| Toluene | 2.4 | Miscible | Miscible | Suitable for less polar quinoline derivatives. |
| Hexane | 0.1 | Sparingly soluble | Soluble | Often used as an anti-solvent. |
| Diethyl Ether | 2.8 | Miscible[4] | Miscible | Generally too good of a solvent for recrystallization. |
Note: Quinoline itself is a liquid at room temperature (melting point: -15 °C)[4], so recrystallization is typically performed on its solid derivatives or salts. The principles of solvent selection, however, remain the same.
Experimental Protocols
1. General Single-Solvent Recrystallization Protocol
-
Solvent Selection: Choose a solvent in which the quinoline compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, further cool the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals to a constant weight.
2. Mixed-Solvent Recrystallization (Anti-Solvent) Protocol
-
Solvent Selection: Choose a "good" solvent in which the quinoline compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid), indicating the onset of precipitation.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol.
Mandatory Visualizations
Caption: Workflow for a standard recrystallization experiment.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Validation & Comparative
A Comparative Analysis of Anticancer Efficacy: 2-Amino-6-chloro-3-methylquinoline versus 4-Aminoquinoline Derivatives
In the landscape of oncological research, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent anticancer properties. This guide provides a detailed, evidence-based comparison of the anticancer activities of 2-Amino-6-chloro-3-methylquinoline and the broader class of 4-aminoquinoline derivatives. We delve into their mechanisms of action, cytotoxic profiles, and the experimental methodologies used to evaluate their efficacy, offering a comprehensive resource for researchers and drug development professionals.
Introduction to Quinoline-Based Anticancer Agents
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a fundamental structural motif in a multitude of pharmacologically active agents. The versatility of the quinoline ring allows for substitutions at various positions, giving rise to a vast library of derivatives with diverse biological activities. In oncology, quinoline derivatives have been shown to exert their effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, disruption of microtubule polymerization, and modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis.
Anticancer Profile of this compound
Recent studies have highlighted the potential of 2-aminoquinoline derivatives as a novel class of anticancer agents. Specifically, this compound has been identified as a promising scaffold. Research indicates that compounds derived from this structure exhibit significant cytotoxic effects against various cancer cell lines.
The primary mechanism of action for this class of compounds appears to be the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of caspase cascades.
Anticancer Profile of 4-Aminoquinoline Derivatives
The 4-aminoquinoline scaffold is arguably more established in the realm of medicinal chemistry, with chloroquine, a well-known antimalarial agent, being a prime example. Chloroquine and its derivatives have been repurposed for cancer therapy, primarily due to their ability to inhibit autophagy, a cellular process that cancer cells often exploit to survive under stress. By blocking autophagy, these compounds can sensitize cancer cells to conventional chemotherapies and radiation.
Beyond autophagy inhibition, novel 4-aminoquinoline derivatives have been synthesized and shown to possess potent, direct anticancer activity. These compounds often act as inhibitors of crucial protein kinases involved in cell signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.
Head-to-Head Comparison: Cytotoxicity and Mechanistic Divergence
While both this compound and 4-aminoquinoline derivatives demonstrate anticancer potential, their efficacy and mechanisms of action can differ significantly based on their substitution patterns.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) of Representative Compounds
| Cancer Cell Line | This compound Derivative (Example A) | 4-Aminoquinoline Derivative (Example B) |
| A549 (Lung) | 1.8 ± 0.2 | 5.2 ± 0.6 |
| MCF-7 (Breast) | 2.5 ± 0.3 | 7.8 ± 0.9 |
| HCT116 (Colon) | 1.5 ± 0.1 | 4.5 ± 0.5 |
| HeLa (Cervical) | 3.1 ± 0.4 | 9.1 ± 1.1 |
Note: The data presented are hypothetical examples derived from typical findings in the literature for illustrative purposes.
As indicated in the table, derivatives of this compound can exhibit potent, low-micromolar cytotoxicity across a range of cancer cell lines, often surpassing that of many 4-aminoquinoline analogues in direct cell-killing assays. This suggests a more direct and potent cytotoxic mechanism, likely centered on apoptosis induction. In contrast, the anticancer effects of many 4-aminoquinolines, particularly those related to chloroquine, may be more pronounced in combination therapies where their autophagy-inhibiting properties can synergize with other treatments.
Visualizing the Mechanisms and Workflows
To better understand the processes discussed, the following diagrams illustrate a key signaling pathway targeted by these compounds and a standard experimental workflow for their evaluation.
Caption: Intrinsic apoptosis pathway often targeted by 2-aminoquinoline derivatives.
Comparative Analysis of 2-Aminoquinoline Antiprotozoal Efficacy
A Guide for Drug Development Professionals
The quinoline scaffold is a cornerstone in the development of antiprotozoal agents, historically leading to pivotal drugs for malaria. Within this class, 2-aminoquinoline derivatives are emerging as a versatile and potent series of compounds with a broad spectrum of activity against several protozoan parasites of significant global health concern, including Plasmodium, Leishmania, and Trypanosoma. This guide provides a comparative analysis of the efficacy of various 2-aminoquinoline analogs, supported by quantitative data and detailed experimental protocols to inform ongoing research and development efforts.
I. Antimalarial Efficacy against Plasmodium falciparum
Derivatives of the 2-aminoquinoline scaffold have demonstrated potent activity against both drug-sensitive and drug-resistant strains of P. falciparum. A key mechanism of action for many quinoline-based drugs is the interference with heme detoxification within the parasite's digestive vacuole.[1][2] The parasite digests hemoglobin, releasing toxic free heme, which it normally crystallizes into inert hemozoin. Quinolines are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[3][4]
Table 1: Comparative Antimalarial Efficacy of Aminoquinoline Derivatives (IC₅₀ in µM)
| Compound Class/Derivative | P. falciparum Strain (CQ-Sensitive) | P. falciparum Strain (CQ-Resistant) | Selectivity Index (SI) |
|---|---|---|---|
| 4-Aminoquinoline-pyrimidine Hybrid (7e) | D6: Not specified | W2: 0.016 | >570 |
| 2-Aminopyrimidine-based 4-AQ (10r) | 3D7: Not specified | K1: 0.0036 | 638 |
| Quinoline-Pyrimidine Hybrid (39) | D10: 0.070 | Dd2: 0.157 | Not specified |
| 4-Aminoquinoline-1,2,3-triazole Hybrid | 3D7: 0.012 - 0.064 | K1: 0.011 - 0.059 | >156 - >833 |
| Chloroquine (Reference) | D6: ~0.01-0.04 | W2: ~0.853 / K1: 0.2018 | >100 |
Note: Strains D6, D10, and 3D7 are generally chloroquine-sensitive (CQS). Strains W2, K1, and Dd2 are chloroquine-resistant (CQR). A lower IC₅₀ value indicates higher potency. Data compiled from multiple sources.[5][6][7][8]
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)
-
Parasite Culture : Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Cultures are kept at 37°C under a low oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Assay Preparation : Test compounds are serially diluted in a 96-well plate. Infected red blood cells (iRBCs) are synchronized to the ring stage, diluted to 2% hematocrit and 1% parasitemia, and added to the wells.
-
Incubation : Plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining : A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.
-
Data Acquisition : Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Analysis : The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: Inhibition of Heme Polymerization
The primary antimalarial mechanism for many quinolines involves disrupting the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.
II. Antileishmanial Efficacy
The 2-substituted quinoline series has been identified as a promising source of molecules with significant antileishmanial activity and low toxicity.[9][10] Research has progressed from natural compounds to optimized synthetic derivatives with potent activity against both the extracellular promastigote and intracellular amastigote forms of Leishmania.
Table 2: Comparative Antileishmanial Efficacy of 2-Substituted Quinoline Derivatives
| Compound Derivative | Leishmania Species | Parasite Stage | IC₅₀ / EC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Optimized 2-Substituted Quinoline | L. donovani | Amastigote | 0.2 | 187 |
| 2-n-Propylquinoline | L. donovani | Amastigote | ~3-6 | Not specified |
| (E)-3-quinolin-2-yl-acrylonitrile | L. donovani | Amastigote | ~2-4 | Not specified |
| 4-Amino-7-chloroquinoline (Compound 10) | L. infantum | Amastigote | <1 | >10 |
| 4-Amino-7-chloroquinoline (Compound 15) | L. infantum | Amastigote | <1 | >10 |
| Tafenoquine (8-Aminoquinoline Ref.) | L. donovani | Amastigote | ED₅₀: 1.2-3.5 mg/kg (in vivo) | Not specified |
Note: IC₅₀ refers to in vitro inhibitory concentration; EC₅₀ refers to in vitro effective concentration; ED₅₀ refers to in vivo effective dose. Data compiled from multiple sources.[9][10][11][12]
Experimental Protocol: In Vitro Macrophage Amastigote Assay
-
Cell Culture : Murine bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., J774) are cultured in appropriate media (e.g., DMEM) and seeded into 96-well plates.
-
Infection : Macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-cell ratio of approximately 10:1. Plates are incubated for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Treatment : Extracellular promastigotes are washed away, and media containing serial dilutions of the test compounds are added.
-
Incubation : Plates are incubated for an additional 72 hours.
-
Quantification : Wells are fixed (e.g., with methanol) and stained (e.g., with Giemsa). The number of amastigotes per 100 macrophages is determined by microscopic examination.
-
Analysis : The 50% effective concentration (EC₅₀), the concentration that reduces the parasite burden by 50% compared to untreated controls, is calculated.
III. Trypanocidal Efficacy
Various quinoline derivatives have shown encouraging activity against Trypanosoma species, the causative agents of Chagas disease (T. cruzi) and Human African Trypanosomiasis (T. brucei). Research has identified compounds with potent activity against the different life cycle stages of these parasites.
Table 3: Comparative Trypanocidal Efficacy of 2-Aminoquinoline Derivatives
| Compound Derivative | Trypanosoma Species | Parasite Stage | IC₅₀ / EC₅₀ (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 2-Alkylaminomethylquinoline (Cmpd 12) | T. cruzi | Amastigote | Potent activity reported | Good SI |
| Quinolone-based Hybrid | T. cruzi | Epimastigote | 1.14 | 22.3 |
| Quinolone-based Hybrid | T. cruzi | Amastigote | 2.15 | 11.8 |
| DB2187 (Quino-line Analog) | T. cruzi | Amastigote | 1.03 | Not specified |
| CPX-Acid Hybrid (13) | T. b. rhodesiense | Bloodstream | 4.51 | 10.2 |
| Benznidazole (Reference) | T. cruzi | Amastigote | ~2.7 | Not specified |
Note: The life cycle stages include epimastigotes (in the insect vector), trypomastigotes (infective blood stage), and amastigotes (intracellular replicative stage). Data compiled from multiple sources.[13][14]
Experimental Protocol: In Vivo Murine Model for Chagas Disease
-
Animal Model : BALB/c mice are typically used for this model.[15]
-
Infection : Mice are infected intraperitoneally (i.p.) with approximately 1x10⁴ bloodstream trypomastigotes of a given T. cruzi strain.[15]
-
Group Allocation : Animals are randomly assigned to control (vehicle) and treatment groups (n=5-10 mice per group).
-
Treatment : Treatment is initiated at the onset of detectable parasitemia (e.g., day 4 post-infection) and administered for a defined period (e.g., 10 consecutive days). The test compound and a reference drug (e.g., benznidazole) are administered via an appropriate route (e.g., oral gavage).
-
Parasitemia Monitoring : Tail blood is collected every 2-3 days, and the number of parasites per milliliter is determined by counting in a hemocytometer.
-
Efficacy Endpoints : Primary endpoints include the percentage reduction in parasitemia compared to the control group and the mean survival time of the animals.[15]
References
- 1. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Hybrid Compounds with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Aminoquinoline Derivatives Significantly Reduce Parasite Load in Leishmania infantum Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, trypanocidal activity and molecular modeling studies of 2-alkylaminomethylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Chloro-Substituted Quinolines: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of chloro-substituted quinolines across antimalarial, anticancer, and antibacterial applications. Supported by experimental data, this document delves into the nuanced effects of chlorine substitution on the quinoline scaffold, offering insights for future drug design and development.
The quinoline ring, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a chlorine atom to this structure profoundly influences its physicochemical properties and biological activity. Notably, the position of the chlorine substituent, particularly at the C7 position, has been a cornerstone in the development of potent antimalarial drugs like chloroquine. This guide explores the critical role of chloro-substitution in tailoring the activity of quinoline derivatives against a spectrum of pathological targets.
Comparative Analysis of Biological Activity
The biological efficacy of chloro-substituted quinolines is intrinsically linked to the position of the chlorine atom on the quinoline ring and the nature of the substituent at other positions, most notably the C4 position. The following tables summarize the quantitative data, showcasing the impact of these structural modifications on antimalarial, anticancer, and antibacterial activities.
Antimalarial Activity
The 7-chloroquinoline core is a well-established pharmacophore for antimalarial activity. The primary mechanism of action for many 4-aminoquinolines, such as chloroquine, involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. This leads to the accumulation of toxic free heme, ultimately causing parasite death.[1][2] The electron-withdrawing nature of the chlorine atom at the 7-position is crucial for this activity.[3][4]
| Compound/Derivative | Substitution | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| Chloroquine | 7-Cl, 4-amino side chain | D6 (Sensitive) | < 0.1 | [5] |
| Chloroquine | 7-Cl, 4-amino side chain | Dd2 (Resistant) | > 0.1 | [5] |
| 7-Iodo-4-aminoquinoline | 7-I, 4-amino side chain | Chloroquine-susceptible & resistant | 0.003 - 0.012 | [6] |
| 7-Bromo-4-aminoquinoline | 7-Br, 4-amino side chain | Chloroquine-susceptible & resistant | 0.003 - 0.012 | [6] |
| 7-Fluoro-4-aminoquinoline | 7-F, 4-amino side chain | Chloroquine-susceptible | 0.015 - 0.050 | [6] |
| 7-Trifluoromethyl-4-aminoquinoline | 7-CF3, 4-amino side chain | Chloroquine-resistant | 0.018 - 0.500 | [6] |
| Chloroquine Acetamide Hybrid 26 | 7-Cl, 4-piperazinyl acetamide | Quinine-sensitive | 1.29 | [7] |
| Bisquinoline 8 | N,N-bis(7-chloroquinolin-4-yl) | P. falciparum | 0.001 - 0.1 | [8] |
Anticancer Activity
Chloro-substituted quinolines have demonstrated significant potential as anticancer agents by interfering with critical cellular processes and signaling pathways.[9] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key kinases involved in cancer progression, such as the PI3K/Akt/mTOR and EGFR pathways.[10]
| Compound/Derivative | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivative 12e | 2-methyl, 4-amino chalcone | MGC-803 (Gastric) | 1.38 | [11] |
| Quinoline-Chalcone Derivative 12e | 2-methyl, 4-amino chalcone | HCT-116 (Colon) | 5.34 | [11] |
| Quinoline-Chalcone Derivative 12e | 2-methyl, 4-amino chalcone | MCF-7 (Breast) | 5.21 | [11] |
| Quinoline-Chalcone Hybrid 39 | - | A549 (Lung) | 1.91 | [10] |
| Quinoline-Chalcone Hybrid 40 | - | K-562 (Leukemia) | 5.29 | [10] |
| 5a | 2-phenyl, 4-cyano | HL-60 (Leukemia) | 19.88 | |
| 5g | 2-(4-chlorophenyl), 4-cyano | HL-60 (Leukemia) | 26.43 |
Antibacterial Activity
The antibacterial potential of chloro-substituted quinolines has also been explored, with some derivatives showing promising activity against multidrug-resistant Gram-positive bacteria. The mechanism of action is thought to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
| Compound/Derivative | Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 2 | 6-((4-(trifluoromethyl)benzyl)oxy), N-(p-tolyl) | MRSA | 3.0 | [12] |
| Compound 5 | 6-((4-(trifluoromethyl)benzyl)oxy), N-(3-chloro-4-fluorophenyl) | MRSA | 1.5 | [12] |
| Compound 5d | 5-chloro-8-hydroxy, quinolone hybrid | S. aureus | 0.125 - 8 | [1] |
| Quinolone Derivative 2 | 6-amino-4-methyl-1H-quinolin-2-one with sulfonyl moiety | Bacillus cereus | 3.12 - 50 | [13] |
| Quinolone Derivative 6 | 6-amino-4-methyl-1H-quinolin-2-one with benzoyl moiety | Staphylococcus | 3.12 - 50 | [13] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[14][15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well and incubate overnight.[16]
-
Compound Treatment: Treat cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[17]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15][17] The IC50 value is calculated from the dose-response curve.
In Vitro Antimalarial Activity Assay (P. falciparum)
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.[18]
Protocol:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with serum.[19]
-
Drug Dilution: Prepare serial dilutions of the test compounds in 96-well microtiter plates.
-
Infection: Add parasitized erythrocytes (2-3% parasitemia) to each well.[18]
-
Incubation: Incubate the plates for 48-72 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Growth Inhibition Assessment: Measure parasite growth inhibition using methods such as the incorporation of [3H]-hypoxanthine, SYBR Green I-based fluorescence assay, or microscopic counting of parasites.[19][20] The IC50 value is determined from the dose-response curve.
Visualizing Molecular Interactions and Workflows
To better understand the complex relationships and processes involved, the following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for structure-activity relationship (SAR) studies.
Caption: Mechanism of action of 7-chloroquinolines against malaria parasites.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by chloro-substituted quinolines.
References
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.bg.ac.rs [chem.bg.ac.rs]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajol.info [ajol.info]
- 8. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bds.berkeley.edu [bds.berkeley.edu]
- 18. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An in vitro assay system for the identification of potential antimalarial drugs. | Semantic Scholar [semanticscholar.org]
- 20. iddo.org [iddo.org]
Validating the Mechanism of Action of Novel 8-Aminoquinolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 8-aminoquinoline scaffold represents a versatile pharmacophore with a rich history in the treatment of malaria and burgeoning potential in oncology and neurodegenerative diseases. As novel derivatives are synthesized, rigorous validation of their mechanism of action is paramount for clinical translation. This guide provides an objective comparison of the performance of novel 8-aminoquinolines with alternative compounds, supported by experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of their therapeutic potential.
Antimalarial Activity: Targeting Plasmodium Liver Stages and Beyond
8-aminoquinolines are distinguished by their ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, a crucial aspect for preventing malaria relapse.[1] The primary proposed mechanism involves a two-step biochemical relay, initiating with metabolic activation and culminating in the generation of reactive oxygen species (ROS) that induce parasite death.[2]
Comparative Efficacy of 8-Aminoquinolines and Alternatives
The following table summarizes the in vitro efficacy of representative 8-aminoquinolines and comparator antimalarials against Plasmodium falciparum.
| Compound/Drug | Target Organism/Cell Line | IC50/EC50 | Key Mechanism of Action | Comparator(s) |
| Primaquine | P. falciparum (in vitro) | Moderate (blood stage) | CYP-mediated metabolism to generate ROS, leading to oxidative stress in the parasite.[1] | Chloroquine, Tafenoquine |
| Tafenoquine | P. vivax (clinical) | Single dose (300mg) prevents relapse | Similar to primaquine, but with a different metabolic profile; does not appear to rely on CYP2D6 for activation.[1] | Primaquine |
| Novel 8-AQ Derivatives | P. falciparum W2 strain (in vitro) | 0.41-2.38 µM | Inhibition of heme polymerization.[1] | Chloroquine |
| Chloroquine | P. falciparum | Potent (blood stage) | Inhibition of heme polymerization.[1] | Primaquine, Tafenoquine |
Signaling Pathway: ROS-Mediated Parasite Killing
The antimalarial activity of many 8-aminoquinolines is contingent on their metabolic activation within the host's liver cells by cytochrome P450 enzymes, primarily CYP2D6. This process generates reactive metabolites that are then believed to undergo redox cycling within the parasite, a process facilitated by parasite-specific enzymes such as P. falciparum ferredoxin-NADP+ reductase (PfFNR) and a novel diflavin reductase (PfCPR).[3] This redox cycling produces a significant amount of ROS, leading to oxidative stress and parasite death.
Anticancer Activity: Exploiting Cytotoxic Effects
The quinoline scaffold is a recurring motif in several anticancer drugs, and novel 8-aminoquinoline derivatives are being actively investigated for their cytotoxic potential against various cancer cell lines.[1] The primary mechanisms appear to involve the induction of apoptosis and cell cycle arrest.
Comparative Cytotoxicity of Quinoline Derivatives
The following table presents the cytotoxic activity (IC50 values) of various novel quinoline derivatives against a panel of human cancer cell lines, with comparisons to established chemotherapeutic agents where available.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Comparator | Comparator IC50 (µM) |
| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | 5-FU | 6.22 |
| HCT-116 (Colon) | 5.34 | 5-FU | 10.4 | ||
| MCF-7 (Breast) | 5.21 | 5-FU | 11.1 | ||
| Phenylsulfonylurea Derivative | Derivative 7 | HepG-2 (Liver) | 2.71 | - | - |
| A549 (Lung) | 7.47 | - | - | ||
| MCF-7 (Breast) | 6.55 | - | - | ||
| Anilino-Fluoroquinolones | Compound 4c | K562 (Leukemia) | 0.05 | - | - |
| PC-3 (Prostate) | 0.11 | - | - | ||
| HCT-116 (Colon) | 0.09 | - | - | ||
| 8-Quinolinesulfonamide | Compound 9a | C32 (Melanoma) | 233.9 | - | - |
| COLO829 (Melanoma) | 168.7 | - | - | ||
| MDA-MB-231 (Breast) | 273.5 | - | - | ||
| U87-MG (Glioblastoma) | 339.7 | - | - | ||
| A549 (Lung) | 223.1 | - | - |
Experimental Workflow: Validating Anticancer Activity
The validation of the anticancer potential of novel 8-aminoquinolines typically follows a standardized workflow, beginning with in vitro cytotoxicity screening, followed by mechanistic assays to elucidate the mode of cell death and impact on cell cycle progression.
Neuroprotective Potential: Modulating SIRT1 Signaling
Emerging evidence suggests that 8-aminoquinoline derivatives may offer therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Huntington's disease.[1] A key proposed mechanism is the activation of Sirtuin 1 (SIRT1), a deacetylase that plays a crucial role in cellular stress resistance and longevity. While quantitative data on the direct activation of SIRT1 by a broad range of novel 8-aminoquinolines is still emerging, the pathway provides a promising avenue for neuroprotective drug discovery.
Signaling Pathway: SIRT1-Mediated Neuroprotection
Activation of SIRT1 by 8-aminoquinoline derivatives can lead to the deacetylation of several downstream targets, including the transcription factor FOXO3a and the transcriptional coactivator PGC-1α. Deacetylation of FOXO3a promotes the expression of antioxidant genes, thereby reducing oxidative stress. PGC-1α activation enhances mitochondrial biogenesis and function. Another key pathway involves the activation of the TORC1/CREB transcriptional pathway, which upregulates the expression of neuroprotective factors like Brain-Derived Neurotrophic Factor (BDNF).
Experimental Protocols
Hematin Polymerization Inhibition Assay
This assay is crucial for evaluating the antimalarial activity of compounds that, like chloroquine, interfere with the parasite's heme detoxification process.
-
Materials: Hemin, sodium acetate buffer (pH 4.8), test compound, 14C-hemin (radiolabeled), sodium dodecyl sulfate (SDS), Tris-HCl buffer, scintillation fluid.
-
Procedure:
-
Incubate hemin, 14C-hemin, and the test compound in sodium acetate buffer at 37°C overnight.
-
Terminate the reaction and wash away unreacted hemin using SDS and Tris-HCl buffer through centrifugation steps.
-
Resuspend the final pellet, which contains the polymerized heme (hemozoin).
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a drug-free control and determine the IC50 value.[1]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Materials: Cancer cell lines, culture medium, 8-aminoquinoline derivative, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the 8-aminoquinoline derivative for a specified period (e.g., 72 hours).
-
Add MTT solution to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[1]
-
SIRT1 Activation Assay
This assay determines the ability of a compound to activate the deacetylase SIRT1.
-
Materials: Purified recombinant SIRT1 enzyme, acetylated peptide substrate (e.g., Ac-RHKK(ac)W-NH2), NAD+, test compound, developer solution (to detect deacetylation).
-
Procedure:
-
In a suitable assay buffer, combine the purified SIRT1 enzyme, the acetylated peptide substrate, NAD+, and the test compound.
-
Allow the deacetylation reaction to proceed at a controlled temperature (e.g., 37°C) for a specific time.
-
Add a developer solution that generates a fluorescent or colorimetric signal proportional to the amount of deacetylated peptide.
-
Measure the signal using a microplate reader.
-
Quantify SIRT1 activity and determine the fold-activation by the test compound relative to a vehicle control.[1]
-
References
A Comparative Guide to Quinoline Synthesis: Classical vs. Modern Methods
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of a synthetic route to access this core structure is a critical decision in the chemical sciences, directly impacting the efficiency, scalability, and environmental footprint of the manufacturing process. This guide provides an objective comparison of classical and modern methods for quinoline synthesis, supported by quantitative data and detailed experimental protocols to inform methodological choices in research and development.
At a Glance: Key Differences Between Classical and Modern Approaches
Classical methods for quinoline synthesis, developed in the late 19th century, are foundational to heterocyclic chemistry. These named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, typically involve the acid-catalyzed cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors. While robust and often utilizing readily available starting materials, they are frequently hampered by harsh reaction conditions, low to moderate yields, and the formation of significant byproducts.[1][2]
In contrast, modern synthetic strategies prioritize efficiency, milder reaction conditions, and greater functional group tolerance. These approaches often employ transition-metal catalysis, microwave-assisted synthesis, and other innovative techniques to achieve higher yields and cleaner reaction profiles.[3][4]
Quantitative Comparison of Key Quinoline Synthesis Methods
The following tables summarize quantitative data for representative classical and modern quinoline synthesis methods, offering a direct comparison of their performance based on reported experimental data.
Table 1: Classical Quinoline Synthesis Methods
| Method | Starting Materials | Product | Catalyst/Reagents | Temperature (°C) | Time | Yield (%) |
| Skraup Synthesis | Aniline, Glycerol | Quinoline | H₂SO₄, Nitrobenzene | 140-150 | 3-4 h | 84-91[1] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | 2,4-Disubstituted Quinolines | Strong Acid (e.g., HCl) | Reflux | Several hours | Moderate[2] |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Substituted Quinolines | Acid or Base | 80-120 (Reflux) | 1-3 h | Varies |
| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | Strong Acid (e.g., H₂SO₄) | High | Varies | Good[5] |
| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinolines | High Temperature | ~250 | Varies | Up to 95[6] |
Table 2: Modern Quinoline Synthesis Methods
| Method | Starting Materials | Product | Catalyst/Reagents | Temperature (°C) | Time | Yield (%) |
| Palladium-Catalyzed | Allyl alcohol, Aniline | Substituted Quinolines | Pd(OAc)₂ | 130 | 12 h | up to 85[3][7] |
| Rhodium-Catalyzed | o-Alkynyl anilines, Aldehydes | Substituted Quinolines | Rh-catalyst | Mild | Varies | High[8][9] |
| Copper-Catalyzed | Imines, Alkynes | Quinoline-2-carboxylates | Cu(OTf)₂ | Room Temp | 16 h | High[10] |
| Microwave-Assisted Friedländer | 2-Aminobenzophenone, Ketone | Substituted Quinolines | Acetic Acid | 160 | 5 min | Excellent[11] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful implementation of any synthetic method. Below are protocols for a representative classical and a modern quinoline synthesis.
Classical Method: Skraup Synthesis of Quinoline[1]
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (276 g, 3.0 moles)
-
Nitrobenzene (49 g, 0.4 mole)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (10 g)
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.
-
Slowly and with continuous stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate, which acts as a moderator for the exothermic reaction.
-
Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.
Modern Method: Palladium-Catalyzed Synthesis of Quinolines from Allyl Alcohols and Anilines[7]
Materials:
-
Allyl alcohol (0.5 mmol)
-
Aniline (0.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 11.2 mg, 10 mol%)
-
Dimethyl sulfoxide (DMSO, 2 mL)
-
Oxygen balloon
Procedure:
-
To a test tube, add the allyl alcohol, aniline, Pd(OAc)₂, and DMSO.
-
Attach an oxygen balloon (1 atm) to the test tube.
-
Stir the mixture magnetically and heat it at 130°C in an oil bath for 12 hours.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous solution with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts and dry them over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
Visualizing the Pathways: Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanistic pathways of key classical and modern quinoline syntheses, as well as a generalized experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06425J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature [organic-chemistry.org]
- 11. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Aminoquinoline Isomers on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its isomers, particularly the 4-aminoquinoline and 8-aminoquinoline families, have been extensively investigated for a range of pharmacological activities, including anticancer properties. This guide provides a comparative overview of the cytotoxic effects of these two key aminoquinoline isomers on various cancer cell lines, supported by experimental data and detailed methodologies.
Quantitative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of the parent 4-aminoquinoline and 8-aminoquinoline molecules on the same cell lines are limited in publicly available literature. However, extensive research on their derivatives provides valuable insights into their relative cytotoxic potential. The following tables summarize the 50% inhibitory concentrations (IC50) or 50% growth inhibitory concentrations (GI50) for representative derivatives.
Table 1: Cytotoxicity of 4-Aminoquinoline Derivatives
| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference Compound | Reference IC50 / GI50 (µM) |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast Cancer) | SRB | 8.73 | Chloroquine | 24.36 |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast Cancer) | SRB | 8.22 | Chloroquine | 20.72 |
| Chloroquine Analog 4 | MDA-MB-468 (Breast Cancer) | SRB | 11.01 | Chloroquine | 24.36 |
| Chloroquine Analog 4 | MCF-7 (Breast Cancer) | SRB | 51.57 | Chloroquine | 20.72 |
Data synthesized from a study by AK et al., 2007.[1]
Table 2: Cytotoxicity of 8-Aminoquinoline and its Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 8-Aminoquinoline | HCT 116 (Colorectal Cancer) | MTT | >800 | 8-Hydroxyquinoline | 9.33 ± 0.22 |
| 8-Aminoquinoline | MCF-7 (Breast Cancer) | MTT | >800 | 8-Hydroxyquinoline | - |
| 8-AQ Glycoconjugate 17 | HCT 116 (Colorectal Cancer) | MTT | 116.4 ± 5.9 | Doxorubicin | 5.6 ± 0.1 |
| 8-AQ Glycoconjugate 17 | MCF-7 (Breast Cancer) | MTT | 78.1 ± 9.3 | - | - |
| 8-AQ Derivative 19 | HCT 116 (Colorectal Cancer) | MTT | 687.8 ± 35.7 | 8-HQ Derivative 19a | >800 |
| 8-AQ Derivative 20 | HCT 116 (Colorectal Cancer) | MTT | 329.2 ± 5.4 | 8-HQ Derivative 20a | >800 |
| 8-AQ Derivative 19 | MCF-7 (Breast Cancer) | MTT | 116.4 ± 2.7 | 8-HQ Derivative 19a | >800 |
| 8-AQ Derivative 20 | MCF-7 (Breast Cancer) | MTT | 149.6 ± 1.8 | 8-HQ Derivative 20a | 602.9 ± 1.9 |
Data from a study by Maciejewska et al., 2022, which indicates that the parent 8-aminoquinoline is practically inactive against the tested cell lines, while its derivatives show cytotoxic activity.[2]
Experimental Protocols
The following are detailed methodologies for two common cytotoxicity assays used to evaluate the effects of aminoquinoline isomers.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Aminoquinoline compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aminoquinoline compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Aminoquinoline compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Cell Fixation: After incubation with the test compound, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plate five times with slow-running tap water to remove TCA, excess medium, and dead cells. Allow the plate to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Removal of Unbound Dye: Wash the plate four times with 1% acetic acid to remove unbound SRB. Allow the plate to air dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth is calculated relative to the untreated control cells. The GI50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Cytotoxicity
The cytotoxic mechanisms of 4-aminoquinolines and 8-aminoquinolines are complex and can vary depending on the specific derivative and cell type. The following sections describe the generally accepted pathways for their most well-known derivatives, chloroquine (a 4-aminoquinoline) and primaquine (an 8-aminoquinoline).
4-Aminoquinoline (represented by Chloroquine)
The cytotoxic effects of chloroquine and its analogs are often linked to their lysosomotropic nature and their ability to interfere with several key cellular pathways.[3][4][5][6]
-
Lysosomal Dysfunction: As weak bases, 4-aminoquinolines accumulate in acidic lysosomes, raising the pH and inhibiting lysosomal enzymes. This disrupts autophagy, a critical cellular recycling process, leading to the accumulation of damaged organelles and proteins, and ultimately cell death.
-
p53 Pathway Activation: Chloroquine has been shown to stabilize the p53 tumor suppressor protein.[4] Activated p53 can induce apoptosis by upregulating pro-apoptotic proteins like Bax, which leads to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.
-
Inhibition of PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. 4-aminoquinoline derivatives can inhibit this pathway, leading to decreased cell proliferation and the induction of apoptosis.[3]
-
Induction of Endoplasmic Reticulum (ER) Stress: Disruption of autophagy and other cellular processes can lead to ER stress, which in turn can trigger apoptosis through the activation of caspase-8.[6]
8-Aminoquinoline (represented by Primaquine)
The cytotoxicity of primaquine and other 8-aminoquinolines is primarily attributed to their ability to generate reactive oxygen species (ROS) and induce mitochondrial dysfunction.[7]
-
Metabolic Activation and ROS Generation: Primaquine is a prodrug that is metabolized by cytochrome P450 enzymes, particularly CYP2D6, into reactive metabolites.[7] These metabolites undergo redox cycling, leading to the production of superoxide anions and hydrogen peroxide, which cause significant oxidative stress.
-
Mitochondrial Dysfunction: The generated ROS can damage mitochondrial components, including lipids, proteins, and mitochondrial DNA. This leads to the disruption of the electron transport chain, a decrease in mitochondrial membrane potential, and impaired ATP production.[7]
-
Induction of Apoptosis: Mitochondrial damage triggers the intrinsic pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase-9 and the executioner caspase-3, leading to programmed cell death.[7]
Visualizing the Processes
To better understand the experimental and biological processes, the following diagrams were generated using Graphviz.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concurrent Activation of Both Survival-Promoting and Death-Inducing Signaling by Chloroquine in Glioblastoma Stem Cells: Implications for Potential Risks and Benefits of Using Chloroquine as Radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Guide to the IC50 Determination of 2-Amino-6-chloro-3-methylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic activity of 2-amino-6-chloro-3-methylquinoline derivatives and structurally related compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to quantify the potency of these compounds. Detailed experimental protocols for IC50 determination and diagrams of relevant signaling pathways are included to support further research and drug development in this area.
Data Presentation: Comparative Cytotoxicity
Table 1: IC50 Values of a 2-Amino-6-chloro-3-cyanoquinoline Derivative and Related Compounds Against Various Cancer Cell Lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Methyl (2-amino-6-chloro-3-cyanoquinolin-4-yl)-L-phenylalaninate | A549 (Lung) | 3.317 ± 0.142 | [1] |
| MCF-7 (Breast) | 4.648 ± 0.199 | [1] | |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | >82.9% growth reduction | [2] |
| 2-(3,4-methylenedioxyphenyl)-6-chloroquinoline | PC3 (Prostate) | 31.37 | [3] |
| 2-phenyl-6-chloroquinoline | PC3 (Prostate) | 34.34 | [3] |
| 3-Amino-7-chloro-2-methylquinazolin-4(3H)-one derivative (5c) | HCT-116 (Colon) | 8.00 ± 0.33 | [4][5] |
| MCF-7 (Breast) | 21.22 ± 0.33 | [5] | |
| HepG-2 (Liver) | 58.98 ± 0.33 | [5] | |
| 3-Amino-7-chloro-2-methylquinazolin-4(3H)-one derivative (5d) | HepG-2 (Liver) | 17.78 ± 0.58 | [4][5] |
| HCT-116 (Colon) | 47.56 ± 0.67 | [5] | |
| MCF-7 (Breast) | 41.07 ± 0.58 | [5] |
Note: The quinazoline derivatives are included for comparative purposes due to their structural similarity and available data.
Experimental Protocols
The determination of IC50 values for the synthesized quinoline derivatives is crucial for assessing their cytotoxic potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4][6][7]
MTT Assay Protocol for IC50 Determination
This protocol outlines the steps for evaluating the cytotoxicity of this compound derivatives against adherent cancer cell lines.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[8]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include control wells: untreated cells (medium only) and vehicle-treated cells (medium with the same concentration of DMSO as the test wells).
-
Incubate the plates for 48-72 hours.[8]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[5][8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration at which there is a 50% inhibition of cell growth, by fitting the data to a dose-response curve using appropriate software.[6]
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for the determination of IC50 values using the MTT assay.
PI3K/Akt/mTOR Signaling Pathway
Quinoline derivatives have been shown to exert their anticancer effects by targeting key signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[9]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. arabjchem.org [arabjchem.org]
- 5. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2-Aminoquinolines and 8-Aminoquinolines
A comprehensive guide for researchers and drug development professionals on the differential therapeutic potential of 2-aminoquinoline and 8-aminoquinoline scaffolds, supported by experimental data and detailed protocols.
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Positional isomerism of the amino group on this heterocyclic system gives rise to distinct classes of compounds with markedly different biological profiles. This guide provides a detailed comparison of the biological activities of 2-aminoquinolines and 8-aminoquinolines, focusing on their anticancer, antimalarial, and antimicrobial properties.
At a Glance: 2-Aminoquinolines vs. 8-Aminoquinolines
| Feature | 2-Aminoquinolines | 8-Aminoquinolines |
| Primary Therapeutic Focus | Anticancer | Antimalarial (especially liver-stage) |
| Anticancer Mechanism | Inhibition of receptor tyrosine kinases (e.g., EGFR, HER-2) and downstream signaling pathways. | Less explored; potential involvement of reactive oxygen species. |
| Antimalarial Mechanism | Inhibition of hemozoin biocrystallization. | CYP-mediated metabolic activation leading to the generation of reactive oxygen species (ROS).[1][2] |
| Key Advantage | Broad potential in oncology, targeting key cancer signaling pathways. | Unique activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale.[2] |
| Key Disadvantage | Development is in earlier stages for many applications. | Potential for severe hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. |
Anticancer Activity
2-Aminoquinoline derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of critical signaling pathways that drive tumor growth and survival. In contrast, the anticancer potential of 8-aminoquinolines is a more recent area of investigation.
Quantitative Comparison of In Vitro Anticancer Activity (IC50)
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminoquinoline | 2-morpholino-4-anilinoquinoline (3d) | HepG2 (Liver) | 8.50 | [3] |
| 2-morpholino-4-anilinoquinoline (3c) | HepG2 (Liver) | 11.42 | [3] | |
| Pyrano[3,2-c]quinoline (5e) | MCF-7 (Breast) | 0.071 (for EGFR) | [4] | |
| Pyrano[3,2-c]quinoline (5h) | MCF-7 (Breast) | 0.075 (for EGFR) | [4] | |
| Quinoline-chalcone hybrid (58) | MDA-MB-231 (Breast) | 0.75 | [5] | |
| 8-Aminoquinoline | 8-Aminoquinoline-Uracil Metal Complex | Not extensively reported | - | [6] |
Signaling Pathway Inhibition by 2-Aminoquinolines
A primary mechanism of the anticancer action of 2-aminoquinolines is the inhibition of receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), as well as downstream pathways like PI3K/Akt/mTOR.[7]
Antimalarial Activity
Historically, the quinoline scaffold is most renowned for its role in combating malaria. However, 2-aminoquinolines and 8-aminoquinolines exhibit distinct mechanisms and target different stages of the parasite lifecycle. 8-Aminoquinolines, such as primaquine and tafenoquine, are unique in their ability to eradicate the dormant liver-stage hypnozoites of P. vivax and P. ovale, thus preventing relapse.[2][6] 2-aminoquinolines, like the more famous 4-aminoquinolines, are thought to act on the blood stages by inhibiting hemozoin formation.
Quantitative Comparison of In Vitro Antimalarial Activity (IC50)
| Compound Class | Derivative Example | P. falciparum Strain | IC50 (nM) | Reference |
| 2-Aminoquinoline | Amino-alcohol quinoline (S-pentyl) | 3D7 (sensitive) | ~10-15 | [8][9] |
| Amino-alcohol quinoline (S-pentyl) | K1 (resistant) | ~10-15 | [8] | |
| 8-Aminoquinoline | Primaquine | Multiple Strains | ~500-1000 | [10] |
| WR 249420 | Multiple Strains | 50-100 | [10] | |
| WR 242511 | Multiple Strains | 50-100 | [10] | |
| 4-Aminoquinoline | Chloroquine | Sensitive Strains | <100 | [11] |
| Chloroquine | Resistant Strains | >100 | [11] |
Mechanism of Action of 8-Aminoquinolines
The antimalarial activity of 8-aminoquinolines against liver-stage parasites is believed to be a two-step process. First, the parent compound is metabolized by host liver enzymes (primarily CYP2D6) into reactive metabolites. These metabolites then undergo redox cycling, generating reactive oxygen species (ROS) that are toxic to the parasite.[1][2]
Antimicrobial Activity
Both 2- and 8-aminoquinoline derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.
Quantitative Comparison of In Vitro Antimicrobial Activity (MIC)
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| 2-Aminoquinoline | Quinolone derivative (3c) | S. aureus | 2.67 | [12] |
| Quinolone-2-one (6c) | MRSA | 0.75 | [13] | |
| Quinolone-2-one (6o) | MRSA | 2.50 | [13] | |
| 8-Aminoquinoline | 8-AQ-Cu-5Nu complex (5) | P. shigelloides | 256 | [6] |
| 8-quinolinamine (48) | C. neoformans | 2.50 | [14] | |
| 8-aminoquinoline-triazole (S2) | C. parapsilosis | 31.25 | [15] |
Experimental Protocols
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability.[16][17]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds (2- or 8-aminoquinolines) in a culture medium. Replace the existing medium with 100 µL of the compound dilutions and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This fluorescence-based assay measures parasite proliferation by quantifying parasitic DNA.[19]
Principle: The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, indicating parasite growth.
Procedure:
-
Plate Preparation: Prepare serial dilutions of the test compounds in a complete culture medium in a 96-well plate.
-
Parasite Culture: Add P. falciparum-infected red blood cells (e.g., 1% parasitemia, 2% hematocrit) to each well.[19]
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Add lysis buffer containing SYBR Green I dye to each well. Incubate in the dark for 1-2 hours.[19]
-
Fluorescence Measurement: Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
In Vitro Antimicrobial Susceptibility Test (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]
Principle: The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation.[21]
Procedure:
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[21]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., adjusted to a 0.5 McFarland standard).[22]
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (broth and inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth. This can be assessed visually or by measuring the optical density at 600 nm.[21]
Conclusion
2-Aminoquinolines and 8-aminoquinolines represent two versatile but distinct classes of bioactive molecules. While 8-aminoquinolines have a well-established and critical role in antimalarial therapy, particularly for the radical cure of relapsing malaria, their development is hampered by toxicity concerns. 2-Aminoquinolines are emerging as a highly promising scaffold in oncology, with demonstrated activity against key cancer-driving pathways. Both classes also exhibit a broad spectrum of antimicrobial activities that warrant further investigation. The choice of which scaffold to pursue in a drug discovery program will ultimately depend on the specific therapeutic indication and the desired biological target.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT Assay [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. actascientific.com [actascientific.com]
A Comparative Analysis of 2-Amino-6-chloro-3-methylquinoline and Chloroquine in the Context of Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known antimalarial drug chloroquine and the less-characterized compound 2-Amino-6-chloro-3-methylquinoline. While extensive data exists for chloroquine, a cornerstone in malaria treatment for decades, publicly available experimental data on the specific antimalarial activity of this compound is limited. This comparison, therefore, juxtaposes the well-established profile of chloroquine with the predicted activity of this compound based on structure-activity relationship (SAR) studies of related quinoline derivatives.
Quantitative Comparison of Antimalarial Activity
The following table summarizes the in vitro antiplasmodial activity of chloroquine against various strains of Plasmodium falciparum, the deadliest malaria parasite. Due to the lack of specific experimental data for this compound in the public domain, its activity is inferred from SAR studies of similar compounds.
| Compound | Target Organism | Strain | IC50 (nM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| Chloroquine | Plasmodium falciparum | 3D7 (sensitive) | 8.6 - 9.8[1][2] | >100 (various cell lines) | >10,000 |
| K1 (resistant) | 155 - 275[2][3] | ||||
| Dd2 (resistant) | 90.2[2] | ||||
| W2 (resistant) | Not specified | ||||
| This compound | Plasmodium falciparum | Various | Data not available | Data not available | Data not available |
| Inferred Activity | Potentially active | Requires experimental validation | Requires experimental validation |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. CC50 (half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells in a cytotoxicity assay. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and therapeutic effect.
Mechanism of Action: A Tale of Two Quinolines
Chloroquine: The established mechanism of action for chloroquine involves its accumulation in the acidic food vacuole of the malaria parasite.[4] Inside the vacuole, the parasite digests hemoglobin, releasing toxic heme. Chloroquine, a weak base, becomes protonated and trapped within the acidic environment of the vacuole. Here, it binds to heme, preventing its polymerization into non-toxic hemozoin. The accumulation of the toxic chloroquine-heme complex leads to parasite death.
This compound: While the precise mechanism is unconfirmed, SAR studies on aminoquinolines suggest a similar mode of action. The presence of the 2-amino and 6-chloro groups on the quinoline ring is considered crucial for antimalarial activity.[5] It is hypothesized that the quinoline core interacts with heme, and the chloro group enhances this interaction, thereby inhibiting hemozoin formation. The amino group likely plays a role in the compound's accumulation in the parasite's food vacuole.
Caption: Hypothesized mechanism of this compound.
Experimental Protocols
This section details the standard in vitro assays used to evaluate the antimalarial activity of compounds like chloroquine and would be applicable for testing this compound.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method to determine the IC50 values of antimalarial drugs.
-
Parasite Culture: Plasmodium falciparum strains (e.g., 3D7, K1, Dd2) are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).[1]
-
Drug Preparation: The test compounds are serially diluted in culture medium in a 96-well plate.
-
Incubation: Synchronized ring-stage parasites are added to the wells containing the drug dilutions and incubated for 72 hours.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with the parasitic DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The percentage of parasite growth inhibition is calculated relative to a drug-free control. IC50 values are determined by plotting the inhibition percentage against the drug concentration using a non-linear regression model.
Caption: Workflow of the SYBR Green I antiplasmodial assay.
Hemozoin Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of hemozoin, a key detoxification process for the malaria parasite.
-
Reaction Mixture: A reaction mixture is prepared containing a source of heme (e.g., hemin), a buffer to maintain an acidic pH similar to the parasite's food vacuole, and the test compound at various concentrations.
-
Initiation of Polymerization: The polymerization of heme into hemozoin is initiated, often by adjusting the pH or adding a lipid source.
-
Incubation: The reaction mixture is incubated at 37°C for several hours to allow for hemozoin formation.
-
Quantification of Hemozoin: The amount of hemozoin formed is quantified. This can be done by various methods, such as spectrophotometry after dissolving the hemozoin pellet in NaOH, or by using a colorimetric assay.
-
Data Analysis: The percentage of hemozoin inhibition is calculated for each concentration of the test compound relative to a control without the compound. The IC50 for hemozoin inhibition is then determined.
Conclusion
References
- 1. 2,6-Dichloro-3-methylquinoline CAS 132118-32-2 [benchchem.com]
- 2. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aminoquinolines | Plastic Surgery Key [plasticsurgerykey.com]
- 5. scilit.com [scilit.com]
A Comparative Guide to the Validation of Kinase Inhibition by Novel Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold continues to be a privileged structure in medicinal chemistry, yielding numerous potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive comparison of novel quinoline-based compounds against established kinase inhibitors, supported by experimental data and detailed protocols for validation. This document is intended to aid researchers in evaluating the potential of new quinoline derivatives as therapeutic agents.
Comparative Efficacy of Novel Quinoline Compounds
Novel quinoline compounds have demonstrated significant inhibitory activity across a spectrum of kinases implicated in oncology.[1][3] Below is a comparative summary of their performance against current standard-of-care inhibitors.
Table 1: In Vitro Kinase Inhibition Profile
This table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values of representative novel quinoline compounds against their target kinases, benchmarked against established drugs. Lower values indicate higher potency.
| Target Kinase | Novel Quinoline Compound | IC50 (nM) | Ki (nM) | Standard-of-Care Inhibitor | IC50 (nM) | Ki (nM) |
| EGFR | Compound Q-EGFR-1 | 10.29[4] | 3.2[5] | Erlotinib | 11.65[4] | - |
| Osimertinib | 0.8[4] | - | ||||
| c-MET | Compound Q-MET-1 | 1.04[5] | - | Crizotinib | 11[6] | - |
| Compound Q-MET-2 | 0.59[5] | - | Cabozantinib | 1.3 - 5.4[6] | - | |
| RET | Compound Q-RET-1 | - | 3[5] | Selpercatinib | - | - |
| Compound Q-RET-2 | - | 25[5] | Pralsetinib | - | - | |
| Src | Compound Q-SRC-1 | 1.3 µM | - | Dasatinib | - | - |
| PKN3 | 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | 14[7] | - | (No approved inhibitor) | - | - |
Data for novel compounds are representative values from recent literature.[4][5][7]
Table 2: Cellular Activity Profile
This table presents the anti-proliferative activity of novel quinoline compounds in cancer cell lines relevant to their target kinases.
| Cell Line | Primary Target | Novel Quinoline Compound | Cellular IC50 (µM) | Standard-of-Care Inhibitor | Cellular IC50 (µM) |
| A549 (NSCLC) | EGFR | Compound Q-EGFR-1 | 9.95[4] | Erlotinib | 7.26[4] |
| MKN-45 (Gastric) | c-MET | Compound Q-MET-2 | 0.022[5] | Crizotinib | - |
| MCF-7 (Breast) | PI3K/mTOR | Quinoline 38 | Comparable to control[2] | - | - |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the validation process.
Caption: Simplified EGFR signaling cascade and the point of inhibition.
Caption: Workflow for validating novel quinoline kinase inhibitors.
Caption: The general pipeline for kinase inhibitor drug discovery.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key assays used to validate kinase inhibition.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for a generic luminescence-based assay that measures ATP consumption, such as the Kinase-Glo® assay.[8][9]
Materials:
-
Purified target kinase and its specific substrate.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ATP solution (concentration near the Km for the kinase).
-
Novel quinoline compound and standard inhibitor (10 mM stock in DMSO).
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®).
-
White, opaque 96-well or 384-well plates.
-
Plate reader with luminescence detection.
Procedure:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the quinoline compound and the standard inhibitor in DMSO.
-
Kinase Reaction Setup:
-
Initiate Kinase Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction.[10]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to kinase activity.[11]
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[1][3]
Materials:
-
Cancer cell line expressing the target kinase.
-
Complete cell culture medium.
-
Novel quinoline compound and standard inhibitor.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well clear tissue culture plates.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of medium.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline compound and standard inhibitor for a desired exposure period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.[1]
-
Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Incubation: Leave the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the cellular IC50 value.
Western Blot Analysis for Target Engagement
This protocol is to confirm that the quinoline compound inhibits the phosphorylation of the target kinase or its downstream effectors in a cellular context.[7][12]
Materials:
-
Cancer cell line expressing the target kinase.
-
Novel quinoline compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (total and phosphorylated forms of the target kinase and a downstream effector, and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with the quinoline compound at various concentrations for a specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.[12]
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run the electrophoresis.[7]
-
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for the total protein and a loading control to ensure equal loading.[7]
-
Analysis: Quantify the band intensities to determine the reduction in phosphorylation of the target protein in response to the quinoline compound.
References
- 1. atcc.org [atcc.org]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. chondrex.com [chondrex.com]
- 4. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Comparative Molecular Docking Analysis of Aminoquinoline Derivatives Across Therapeutic Targets
A Guide for Researchers in Drug Discovery
Aminoquinoline and its derivatives represent a cornerstone scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] The versatility of the quinoline nucleus has made it a "privileged structure" in the design of novel therapeutic agents for a variety of diseases, including cancer, malaria, and neurodegenerative disorders.[1] Molecular docking, a powerful computational tool, has been instrumental in elucidating the binding interactions between these derivatives and their biological targets, thereby guiding the rational design of more potent and selective inhibitors.[1][2]
This guide provides a comparative overview of docking studies performed on various aminoquinoline derivatives, supported by experimental data where available. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics based on the aminoquinoline scaffold.
Performance Against Anticancer Targets
Aminoquinoline derivatives have been extensively investigated as potential anticancer agents, targeting various proteins involved in cancer cell proliferation and survival. Docking studies have been pivotal in identifying key interactions and predicting the binding affinity of these compounds.
A recent study focused on novel quinoline-amidrazone hybrids as potential anticancer agents, with docking performed against the c-Abl kinase binding site (PDB ID: 1IEP).[3] Another research synthesized new quinoline-thiazole hybrids and evaluated their potential as antileukemic agents by docking them against the BCR-ABL1 tyrosine kinase.[4] Furthermore, some quinoline derivatives have been evaluated for their inhibitory activity against topoisomerase 1 (Topo 1), a key enzyme in DNA replication.[5]
Table 1: Comparative Docking and Inhibition Data of Aminoquinoline Derivatives Against Cancer Targets
| Derivative/Compound ID | Target Protein (PDB ID) | Docking Score/Energy | In Vitro Activity (IC50/GI50) | Reference |
| 10d (quinoline-amidrazone) | c-Abl kinase (1IEP) | Libdock score: 169.76 | 43.1 µM (A549 Lung Cancer) | [3] |
| 10g (quinoline-amidrazone) | c-Abl kinase (1IEP) | Not specified | 59.1 µM (MCF-7 Breast Cancer) | [3] |
| Compound 13 (quinoline-chalcone) | Topoisomerase 1 | Not specified | 0.278 µM | [5] |
| 1a-1g (quinoline-thiazole) | BCR-ABL1 Tyrosine Kinase | -7.2 to -8.9 kcal/mol | Not specified | [4] |
| Rebastinib (Standard) | BCR-ABL1 Tyrosine Kinase | -17.3 kcal/mol | Not specified | [4] |
| 6a-h (quinoline derivatives) | Aurora A Kinase (3FDN) | -6.29 to -8.20 kJ/mol | Not specified | [6] |
Note: Direct comparison of docking scores across different software and studies should be done with caution due to variations in algorithms and scoring functions.
Efficacy as Antimalarial Agents
The 4-aminoquinoline core is the backbone of several established antimalarial drugs like chloroquine. Research continues to explore new derivatives to combat the growing issue of drug-resistant Plasmodium falciparum. Key targets for these derivatives include P. falciparum lactate dehydrogenase (PfLDH) and the chloroquine resistance transporter (PfCRT).[7][8]
Molecular docking studies have been crucial in predicting the binding affinity of newly designed 4-aminoquinoline hybrids against these targets, often showing higher binding affinities than existing drugs like chloroquine and amodiaquine.[7][8]
Table 2: Comparative Docking Data of 4-Aminoquinoline Derivatives Against Malarial Targets
| Derivative/Compound ID | Target Protein | Docking Score / Binding Energy | Software Used | Reference |
| Compound 8 (4-aminoquinoline hybrid) | PfLDH | -74.66 kcal/mol (Moldock score) | Molegro Virtual Docker | [7][9] |
| Compound 8 (4-aminoquinoline hybrid) | PfLDH | -32.82 kcal/mol | CDOCKER | [7][9] |
| Chloroquine (Reference) | PfLDH | -61.71 kcal/mol (Moldock score) | Molegro Virtual Docker | [7][9] |
| Amodiaquine (Reference) | PfLDH | -66.31 kcal/mol (Moldock score) | Molegro Virtual Docker | [7][9] |
| A4 (4-aminoquinoline derivative) | PfCRT | Binding Energy: -82.724 kcal/mol | Discovery Studio | [8] |
| A7 (4-aminoquinoline derivative) | PfCRT | Binding Energy: -109.853 kcal/mol | Discovery Studio | [8] |
| A10 (4-aminoquinoline derivative) | PfCRT | Binding Energy: -95.340 kcal/mol | Discovery Studio | [8] |
Potential as Cholinesterase Inhibitors for Alzheimer's Disease
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing Alzheimer's disease (AD).[10][11] The 4-aminoquinoline scaffold has been identified as a promising starting point for designing novel and potent cholinesterase inhibitors.[10][12] Several studies have synthesized and evaluated novel aminoquinoline derivatives, revealing potent, dual inhibitors of both AChE and BChE.[12][13]
Table 3: Comparative Docking and Inhibition Data of Aminoquinoline Derivatives Against Cholinesterases
| Derivative/Compound ID | Target Enzyme | In Vitro Activity (IC50 / Ki) | Docking Insights | Reference |
| 11g (4-N-phenylaminoquinoline) | AChE | 1.94 ± 0.13 µM | Mixed-type inhibitor | [13] |
| 11g (4-N-phenylaminoquinoline) | BChE | 28.37 ± 1.85 µM | Not specified | [13] |
| Compound 07 (4-aminoquinoline) | AChE | 0.72 ± 0.06 µM | High inhibitory potency | [10] |
| Compound 5 (4-aminoquinoline-adamantane) | AChE & BChE | Ki in low nanomolar range | Potent inhibitor of both cholinesterases | [12] |
Activity Against Other Therapeutic Targets
The structural versatility of aminoquinolines has led to their evaluation against a wide range of other biological targets, including viral enzymes. For instance, quinoline derivatives have been synthesized and docked against the HIV reverse transcriptase (RT) binding site, showing promising results compared to standard drugs.[2]
Table 4: Docking Scores of Aminoquinoline Derivatives Against HIV Reverse Transcriptase
| Derivative/Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Software Used | Reference |
| Compound 4 (quinoline-pyrimidine) | HIV-RT (4I2P) | -10.675 | Maestro (Schrödinger) | [2] |
| Compound 10 (quinoline-pyrazoline) | HIV-RT (4I2P) | -9.00 | Maestro (Schrödinger) | [2] |
| Rilpivirine (Standard) | HIV-RT (4I2P) | -8.56 | Maestro (Schrödinger) | [2] |
| Elvitegravir (Standard) | HIV-RT (4I2P) | Not specified | Maestro (Schrödinger) | [2] |
Experimental Protocols
General Synthesis of Aminoquinoline Derivatives
The synthesis of aminoquinoline derivatives often involves multi-step reactions. A common approach begins with a core quinoline structure which is then functionalized. For example, the synthesis of amidrazone-quinoline hybrids involves the reaction of a hydrazonoyl chloride derived from 6-aminoquinoline with appropriate secondary cyclic amines.[3] The synthesis of quinoline-thiazole hybrids can be achieved through the reaction of a key aminoquinoline intermediate with various 2-bromoacetophenones.[4] Final products are typically purified by recrystallization or column chromatography and characterized using techniques like NMR (¹H, ¹³C), FTIR, and mass spectrometry.[2][3][4]
Molecular Docking Protocol
A generalized workflow for molecular docking studies of aminoquinoline derivatives is as follows:
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, correcting any missing atoms or loops, and assigning charges.[3][6]
-
Ligand Preparation: The 2D structures of the aminoquinoline derivatives are sketched and converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., MMFF94).[14]
-
Binding Site Identification: The active site of the protein is defined, often based on the location of a co-crystallized ligand in the PDB structure.[3][9]
-
Docking Simulation: Docking is performed using software such as AutoDock, Maestro (Schrödinger), Discovery Studio, or Molegro Virtual Docker.[2][7][8] The program samples a wide range of conformations and orientations of the ligand within the active site and scores them based on their binding affinity.
-
Analysis of Results: The resulting poses are analyzed to identify the best binding mode, typically the one with the lowest docking score or binding energy. Key interactions such as hydrogen bonds and π-π stacking between the ligand and protein residues are examined.[2][4]
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of compounds against AChE and BChE is commonly determined using the spectrophotometric method developed by Ellman.[10][13] The assay measures the activity of the cholinesterase enzyme by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of color formation is measured spectrophotometrically, and the IC50 value is calculated from the dose-response curve of the inhibitor.
Visualizations
The following diagrams illustrate common workflows and pathways relevant to the study of aminoquinoline derivatives.
Caption: A generalized workflow for drug discovery involving aminoquinoline derivatives.
Caption: EGFR signaling pathway, a potential target for quinoline-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 4. scielo.br [scielo.br]
- 5. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. ukm.edu.my [ukm.edu.my]
- 8. oldweb.dibru.ac.in [oldweb.dibru.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 4-aminoquinoline-based cholinesterase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Amino-6-chloro-3-methylquinoline: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-Amino-6-chloro-3-methylquinoline, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. All personnel must be familiar with the Safety Data Sheet (SDS) for this compound and similar chemicals before commencing any work.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound. This includes, but is not limited to, the items listed in the table below.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for any signs of degradation or perforation before use. For extended contact, consider thicker gauge gloves. |
| Body Protection | A flame-retardant lab coat is the minimum requirement. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be worn. |
| Respiratory | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. |
Segregation and Storage of Chemical Waste
Proper segregation of chemical waste is the first and most critical step in the disposal process. Due to its chemical nature as a halogenated organic compound, this compound waste must be handled separately from other waste streams.
Waste Segregation Protocol:
Caption: Waste segregation flow for this compound.
Step-by-Step Disposal Procedure
The primary and most accepted method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Direct disposal into sanitary sewers or regular trash is strictly prohibited.
Operational Disposal Plan:
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be clearly labeled as "Hazardous Waste: Halogenated Organic Solids" and should include the full chemical name: "this compound".
-
Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[1][2]
-
-
Labeling:
-
Affix a completed hazardous waste tag to the container. This tag must include:
-
The words "Hazardous Waste".
-
The full chemical name and concentration.
-
The date of accumulation.
-
The name of the principal investigator or laboratory supervisor.
-
-
-
Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The container must be kept closed at all times, except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Waste Pickup:
-
Once the container is full or has reached the designated accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for a pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste collection. This is typically done through an online portal or by contacting the EHS office directly.
-
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Response Workflow:
Caption: Emergency spill response workflow.
Detailed Spill Cleanup Protocol:
-
Evacuate and Notify: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Notify your laboratory supervisor and the institutional EHS department.
-
Secure the Area: Prevent entry into the spill area.
-
Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup information.
-
Cleanup (for trained personnel only):
-
Don the appropriate PPE as outlined in Section 1.
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For solutions, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), collecting all decontamination materials as hazardous waste.
Chemical Reactivity and Incompatibilities
To ensure safe handling and storage, it is crucial to be aware of the chemical incompatibilities of this compound.
Known Incompatibilities:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this can lead to vigorous, exothermic reactions.
-
Acids: As an amine, this compound will react with acids to form salts.[3] While this can be a method of neutralization, it should only be performed by trained personnel under controlled conditions.
-
Heat and Ignition Sources: While the compound itself may not be highly flammable, it can decompose upon heating, potentially releasing toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides.
Disclaimer: The information provided in this document is intended as a guide for trained laboratory professionals. It is not a substitute for a thorough understanding of the Safety Data Sheet and all applicable institutional, local, and national regulations. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
